4-(3-Trifluoromethylphenyl)Piperidine Hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
4-[3-(trifluoromethyl)phenyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N.ClH/c13-12(14,15)11-3-1-2-10(8-11)9-4-6-16-7-5-9;/h1-3,8-9,16H,4-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGZONGZRKSIERU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC(=CC=C2)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80623918 | |
| Record name | 4-[3-(Trifluoromethyl)phenyl]piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80623918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6652-16-0 | |
| Record name | 4-[3-(Trifluoromethyl)phenyl]piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80623918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(3-Trifluoromethylphenyl)piperidine, HCl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-(3-Trifluoromethylphenyl)piperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable and scalable synthesis pathway for 4-(3-trifluoromethylphenyl)piperidine hydrochloride, a key building block in the development of various pharmaceutical agents. The described methodology is a multi-step process commencing with readily available starting materials and proceeding through key intermediates to afford the final product in good yield and purity. This document details the experimental protocols for each synthetic transformation and presents the associated quantitative data in a clear, tabular format.
Synthesis Pathway Overview
The synthesis of this compound is most effectively achieved through a four-step sequence starting from N-Boc-4-piperidone. The pathway involves the introduction of the 3-(trifluoromethyl)phenyl moiety via a Grignard reaction, followed by dehydration, reduction of the resulting olefin, and finally, deprotection of the piperidine nitrogen with concurrent formation of the hydrochloride salt.
Experimental Protocols and Data
The following sections provide detailed experimental procedures for each step of the synthesis. The quantitative data, including yields and purity, are summarized in the subsequent tables.
Step 1: Synthesis of tert-Butyl 4-hydroxy-4-(3-(trifluoromethyl)phenyl)piperidine-1-carboxylate
This initial step involves the nucleophilic addition of a Grignard reagent, prepared from 3-bromobenzotrifluoride, to N-Boc-4-piperidone.
Experimental Protocol:
To a solution of 3-bromobenzotrifluoride (1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings (1.3 equivalents) are added. The mixture is gently heated to initiate the formation of the Grignard reagent, 3-(trifluoromethyl)phenylmagnesium bromide. The reaction is typically exothermic and may require cooling to maintain a controlled temperature. Once the formation of the Grignard reagent is complete, the solution is cooled to -78 °C. A solution of N-Boc-4-piperidone (1.0 equivalent) in anhydrous THF is then added dropwise to the cooled Grignard solution. The reaction mixture is stirred at -78 °C for a specified period and then allowed to warm to room temperature and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC). The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. Purification is typically achieved by flash column chromatography on silica gel.
Step 2: Synthesis of tert-Butyl 4-(3-(trifluoromethyl)phenyl)-1,2,3,6-tetrahydropyridine-1-carboxylate
The tertiary alcohol intermediate is dehydrated under acidic conditions to introduce a double bond within the piperidine ring.
Experimental Protocol:
The crude or purified tert-butyl 4-hydroxy-4-(3-(trifluoromethyl)phenyl)piperidine-1-carboxylate (1.0 equivalent) is dissolved in a suitable solvent such as dichloromethane or toluene. An acid catalyst, for example, trifluoroacetic acid (TFA) (0.1 to 1.0 equivalent), is added to the solution. The reaction mixture is heated to reflux and stirred for a period of time until TLC analysis indicates the complete consumption of the starting material. Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid. The organic layer is then washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford the tetrahydropyridine derivative. This intermediate can often be used in the next step without further purification.
Step 3: Synthesis of tert-Butyl 4-(3-(trifluoromethyl)phenyl)piperidine-1-carboxylate
The double bond in the tetrahydropyridine intermediate is reduced via catalytic hydrogenation to yield the fully saturated piperidine ring.
Experimental Protocol:
The tert-butyl 4-(3-(trifluoromethyl)phenyl)-1,2,3,6-tetrahydropyridine-1-carboxylate (1.0 equivalent) is dissolved in a suitable solvent, typically ethanol or methanol. A catalytic amount of palladium on carbon (Pd/C, 5-10 mol%) is added to the solution. The reaction vessel is then purged with hydrogen gas and the mixture is stirred under a hydrogen atmosphere (typically at a pressure of 1-5 atm) at room temperature. The reaction progress is monitored by TLC or gas chromatography (GC). Once the reaction is complete, the catalyst is removed by filtration through a pad of Celite®. The filtrate is concentrated under reduced pressure to give the N-Boc protected piperidine derivative, which is often of sufficient purity for the subsequent step.
Step 4: Synthesis of this compound
The final step involves the removal of the N-Boc protecting group under acidic conditions, which simultaneously forms the desired hydrochloride salt.
Experimental Protocol:
The tert-butyl 4-(3-(trifluoromethyl)phenyl)piperidine-1-carboxylate (1.0 equivalent) is dissolved in a suitable solvent such as 1,4-dioxane, methanol, or ethyl acetate. A solution of hydrogen chloride in the chosen solvent (e.g., 4 M HCl in dioxane) is added in excess (typically 3-10 equivalents). The reaction mixture is stirred at room temperature for a period ranging from 1 to 16 hours, with the progress monitored by TLC.[1] The formation of a precipitate, the hydrochloride salt, is often observed. Upon completion of the deprotection, the solvent can be removed under reduced pressure.[1] Alternatively, the product can be precipitated by the addition of a non-polar solvent like diethyl ether and collected by filtration. The resulting solid is washed with the non-polar solvent and dried under vacuum to yield this compound as a white to off-white solid.
Quantitative Data Summary
The following tables summarize the typical reaction conditions and expected outcomes for each step of the synthesis.
Table 1: Reagents and Conditions
| Step | Key Reagents | Solvent(s) | Temperature | Reaction Time |
| 1 | N-Boc-4-piperidone, 3-Bromobenzotrifluoride, Mg | Anhydrous THF | -78 °C to rt | 2-4 hours |
| 2 | tert-Butyl 4-hydroxy-4-(3-(trifluoromethyl)phenyl)piperidine-1-carboxylate, TFA | Dichloromethane or Toluene | Reflux | 1-3 hours |
| 3 | tert-Butyl 4-(3-(trifluoromethyl)phenyl)-1,2,3,6-tetrahydropyridine-1-carboxylate, H₂, Pd/C | Ethanol or Methanol | Room Temperature | 4-12 hours |
| 4 | tert-Butyl 4-(3-(trifluoromethyl)phenyl)piperidine-1-carboxylate, HCl solution | 1,4-Dioxane, Methanol, or Ethyl Acetate | Room Temperature | 1-16 hours |
Table 2: Product Yield and Purity
| Step | Product | Expected Yield (%) | Typical Purity (%) |
| 1 | tert-Butyl 4-hydroxy-4-(3-(trifluoromethyl)phenyl)piperidine-1-carboxylate | 75-90 | >95 (after chromatography) |
| 2 | tert-Butyl 4-(3-(trifluoromethyl)phenyl)-1,2,3,6-tetrahydropyridine-1-carboxylate | 85-95 | >90 (crude) |
| 3 | tert-Butyl 4-(3-(trifluoromethyl)phenyl)piperidine-1-carboxylate | 90-99 | >95 (crude) |
| 4 | This compound | 90-98 | >98 (after precipitation/filtration) |
Logical Workflow Diagram
The following diagram illustrates the logical progression of the synthesis, highlighting the key transformations and intermediates.
This comprehensive guide provides a robust and well-defined pathway for the synthesis of this compound. The described methods are based on established and reliable chemical transformations, offering a scalable and efficient route for the production of this important pharmaceutical intermediate. Researchers and drug development professionals can utilize this information to support their synthetic chemistry programs.
References
The Enigmatic Mechanism of Action: A Technical Guide to 4-(3-Trifluoromethylphenyl)piperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the putative mechanism of action of 4-(3-Trifluoromethylphenyl)piperidine hydrochloride, a compound of significant interest within the landscape of neuropharmacology. While direct and comprehensive pharmacological data for this specific molecule remains limited in publicly accessible literature, this document synthesizes information from closely related analogues and the broader class of trifluoromethylphenyl piperidines to postulate its primary molecular targets and downstream signaling effects. The evidence strongly suggests that this compound functions as a modulator of monoamine transporters, with a potential affinity for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). This guide presents illustrative quantitative data, detailed experimental protocols for assessing such interactions, and visual diagrams of the implicated signaling pathways to facilitate further research and drug development efforts.
Introduction
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents targeting the central nervous system. The introduction of a trifluoromethylphenyl moiety can significantly alter the pharmacokinetic and pharmacodynamic properties of the parent molecule. The trifluoromethyl group, a potent electron-withdrawing group, enhances metabolic stability and lipophilicity, which can lead to improved blood-brain barrier penetration and stronger interactions with hydrophobic pockets within biological targets. This guide focuses on the 3-trifluoromethylphenyl substituted piperidine, a structure that suggests a specific pharmacological profile.
Postulated Mechanism of Action: Monoamine Transporter Inhibition
Based on the structure-activity relationships of analogous compounds, the primary mechanism of action for this compound is likely the inhibition of monoamine transporters. These transporters are critical for regulating the synaptic concentrations of key neurotransmitters—dopamine, serotonin, and norepinephrine—and are well-established targets for drugs treating a range of neurological and psychiatric disorders.
Primary Molecular Targets
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Dopamine Transporter (DAT): The 4-phenylpiperidine core is a classic pharmacophore for DAT ligands. Inhibition of DAT leads to an increase in extracellular dopamine levels, a mechanism central to the action of psychostimulants and some antidepressants.
-
Serotonin Transporter (SERT): Many psychoactive compounds with a piperidine ring exhibit affinity for SERT. SERT inhibition increases synaptic serotonin and is the hallmark of selective serotonin reuptake inhibitors (SSRIs).
-
Norepinephrine Transporter (NET): Affinity for NET is also plausible, which would lead to elevated norepinephrine levels in the synapse, a mechanism associated with certain antidepressants and ADHD medications.
Quantitative Data (Illustrative)
| Target Transporter | Radioligand | Kᵢ (nM) - Illustrative |
| Dopamine (DAT) | [³H]WIN 35,428 | 15 - 50 |
| Serotonin (SERT) | [³H]Citalopram | 100 - 250 |
| Norepinephrine (NET) | [³H]Nisoxetine | 50 - 150 |
Experimental Protocols
To empirically determine the binding affinities and functional activity of this compound, the following detailed experimental protocols are recommended.
Radioligand Binding Assay for Monoamine Transporters
This protocol describes a competitive binding assay to determine the inhibitory constant (Kᵢ) of the test compound for DAT, SERT, and NET.
4.1.1. Materials
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Cell Membranes: Membranes from HEK-293 cells stably expressing human DAT, SERT, or NET.
-
Radioligands:
-
For DAT: [³H]WIN 35,428 (specific activity ~80-90 Ci/mmol)
-
For SERT: [³H]Citalopram (specific activity ~70-85 Ci/mmol)
-
For NET: [³H]Nisoxetine (specific activity ~70-85 Ci/mmol)
-
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Non-specific Binding Control:
-
For DAT: 10 µM GBR 12909
-
For SERT: 10 µM Fluoxetine
-
For NET: 10 µM Desipramine
-
-
Test Compound: this compound dissolved in DMSO.
-
Scintillation Cocktail and Scintillation Counter.
4.1.2. Procedure
-
Thaw the cell membrane preparations on ice.
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or non-specific binding control.
-
50 µL of the test compound at various concentrations.
-
50 µL of the respective radioligand (at a concentration close to its Kd).
-
50 µL of the cell membrane preparation (protein concentration optimized for each transporter).
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters three times with 200 µL of ice-cold assay buffer.
-
Dry the filters and place them in scintillation vials with 4 mL of scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
4.1.3. Data Analysis
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value for the test compound by performing a non-linear regression analysis of the competition binding data.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental workflow for the radioligand binding assay.
Signaling Pathways
Inhibition of monoamine transporters by this compound would lead to an accumulation of the respective neurotransmitters in the synaptic cleft. This elevated neurotransmitter concentration results in enhanced and prolonged activation of postsynaptic receptors.
Dopaminergic Signaling Pathway
Inhibition of DAT increases synaptic dopamine, which then acts on postsynaptic dopamine receptors (D1-like and D2-like families).
Postulated signaling cascade following DAT inhibition.
Logical Relationships in Structure-Activity
The pharmacological profile of trifluoromethylphenyl piperidines is dictated by specific structural features.
Structure-property relationships for the compound class.
Conclusion
While definitive experimental data for this compound is yet to be published, the structural analogy to known monoamine transporter inhibitors provides a strong basis for its putative mechanism of action. This technical guide offers a foundational framework for researchers and drug development professionals to design and execute experiments to elucidate the precise pharmacological profile of this compound. The provided protocols and conceptual diagrams are intended to serve as a catalyst for further investigation into this promising area of neuropharmacology. Future studies should focus on obtaining empirical binding and functional data to validate the hypotheses presented herein.
Biological activity of trifluoromethylphenyl piperidine derivatives
An In-Depth Technical Guide to the Biological Activity of Trifluoromethylphenyl Piperidine Derivatives
Introduction
The piperidine ring is a foundational scaffold in medicinal chemistry, present in a multitude of pharmaceuticals and natural products.[1][2][3] The incorporation of a trifluoromethylphenyl (TFMP) group into the piperidine core creates a class of compounds with significant therapeutic potential. The trifluoromethyl (CF3) group, a potent electron-withdrawing moiety, modulates the physicochemical properties of the molecule.[1] It can alter the pKa of nearby functional groups, enhance lipophilicity, improve metabolic stability by blocking sites prone to oxidative metabolism, and ultimately influence the compound's potency, selectivity, and pharmacokinetic profile.[1][4]
This technical guide provides a comprehensive overview of the structure-activity relationships (SAR), diverse biological activities, and key experimental methodologies associated with trifluoromethylphenyl piperidine derivatives, intended for researchers and professionals in drug development.
Quantitative Data Summary: Biological Activity
The biological activity of trifluoromethylphenyl piperidine derivatives is highly dependent on the substitution pattern on both the phenyl and piperidine rings. The following tables summarize quantitative data for various biological targets.
Table 1: Structure-Activity Relationship (SAR) of Trifluoromethylphenyl Piperidines as Monoamine Transporter Ligands Data is illustrative and based on typical findings in the literature.[1]
| Compound ID | CF3 Position | R1 (Piperidine N) | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) |
| A-1 | meta | H | 15 | 250 | 120 |
| A-2 | para | H | 45 | 180 | 95 |
| A-3 | ortho | H | 90 | 310 | 200 |
| A-4 | meta | CH3 | 8 | 205 | 100 |
Abbreviations: DAT - Dopamine Transporter; SERT - Serotonin Transporter; NET - Norepinephrine Transporter; Ki - Inhibition Constant.
Table 2: Enzyme Inhibitory Activity of Trifluoromethylphenyl Piperidine Derivatives Data is compiled from various studies on different compound series.
| Compound Class | Target Enzyme | Lead Compound Example | IC50 | Ki | Reference |
| Piperidines | MAO-A | 4l | 0.40 µM | - | [2] |
| Piperidines | MAO-B | 4n | 1.01 µM | - | [2] |
| Piperidines | Elastase | 4b | - | 0.6 µM | [2] |
| Piperidines | α-glucosidase | 1-8 series | "Extraordinary" | - | [2] |
Abbreviations: MAO - Monoamine Oxidase; IC50 - Half-maximal inhibitory concentration.
Table 3: Anthelmintic Activity of a Trifluoromethylphenyl Piperazine Derivative Note: This derivative is a piperazine, a closely related scaffold.
| Compound | Target Species | Assay | EC50 / Efficacy | Reference |
| PAPP | H. contortus (L3 larvae) | Larval Migration | 9.36 µM | [5] |
| PAPP | T. colubriformis (L3 larvae) | Larval Migration | 11.8 µM | [5] |
| PAPP | H. contortus (in vivo, gerbil) | Oral/SC dose (100 mg/kg) | >99% efficacy | [5] |
| PAPP | T. circumcincta (in vivo, gerbil) | Oral/SC dose (100 mg/kg) | >98% efficacy | [5] |
Abbreviations: PAPP - p-amino-phenethyl-m-trifluoromethylphenyl piperazine; EC50 - Half-maximal effective concentration.
Pharmacological Profiles and Structure-Activity Relationships (SAR)
The position of the trifluoromethyl group and other substituents critically determines the biological activity.[1] These structural changes affect the molecule's conformation, dictating its binding affinity for targets like G-protein coupled receptors (GPCRs), enzymes, and transporters.[1]
-
Central Nervous System (CNS) Activity : Many TFMP piperidine derivatives target CNS proteins. They have shown significant affinity for the dopamine transporter (DAT), acting as reuptake inhibitors.[1] This mechanism increases extracellular dopamine levels, which is relevant for conditions like ADHD and depression. Additionally, derivatives have been developed as high-affinity ligands for the NMDA receptor's PCP binding site, which is a target for neurodegenerative diseases.[6] Some analogs also interact with serotonin (5-HT) receptors, such as the 5-HT1A subtype, displaying anxiolytic effects.[7][8]
-
Anti-Inflammatory Activity : Certain N-substituted 3,5-bis(2-(trifluoromethyl)benzylidene)piperidin-4-ones have demonstrated potent anti-inflammatory properties.[9] These compounds inhibit the production of key inflammatory mediators, including tumor necrosis factor (TNF)-α, interleukin-6 (IL-6), IL-1β, and nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated cells.[9] In vivo studies have shown that these derivatives can significantly reduce carrageenan-induced paw edema in rats.[9]
-
Enzyme Inhibition : This class of compounds has been investigated as inhibitors for various enzymes.[2] Notably, derivatives have shown potent inhibitory activity against monoamine oxidases (MAO-A and MAO-B), α-glucosidase, and cholinesterases, suggesting potential applications in neurodegenerative and metabolic diseases.[2]
-
Antimicrobial and Antiviral Activity : The TFMP piperidine scaffold has been explored for antimicrobial applications. Studies have shown that specific derivatives possess activity against Mycobacterium tuberculosis.[10] Furthermore, certain indoline-2,3-dione derivatives featuring a trifluoromethyl piperidinyl sulfonyl moiety have been synthesized and evaluated as potential antiviral agents.[11]
Visualizing Relationships and Pathways
Diagrams generated using Graphviz provide clear visual representations of complex relationships and workflows in drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. In vitro and in vivo characterization of p-amino-phenethyl-m-trifluoromethylphenyl piperazine (PAPP), a novel serotonergic agonist with anthelmintic activity against Haemonchus contortus, Teladorsagia circumcincta and Trichostrongylus colubriformis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N′-3-(Trifluoromethyl)phenyl Derivatives of N-Aryl-N′-methylguanidines as Prospective PET Radioligands for the Open Channel of the N-Methyl-D-aspartate (NMDA) Receptor: Synthesis and Structure–Affinity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 9. Synthesis and Evaluation of Anti-inflammatory N-Substituted 3,5-Bis(2-(trifluoromethyl)benzylidene)piperidin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents | MDPI [mdpi.com]
- 11. mdpi.com [mdpi.com]
The Structure-Activity Relationship of 4-Arylpiperidines: A Technical Guide for Drug Development
The 4-arylpiperidine scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure for designing ligands targeting a variety of receptors and transporters, particularly within the central nervous system (CNS). This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-arylpiperidines, focusing on their interactions with opioid, dopamine, and sigma receptors. It is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Core Structure and Pharmacophore
The 4-arylpiperidine pharmacophore consists of a central piperidine ring, an aryl group at the 4-position, and a substituent on the piperidine nitrogen. Modifications at these three key positions—the N-substituent, the aryl ring, and the piperidine ring itself—dramatically influence the compound's binding affinity, selectivity, and functional activity at its molecular target.
dot
Caption: Key pharmacophoric elements of the 4-arylpiperidine scaffold.
Structure-Activity Relationship at Opioid Receptors
4-Arylpiperidines are extensively studied as opioid receptor antagonists. The following data, derived from studies on trans-3,4-dimethyl-4-arylpiperidine derivatives, illustrates the impact of substitutions on the aryl ring's phenolic hydroxyl group on binding affinity for µ (mu), κ (kappa), and δ (delta) opioid receptors.[1][2]
Quantitative SAR Data: Opioid Receptor Antagonists
| Compound | R Group (Aryl Substituent) | µ Kᵢ (nM) | κ Kᵢ (nM) | δ Kᵢ (nM) |
| 1 (LY255582) | 3-OH | 0.6 | 1.8 | 39 |
| 2 | 2-OH | 1.9 | 15 | 118 |
| 3 | 4-OH | 11 | 22 | 260 |
| 4 | 3-OCH₃ | 16 | 13 | 160 |
| 5 | 3-OCONH₂ | 1.1 | 2.5 | 45 |
| 6 | 3-OCONHCH₃ | 0.9 | 2.1 | 48 |
| 7 | 3-OCON(CH₃)₂ | 1.0 | 2.0 | 50 |
Data sourced from a comparative analysis of trans-3,4-dimethyl-4-arylpiperidine derivatives.[1]
Key SAR Insights for Opioid Antagonists:
-
Aryl Hydroxyl Position: The position of the phenolic hydroxyl group on the aryl ring is critical. A hydroxyl group at the 3-position (meta) provides the highest affinity for all three opioid receptor subtypes.[1][2] Moving the hydroxyl to the 2-position (ortho) or 4-position (para) significantly decreases binding affinity.[1][2]
-
Hydroxyl Modification: Methylation of the 3-hydroxyl group (Compound 4) leads to a notable decrease in binding affinity.[1]
-
Bioisosteric Replacement: Replacing the hydroxyl group with carbamate moieties (Compounds 5-7) retains high affinity, comparable to the parent phenol compound.[2] This suggests that the hydrogen-bonding capability of the hydroxyl group can be successfully mimicked by the carbamate group.
Structure-Activity Relationship at Dopamine and Sigma Receptors
The 4-arylpiperidine scaffold also serves as a template for ligands of dopamine and sigma receptors. SAR studies have focused on diverging the activity between these two receptor families by modifying the N-substituent and the aryl group.
Quantitative SAR Data: Dopamine D₄ and Sigma σ₁ Receptor Ligands
| Compound | N-Substituent | Aryl Group | σ₁ Kᵢ (nM) | D₄ Kᵢ (nM) |
| A | -CH₂-c-C₃H₅ | 2-methoxyphenyl | 4.6 | 1.5 |
| B | -CH₂-c-C₃H₅ | 2-methylphenyl | 37 | >1000 |
| C | -CH₂-c-C₃H₅ | 2-chlorophenyl | 2.1 | 1.4 |
| D | -CH₂-c-C₄H₇ | 2-methoxyphenyl | 1.1 | 1.4 |
Data adapted from studies on piperidine-based scaffolds for σ₁ and D₄ receptors.[3]
Key SAR Insights for Dopamine and Sigma Ligands:
-
Aryl Group Substitution: Subtle changes to the aryl group can create selectivity. For instance, replacing a 2-methoxyphenyl group (Compound A) with a 2-methylphenyl group (Compound B) drastically reduces D₄ affinity while retaining moderate σ₁ activity.[3]
-
N-Substituent Lipophilicity: Increasing the size and lipophilicity of the N-substituent (e.g., from cyclopropylmethyl to cyclobutylmethyl) can enhance affinity for both receptors, as seen in the transition from Compound A to Compound D.[3]
-
Pharmacophore Overlap: The SAR for σ₁ and D₄ receptors shows some overlap. Both receptors have binding sites that accommodate a basic nitrogen (from the piperidine ring) and aromatic groups that can participate in π-π stacking interactions.[3] The divergence in SAR often arises from the specific steric and electronic requirements of the substitution on the aryl ring.[3]
Experimental Protocols
The quantitative data presented in this guide is typically generated through standardized in vitro assays. The following sections detail the common methodologies.
Radioligand Binding Assays
This is the primary method used to determine the binding affinity (Kᵢ) of a compound for a specific receptor.
Objective: To measure the ability of a test compound to displace a known radiolabeled ligand from its receptor.
General Protocol:
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., from HEK293 cells transfected with the human µ-opioid receptor) are prepared through homogenization and centrifugation.[1]
-
Assay Incubation: The cell membranes are incubated in a buffer solution with a specific concentration of a radioligand (e.g., [³H]-DAMGO for the µ-opioid receptor) and varying concentrations of the unlabeled test compound.[1]
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand while allowing the unbound radioligand to pass through.[1]
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.[1]
-
Data Analysis: The data is plotted as the percentage of specific binding versus the log concentration of the test compound. Non-linear regression analysis is used to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).[1] The inhibition constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation:
-
Kᵢ = IC₅₀ / (1 + [L]/Kₔ)
-
Where [L] is the concentration of the radioligand and Kₔ is its dissociation constant for the receptor.[1]
-
dot
Caption: Workflow for a typical radioligand binding assay.
Functional Assays
While binding assays measure affinity, functional assays determine whether a compound acts as an agonist, antagonist, or inverse agonist at the receptor. A common example is the [³⁵S]GTPγS binding assay.
Objective: To measure G-protein activation following receptor stimulation by a test compound.
General Protocol:
-
Membrane Preparation: Similar to binding assays, membranes from cells expressing the G-protein coupled receptor (GPCR) of interest are prepared.
-
Assay Incubation: Membranes are incubated with the test compound, GDP, and [³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
Agonist Stimulation: An agonist will activate the GPCR, causing it to exchange GDP for GTP. The [³⁵S]GTPγS binds to the activated G-protein.
-
Separation and Quantification: The mixture is filtered, and the amount of bound [³⁵S]GTPγS is quantified by scintillation counting.
-
Data Analysis: An increase in [³⁵S]GTPγS binding indicates agonist activity. The potency (EC₅₀) and efficacy (Eₘₐₓ) of the compound are determined from dose-response curves.
Conclusion
The 4-arylpiperidine scaffold remains a highly versatile and fruitful starting point for the design of CNS-active agents. The structure-activity relationships discussed herein highlight the critical role of systematic modification of the N-substituent and the aryl ring. For opioid antagonists, the 3-position of the aryl ring is optimal for hydroxyl or bioisosteric replacements.[2] For dopamine and sigma receptor ligands, subtle electronic and steric changes on the aryl ring can be exploited to achieve desired selectivity profiles.[3] A thorough understanding of these SAR principles, combined with robust experimental evaluation using the protocols described, is essential for the successful development of novel therapeutics based on this important chemical class.
References
In Vitro Pharmacological Profile of 4-(3-Trifluoromethylphenyl)piperidine HCl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated in vitro pharmacological profile of 4-(3-trifluoromethylphenyl)piperidine HCl, a member of the trifluoromethylphenyl piperidine class of compounds. Due to a lack of publicly available, specific experimental data for this exact molecule, this document presents a profile based on the known structure-activity relationships (SAR) of this chemical class. It includes hypothetical quantitative data for receptor binding and functional activity to serve as a comparative benchmark. Detailed experimental protocols for key assays relevant to this class of compounds are provided, alongside visualizations of experimental workflows and potential signaling pathways to guide researchers in the evaluation of this and similar molecules.
Introduction
The 4-arylpiperidine scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous approved drugs targeting the central nervous system (CNS). The introduction of a trifluoromethyl (CF3) group onto the phenyl ring can significantly modulate a compound's pharmacological properties, including its potency, selectivity, and metabolic stability. The electron-withdrawing nature of the CF3 group can alter the pKa of the piperidine nitrogen, influencing its interaction with biological targets, while its lipophilicity can enhance membrane permeability and binding to hydrophobic pockets within receptors and transporters.[1] This guide focuses on the 3-trifluoromethylphenyl substituted piperidine, providing a framework for its in vitro pharmacological characterization.
Predicted In Vitro Pharmacological Profile
Based on the structure-activity relationships of related 4-(trifluoromethylphenyl)piperidine derivatives, 4-(3-trifluoromethylphenyl)piperidine HCl is predicted to exhibit significant affinity for monoamine transporters. The following tables present hypothetical, yet representative, quantitative data for the binding affinity and functional activity of this compound class.
Data Presentation
Table 1: Hypothetical Binding Affinity Profile (Ki in nM)
This table summarizes the predicted inhibitory constants (Ki) of 4-(3-trifluoromethylphenyl)piperidine derivatives at key monoamine transporters.
| Compound ID | R1 | R2 | Phenyl Substitution | DAT Kᵢ (nM) | SERT Kᵢ (nM) | NET Kᵢ (nM) |
| 2b (representative) | CH₃ | H | 3-CF₃ | 15.3 | 120.1 | 98.6 |
Data is hypothetical and for illustrative purposes, based on structure-activity relationships for this class of compounds.[1]
Table 2: Hypothetical Functional Activity Profile (IC50 in nM)
This table presents the predicted half-maximal inhibitory concentrations (IC50) for the inhibition of monoamine uptake.
| Compound ID | R1 | R2 | Phenyl Substitution | DAT IC₅₀ (nM) | SERT IC₅₀ (nM) | NET IC₅₀ (nM) |
| 2b (representative) | CH₃ | H | 3-CF₃ | 25.8 | 215.3 | 175.9 |
Data is hypothetical and for illustrative purposes, based on structure-activity relationships for this class of compounds.
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible pharmacological characterization of novel compounds. The following are representative protocols for key in vitro assays.
Radioligand Binding Assay for Dopamine Transporter (DAT)
This protocol describes a competitive binding assay to determine the affinity of a test compound for the human dopamine transporter (hDAT).[1]
Materials:
-
Cell Membranes: Membranes from HEK293 cells stably expressing hDAT.
-
Radioligand: [³H]WIN 35,428 (specific activity ~80-87 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.
-
Non-specific Binding Control: 10 µM GBR 12909 or 10 µM Cocaine.
-
Test Compound: 4-(3-Trifluoromethylphenyl)piperidine HCl.
-
Scintillation Cocktail and Counter.
-
Glass Fiber Filters.
Procedure:
-
Thaw the hDAT-expressing cell membranes on ice.
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, combine the cell membranes, radioligand, and either the test compound, buffer (for total binding), or non-specific binding control.
-
Incubate the plate at room temperature for 60-90 minutes.
-
Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.[1]
-
Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.[1]
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value by non-linear regression analysis of the competition binding data.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[1]
cAMP Functional Assay for G-protein Coupled Receptors (GPCRs)
This protocol is a representative method for determining the functional activity of a test compound at a Gs or Gi-coupled GPCR by measuring changes in intracellular cyclic AMP (cAMP) levels.
Materials:
-
Cells: HEK293 cells stably expressing the GPCR of interest.
-
cAMP Assay Kit: (e.g., HTRF, AlphaScreen, or similar).
-
Agonist/Antagonist: Known reference compounds for the GPCR.
-
Test Compound: 4-(3-Trifluoromethylphenyl)piperidine HCl.
-
Cell Culture Medium and Reagents.
-
Plate Reader: Capable of detecting the assay signal (e.g., fluorescence, luminescence).
Procedure:
-
Cell Plating: Seed the cells in a 96-well or 384-well plate and culture overnight.
-
Compound Preparation: Prepare serial dilutions of the test compound and reference ligands.
-
Assay:
-
For Agonist Mode: Add the test compound to the cells and incubate for a specified time.
-
For Antagonist Mode: Pre-incubate the cells with the test compound before adding a known agonist at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen assay kit.
-
Data Analysis:
-
For Agonist Mode: Plot the cAMP concentration against the log of the test compound concentration to determine the EC₅₀ value.
-
For Antagonist Mode: Plot the inhibition of the agonist response against the log of the test compound concentration to determine the IC₅₀ value.
-
Mandatory Visualizations
Experimental Workflows and Signaling Pathways
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of complex relationships and workflows.
Conclusion
While specific experimental data for 4-(3-trifluoromethylphenyl)piperidine HCl remains elusive in public literature, the principles of medicinal chemistry and the established SAR for the trifluoromethylphenyl piperidine class suggest it is a promising candidate for modulation of monoamine transporters. This guide provides a foundational framework for its in vitro pharmacological evaluation, including representative data and detailed experimental protocols. The provided visualizations of workflows and potential signaling pathways are intended to aid researchers in the design and execution of their studies. Further empirical investigation is required to definitively elucidate the in vitro pharmacological profile of this compound.
References
A Technical Guide to the Discovery and Synthesis of Novel Piperidine-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1][2][3] This six-membered nitrogen-containing heterocycle is a key building block in the synthesis of medicinal agents, featured in over 70 FDA-approved drugs.[3][4] Its conformational flexibility and ability to modulate physicochemical properties like lipophilicity and metabolic stability enhance the druggability of compounds.[1][2] This guide provides a comprehensive overview of modern synthetic strategies, pharmacological applications, and key experimental methodologies pertinent to the discovery and development of novel piperidine-based therapeutics.
Synthetic Strategies for Piperidine Scaffolds
The development of fast and cost-effective methods for synthesizing substituted piperidines is a critical task in modern organic chemistry.[5] Key strategies can be broadly categorized into hydrogenation/reduction of pyridine precursors and various intra- and intermolecular cyclization reactions.[5][6]
Common Synthetic Routes:
-
Hydrogenation of Pyridines: This is a fundamental and widely used method for obtaining the piperidine core.[5] Various catalysts, including ruthenium, rhodium, and nickel-based systems, have been developed for efficient and stereoselective hydrogenation of substituted pyridines.[5]
-
Reductive Amination: The condensation of amines with aldehydes or ketones, followed by the reduction of the resulting imine, is a common method for forming the C-N bonds necessary for the piperidine ring, particularly in [5+1] annulations.[7]
-
Intramolecular Cyclization: Numerous approaches exist for preparing piperidines via intramolecular ring closure, including aza-Michael reactions, metal-catalyzed cyclizations, and radical cyclizations.[5]
-
Multi-component Reactions (MCRs): These reactions involve combining three or more starting materials in a single step to form complex products, offering an efficient route to highly substituted piperidine derivatives.[5]
-
Dieckmann Condensation: This intramolecular reaction is frequently used to synthesize 4-piperidones, which are valuable intermediates for many piperidine-based drugs.[8]
Below is a generalized workflow for the discovery of novel piperidine-based compounds, from initial screening to lead optimization.
Pharmacological Applications and Novel Compounds
Piperidine derivatives exhibit a wide spectrum of biological activities and are utilized in over twenty classes of pharmaceuticals, including anticancer, antiviral, neuroprotective, and antimicrobial agents.[2][5][9]
-
Anticancer Activity: Piperidine moieties are integral to numerous anticancer drugs.[1] They can modulate critical signaling pathways (e.g., NF-κB, PI3K/Akt), induce apoptosis, and inhibit angiogenesis.[10][11] For example, certain derivatives have shown potent activity against prostate, breast, and colon cancer cell lines.[11]
-
Neuropharmacological Activity: Many piperidine-containing compounds act on the central nervous system (CNS) by interacting with neurotransmitter receptors for dopamine, serotonin, and acetylcholine.[10][12] Donepezil, a piperidine derivative, is a leading drug for Alzheimer's disease therapy that functions as an acetylcholinesterase inhibitor.[9]
-
Antiviral Activity: Novel piperidine-based derivatives have been identified as potent inhibitors of influenza virus replication.[13][14] Structure-activity relationship (SAR) studies have shown that specific linkages, such as an ether bond between a quinoline and piperidine ring, are critical for antiviral activity.[13][14]
-
Antimicrobial Activity: Piperidine derivatives have demonstrated potential as agents against various bacteria and fungi, including drug-resistant strains like MRSA.[10] Their mechanism can involve the disruption of the bacterial cell membrane.[10]
Quantitative Biological Activity Data
The following tables summarize the in vitro cytotoxic activity of several recently investigated piperidine derivatives against various human cancer cell lines.
Table 1: Anticancer Activity of Selected Piperidine Derivatives
| Derivative | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) | Reference |
|---|---|---|---|---|
| DTPEP | MCF-7 | Breast (ER+) | 0.8 ± 0.04 | [1] |
| DTPEP | MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 | [1] |
| Compound 17a | PC3 | Prostate | 0.81 | [1][11] |
| Compound 17a | MGC803 | Gastric | 1.09 | [1] |
| Compound 17a | MCF-7 | Breast | 1.30 | [1] |
| Compound 16 | 786-0 | Kidney | 0.4 (GI50, µg/mL) | [1] |
| Compound 16 | HT29 | Colon | 4.1 (GI50, µg/mL) |[1] |
Table 2: Anti-Influenza Virus Activity
| Compound | Virus Strain | EC50 (µM) | Selectivity Index (SI) | Reference |
|---|---|---|---|---|
| 11e | Influenza A | 0.05 | > 160,000 | [13][14] |
| P114F5 | Influenza A | 13.9 | N/A |[13] |
Signaling Pathway Modulation: TGF-β Pathway
The biological activities of piperidine derivatives are often linked to their ability to modulate specific cellular signaling pathways.[1] For instance, piperine, a well-known natural alkaloid containing a piperidine ring, has been shown to inhibit the TGF-β signaling pathway, which is crucial in the epithelial-mesenchymal transition (EMT) process in cancer cells.[15] Piperine was found to downregulate the phosphorylation of both SMAD2 and ERK1/2, key downstream effectors of the pathway.[15]
Detailed Experimental Protocols
Detailed and reproducible methodologies are crucial for the synthesis and evaluation of novel compounds.
Protocol 4.1: Representative Synthesis of a Substituted Piperidine via Reductive Amination
This protocol describes a general procedure for the synthesis of an N-substituted piperidine from a 1,5-dicarbonyl compound and a primary amine.
Materials:
-
Glutaraldehyde (or other 1,5-dicarbonyl precursor)
-
Primary amine (e.g., benzylamine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the primary amine (1.0 eq) in DCM (0.2 M) in a round-bottom flask, add a catalytic amount of acetic acid.
-
Add the 1,5-dicarbonyl compound (1.1 eq) to the solution and stir at room temperature for 30 minutes to facilitate imine/enamine formation.
-
Add the reducing agent, sodium triacetoxyborohydride (1.5 eq), portion-wise over 15 minutes. Note: The reaction may be exothermic.
-
Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure substituted piperidine.
-
Confirm the structure of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[6]
Protocol 4.2: MTT Assay for In Vitro Cytotoxicity Evaluation
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity and thereby cell viability, which is used to determine the IC50 values of novel compounds.[1]
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Piperidine compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or Solubilization Buffer (e.g., HCl in isopropanol)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest logarithmically growing cells using trypsin-EDTA and resuspend in complete medium. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the piperidine test compound in culture medium from the DMSO stock. The final DMSO concentration in the wells should be less than 0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete solubilization.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration (on a logarithmic scale) and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. experts.arizona.edu [experts.arizona.edu]
- 4. Analogues of Piperidine for Drug Design - Enamine [enamine.net]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 10. biosynce.com [biosynce.com]
- 11. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Piperine Inhibits TGF-β Signaling Pathways and Disrupts EMT-Related Events in Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Impact of Trifluoromethylation: A Technical Guide to Enhancing Lipophilicity and Metabolic Stability in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of trifluoromethyl (CF3) groups into drug candidates represents a cornerstone of modern medicinal chemistry. This powerful functional group can profoundly influence a molecule's physicochemical and pharmacokinetic properties, primarily by modulating its lipophilicity and enhancing its metabolic stability. This technical guide provides an in-depth analysis of these effects, supported by quantitative data, detailed experimental protocols, and visual workflows to inform rational drug design and optimization.
The Trifluoromethyl Group: A Bioisostere with Profound Effects
The trifluoromethyl group is often employed as a bioisostere for a methyl (CH3) group. Its strong electron-withdrawing nature and the high bond energy of the carbon-fluorine (C-F) bond are central to its ability to alter a molecule's properties. The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[1][2] This resistance to oxidative metabolism can effectively block a metabolic hotspot, leading to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[1][2]
Furthermore, the introduction of a CF3 group typically increases a compound's lipophilicity, which can enhance its ability to cross biological membranes and improve its absorption and distribution.[1][2] However, this increase in lipophilicity must be carefully balanced, as excessively high lipophilicity can lead to undesirable properties such as poor solubility and increased off-target toxicity.
Quantitative Data: Comparing Trifluoromethylated and Non-Fluorinated Analogues
The following tables summarize quantitative data comparing the lipophilicity (LogP) and metabolic stability of trifluoromethylated compounds with their non-fluorinated (methyl) analogues.
Table 1: Comparison of Lipophilicity (LogP) for a Drug Candidate and its Fluorinated Analogues
| Compound | Structure | LogP |
| Parent Compound | R-CH2CH3 | 2.5 |
| Trifluoromethyl Analogue | R-CH2CF3 | 3.4 |
Data presented in this table is illustrative and based on general observations in medicinal chemistry. Actual values will vary depending on the specific molecular scaffold.
Table 2: Comparative In Vitro Metabolic Stability in Human Liver Microsomes
| Compound | Structure | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Methyl Analogue | R-CH3 | 30 | 23.1 |
| Trifluoromethyl Analogue | R-CF3 | > 120 | < 5.8 |
Data presented in this table is illustrative and based on general observations in medicinal chemistry. Actual values will vary depending on the specific molecular scaffold.
Experimental Protocols
Detailed methodologies for assessing lipophilicity and metabolic stability are crucial for generating reliable and reproducible data in drug discovery programs.
Determination of Lipophilicity (LogP)
Lipophilicity is most commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.
This method directly measures the partitioning of a compound between n-octanol and water at equilibrium.
Protocol:
-
Preparation of Phases: Prepare n-octanol saturated with water and water saturated with n-octanol by vigorously mixing equal volumes of the two solvents and allowing them to separate overnight.
-
Compound Dissolution: Accurately weigh a small amount of the test compound and dissolve it in a predetermined volume of either the water-saturated n-octanol or the n-octanol-saturated water, depending on its solubility. The final concentration should be such that it can be accurately measured by the chosen analytical method (e.g., UV-Vis spectroscopy or LC-MS).
-
Partitioning: Add an equal volume of the second phase to the solution from step 2 in a glass vial.
-
Equilibration: Tightly cap the vial and shake it for a sufficient period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to ensure equilibrium is reached. After shaking, allow the two phases to separate completely, which may require centrifugation.
-
Sampling and Analysis: Carefully withdraw an aliquot from each phase. Analyze the concentration of the compound in both the n-octanol and aqueous phases using a validated analytical method.
-
Calculation: Calculate the LogP value using the following equation: LogP = log10 ([Compound]octanol / [Compound]water)
This is a high-throughput method that correlates a compound's retention time on a nonpolar stationary phase with its lipophilicity.
Protocol:
-
System Setup: Use a C18 reversed-phase HPLC column. The mobile phase is typically a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).
-
Calibration: Prepare a series of standard compounds with known LogP values that span the expected range of the test compound.
-
Analysis of Standards: Inject each standard compound and record its retention time (tR). Calculate the capacity factor (k') for each standard using the formula: k' = (tR - t0) / t0, where t0 is the column dead time.
-
Generation of Calibration Curve: Plot the log(k') values of the standards against their known LogP values. Perform a linear regression to obtain a calibration equation.
-
Analysis of Test Compound: Inject the test compound under the identical HPLC conditions and determine its retention time and calculate its log(k').
-
Calculation of LogP: Use the calibration equation to calculate the LogP of the test compound from its log(k') value.
In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, which are abundant in liver microsomes.
Protocol:
-
Reagent Preparation:
-
Test Compound Stock Solution: Prepare a concentrated stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
Liver Microsomes: Thaw pooled human liver microsomes on ice. Dilute them to the desired protein concentration (e.g., 0.5 mg/mL) in a phosphate buffer (e.g., 100 mM, pH 7.4).
-
NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer. This system continuously regenerates NADPH, a necessary cofactor for CYP450 activity.
-
-
Incubation:
-
In a 96-well plate, add the liver microsome solution to each well.
-
Add the test compound working solution (a dilution of the stock solution in buffer) to the wells.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
-
Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system to each well. The 0-minute time point is taken immediately after adding the NADPH solution and before incubation.
-
Time Points and Termination: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in specific wells by adding a cold stopping solution (e.g., acetonitrile or methanol containing an internal standard).
-
Sample Processing: Centrifuge the plate to precipitate the microsomal proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the concentration of the parent compound remaining at each time point using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [microsomal protein concentration]) * 1000.
-
Visualizing Workflows and Pathways
Graphical representations are invaluable for understanding complex biological processes and experimental procedures.
Experimental Workflow for In Vitro Microsomal Stability Assay
Caption: Workflow for the in vitro microsomal stability assay.
Metabolic Pathway of Celecoxib
Celecoxib, a trifluoromethylated COX-2 inhibitor, undergoes metabolism primarily through its methyl group.
Caption: Metabolic pathway of Celecoxib.
Conclusion
The strategic introduction of a trifluoromethyl group is a powerful tool in drug discovery for enhancing metabolic stability and modulating lipophilicity. A thorough understanding of its effects, quantified by robust experimental data, is essential for the successful design of drug candidates with improved pharmacokinetic profiles. The detailed protocols and workflows provided in this guide serve as a valuable resource for researchers in this field.
References
An In-depth Technical Guide on 4-(3-Trifluoromethylphenyl)Piperidine Hydrochloride (CAS: 6652-16-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-(3-Trifluoromethylphenyl)Piperidine Hydrochloride, a key chemical intermediate in the development of novel therapeutics. This document collates available physicochemical data, outlines plausible synthetic methodologies, and discusses its potential pharmacological context based on structurally related compounds.
Physicochemical Properties
This compound is a white powder, and while specific experimental values for properties like melting and boiling points are not consistently reported in publicly available literature, its fundamental chemical properties are well-defined.[1]
| Property | Value | Source |
| CAS Number | 6652-16-0 | [2][3][4][5][6] |
| Molecular Formula | C₁₂H₁₅ClF₃N | [4][5] |
| Molecular Weight | 265.70 g/mol | [5] |
| Appearance | White powder | [1] |
| Purity | ≥97% | [6] |
| Melting Point | Not Available | |
| Boiling Point | Not Available | |
| Solubility | Moderately soluble (inferred) | [7] |
Synthesis and Manufacturing
A general workflow for this synthesis is outlined below:
Experimental Protocol: Synthesis of 4-(3-Trifluoromethylphenyl)pyridine (Suzuki Coupling)
This protocol is a general procedure for the Suzuki coupling reaction to form the pyridine intermediate.
Materials:
-
3-Bromobenzotrifluoride
-
4-Pyridylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., Na₂CO₃ or K₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, or DMF/water mixture)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add 3-bromobenzotrifluoride, 4-pyridylboronic acid, the palladium catalyst, and the base.
-
Purge the vessel with an inert gas.
-
Add the degassed solvent system to the reaction mixture.
-
Heat the mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 4-(3-trifluoromethylphenyl)pyridine.
Experimental Protocol: Reduction of 4-(3-Trifluoromethylphenyl)pyridine to Piperidine
This protocol describes a general method for the reduction of the pyridine ring.
Materials:
-
4-(3-Trifluoromethylphenyl)pyridine
-
Reducing agent (e.g., H₂ gas with a catalyst like Pd/C or PtO₂, or NaBH₄ in the presence of an acid)
-
Solvent (e.g., Methanol, Ethanol, or Acetic Acid)
Procedure (Catalytic Hydrogenation):
-
Dissolve 4-(3-trifluoromethylphenyl)pyridine in a suitable solvent in a hydrogenation vessel.
-
Add the catalyst (e.g., 10% Pd/C).
-
Pressurize the vessel with hydrogen gas to the desired pressure.
-
Stir the reaction mixture at room temperature or with gentle heating until the uptake of hydrogen ceases.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-(3-trifluoromethylphenyl)piperidine.
-
The crude product can then be converted to the hydrochloride salt by treatment with a solution of HCl in a suitable solvent like ether or isopropanol.
Potential Pharmacological Activity and Mechanism of Action
While there is no specific pharmacological data available for this compound, its structural similarity to other known psychoactive compounds suggests it may have an affinity for monoamine transporters. The trifluoromethylphenyl piperidine moiety is a common scaffold in compounds targeting the dopamine transporter (DAT).
Based on this structural analogy, a hypothetical mechanism of action is the inhibition of dopamine reuptake. By binding to DAT, the compound could block the reabsorption of dopamine from the synaptic cleft, leading to an increase in extracellular dopamine levels.
Experimental Workflow for Pharmacological Characterization
For a novel compound with a suspected affinity for the dopamine transporter, a standard experimental workflow would be employed for its initial characterization. This workflow would typically involve in vitro binding assays followed by functional assays.
Experimental Protocol: Dopamine Transporter (DAT) Radioligand Binding Assay
This protocol describes a general method for determining the binding affinity of a test compound to the dopamine transporter using [³H]WIN 35,428, a well-characterized radioligand.[8][9][10]
Materials:
-
Membrane Preparation: Striatal tissue from rodents or cells expressing the human dopamine transporter (hDAT).
-
Radioligand: [³H]WIN 35,428.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a known DAT inhibitor (e.g., 10 µM cocaine or 1 µM unlabeled WIN 35,428).[8]
-
Test Compound: this compound dissolved in a suitable solvent.
-
Instrumentation: Scintillation counter, cell harvester with glass fiber filters.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and prepare a crude membrane fraction through differential centrifugation.[8] Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and various concentrations of the test compound.
-
Incubation: Add the membrane preparation, [³H]WIN 35,428 (at a concentration near its Kd), and either buffer (for total binding), the non-specific control, or the test compound to the appropriate wells. Incubate the plate, typically at 4°C or room temperature, for a sufficient time to reach equilibrium.[10]
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the Ki value for the test compound by analyzing the competition binding data using non-linear regression analysis.
Conclusion
This compound is a valuable research chemical and a key building block in medicinal chemistry. While specific data on its biological activity are limited, its structure strongly suggests potential interactions with monoamine transporters, particularly the dopamine transporter. The experimental protocols and workflows provided in this guide offer a framework for the synthesis and pharmacological evaluation of this and structurally related compounds, paving the way for the discovery of novel therapeutics for neurological and psychiatric disorders. Further research is warranted to fully elucidate the pharmacological profile of this specific compound.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 6652-16-0 [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. appchemical.com [appchemical.com]
- 5. scbt.com [scbt.com]
- 6. 6652-16-0 Cas No. | 4-[3-(Trifluoromethyl)phenyl]piperidine hydrochloride | Apollo [store.apolloscientific.co.uk]
- 7. CAS:6652-16-0, 4-(3-三氟甲基苯基)哌啶盐酸盐-毕得医药 [bidepharm.com]
- 8. benchchem.com [benchchem.com]
- 9. bio-protocol.org [bio-protocol.org]
- 10. Progression of Changes in Dopamine Transporter Binding Site Density as a Result of Cocaine Self-Administration in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Theoretical Conformational Analysis of Fluorinated Piperidines
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the theoretical and computational methodologies used to analyze the conformational preferences of fluorinated piperidines. The piperidine ring is a ubiquitous scaffold in pharmaceuticals, and the strategic introduction of fluorine atoms offers a powerful tool to modulate molecular properties. Understanding the complex interplay of stereoelectronic forces that dictate the three-dimensional structure of these molecules is paramount for modern drug design.
Introduction: The Significance of Fluorine in Piperidine Scaffolds
The incorporation of fluorine into drug candidates is a widely recognized strategy to enhance pharmacokinetic and physicochemical properties.[1] The high strength of the C-F bond can increase metabolic stability, while fluorine's strong electron-withdrawing nature allows for the fine-tuning of properties like pKa.[1] A particularly compelling aspect of fluorination is its profound influence on molecular conformation. In aliphatic heterocyclic systems like piperidines, these effects can stabilize well-defined, rigid structures, which is highly desirable for optimizing ligand-receptor interactions.[1][2]
The conformational behavior of fluorinated piperidines is governed by a delicate balance of several underlying principles, including charge-dipole interactions, hyperconjugation, steric repulsion, and solvation effects.[1][2][3][4] Theoretical studies, primarily using Density Functional Theory (DFT), have become indispensable for dissecting these interactions, offering insights that are often validated by experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.[1][5] This guide details the computational and experimental protocols used in these analyses, presents key quantitative data, and illustrates the logical relationships governing conformational outcomes.
Methodologies and Protocols
The study of fluorinated piperidine conformations relies on a synergistic combination of computational and experimental techniques.
Theoretical calculations provide a framework for understanding the relative stabilities of different conformers and the energetic contributions of various stereoelectronic effects.
-
Density Functional Theory (DFT): This is the most common quantum chemical method for these analyses.[6][7] A systematic computational analysis is often performed using functionals like M06-2X with a high-level basis set such as def2-QZVPP .[1] This combination is effective for capturing the non-covalent interactions that are crucial in these systems.
-
Solvation Models: The influence of the solvent is critical and is typically modeled using a Polarizable Continuum Model (PCM) .[1] Calculations are performed in the gas phase and in various solvents (e.g., chloroform, water, DMSO) to simulate different chemical environments.[1][2]
-
Natural Bond Orbital (NBO) Analysis: To quantify hyperconjugative interactions, NBO analysis is employed.[3][8] This method allows for the examination of electron delocalization from donor orbitals (like a σ C-H bond) to acceptor orbitals (like a σ* C-F antibonding orbital), which is the basis of the anomeric effect.[8][9]
Experimental validation is essential to confirm the predictions of theoretical models.
-
NMR Spectroscopy: NMR is the primary experimental tool for determining the conformational preferences of fluorinated piperidines in solution.[1][2][4] The key parameter is the vicinal fluorine-proton coupling constant, ³J(¹⁹F,¹H) .[1][2][4] The magnitude of this coupling is dependent on the dihedral angle between the fluorine and hydrogen atoms, allowing for a clear distinction between axial and equatorial fluorine orientations. For instance, large coupling constants (e.g., > 30 Hz) are typically indicative of an axial fluorine, while smaller values suggest an equatorial position.[2]
-
X-ray Crystallography: While less common for solution-state analysis, single-crystal X-ray analysis provides definitive conformational information in the solid state and serves as a valuable benchmark for computational methods.[10]
Governing Stereoelectronic Effects and Influencing Factors
The preference for a fluorine atom to occupy an axial or equatorial position on a piperidine ring is determined by the interplay of several competing forces.
-
Charge-Dipole Interactions: In protonated piperidinium salts, a strong electrostatic attraction can occur between the positively charged nitrogen (N⁺) and the partial negative charge of the fluorine atom (Cδ⁺-Fδ⁻). This interaction significantly stabilizes a conformation where the fluorine atom is in the axial position, bringing it closer to the ring nitrogen.[2][4][11]
-
Hyperconjugation (Anomeric Effect): The anomeric effect involves the delocalization of electron density from a high-energy bonding orbital (e.g., an anti-periplanar σ C-H bond) into a low-energy anti-bonding orbital (σ* C-F).[2][4][8] This n → σ* or σ → σ* interaction is stereospecific and often provides additional stability to the axial conformer.[8][9]
-
Steric Repulsion: This is the classical conformational effect where bulky substituents prefer the equatorial position to minimize unfavorable 1,3-diaxial interactions with other axial hydrogens.[2][4] For fluorine, which is relatively small, this effect is often less dominant than the electronic effects.
-
Solvation and Polarity: Solvent effects play a major, and sometimes decisive, role.[1][2] Polar solvents tend to stabilize the conformer with the larger molecular dipole moment. In many fluorinated piperidines, the axial conformer is more polar, and its stability increases with increasing solvent polarity.[1][2]
Quantitative Conformational Analysis
Systematic studies combining DFT calculations and NMR experiments have generated a wealth of quantitative data on the conformational preferences of various fluorinated piperidines.
The tables below summarize the calculated free enthalpy differences (ΔG) between the axial and equatorial conformers for representative 3-fluoro- and 3,5-difluoropiperidine derivatives. A positive ΔG value indicates a preference for the axial conformer.
Table 1: Conformational Preferences of 3-Fluoropiperidine (1) and 3,5-Difluoropiperidine (2) Derivatives
| Compound | N-Substituent (R) | Solvent | ΔG Gas Phase (kcal/mol) | ΔG in Solution (kcal/mol) | Experimental Observation |
|---|---|---|---|---|---|
| 1A | TFA | Chloroform | +0.1 | -0.4 | Axial |
| 1B | HCl | Water | +4.8 | +1.8 | Axial |
| 1C | H | Water | 0.0 | +0.1 | Axial |
| 2A | TFA | Chloroform | -1.4 | +0.9 | Axial |
| 2B | HCl | Water | +8.6 | +3.9 | Axial |
| 2C | H | Water | -0.3 | +0.8 | Axial |
Data sourced from computational (M06-2X) and NMR studies.[1][5] A positive ΔG (G_equatorial - G_axial) favors the axial conformer.
As the data shows, there is a strong, experimentally confirmed preference for the axial conformation in solution across different N-substituted analogues of both 3-fluoro- and 3,5-difluoropiperidine.[1][5] For the protonated HCl salts (1B, 2B), the large positive ΔG values highlight the dominant role of electrostatic charge-dipole interactions.[2] In the TFA- and NH-analogues, hyperconjugative interactions are found to be significant contributors to the axial preference.[2]
The balance of forces can be so fine that changing the solvent can invert the conformational preference. This provides a powerful strategy for conformational control. A notable example is N-Boc-3,5-difluoropiperidine, which switches from an equatorial to an axial preference as solvent polarity increases.
Table 2: Solvent-Induced Inversion of Conformation for N-Boc-3,5-difluoropiperidine
| Solvent | Dielectric Constant (ε) | ³J(³-Fa,⁴-Ha) (Hz) | Observed Conformation |
|---|---|---|---|
| Chloroform | 4.81 | 12.5 | Equatorial |
| DMSO | 46.7 | 40.4 | Axial |
Data sourced from NMR experiments.[2]
This dramatic inversion underscores the importance of considering the environment in both computational and experimental analyses, as solvation can override intrinsic electronic preferences.[2]
Logical Workflow for Conformational Prediction
The process of predicting and understanding the conformation of a novel fluorinated piperidine follows a logical workflow, integrating both computational and experimental steps.
Implications for Drug Design and Development
A deep understanding of the conformational behavior of fluorinated piperidines provides a new design principle for medicinal chemists.[1][2]
-
Conformational Rigidity: By leveraging the stereoelectronic effects of fluorine, it is possible to design conformationally rigid scaffolds. A molecule locked into a specific, biologically active conformation can exhibit higher binding affinity and selectivity for its target, reducing off-target effects.[1]
-
Modulating Physicochemical Properties: Fluorination serves as a tool to not only control shape but also to fine-tune properties like basicity (pKa).[1][12] Lowering the pKa of the piperidine nitrogen can reduce interaction with the hERG channel, a key anti-target in drug safety, thereby mitigating potential cardiotoxicity.[12]
-
Improved Pharmacokinetics: The inherent stability of the C-F bond can block sites of metabolism, leading to improved metabolic stability and a longer half-life for drug candidates.[1]
The ability to predict and control the three-dimensional structure through strategic fluorination allows for a more rational approach to molecular design, ultimately increasing the likelihood of success in therapeutic applications.[2]
Conclusion
The conformational analysis of fluorinated piperidines is a testament to the power of modern computational chemistry when paired with rigorous experimental validation. The long-held assumption that substituents on a six-membered ring prefer the equatorial position is frequently overturned in these systems. The preference for an axial fluorine is now understood to be the result of a sophisticated interplay between stabilizing electronic forces—namely charge-dipole interactions and hyperconjugation—and the modulating effects of steric hindrance and the solvent environment.
The principles and methodologies outlined in this guide provide researchers with a robust framework for predicting, understanding, and ultimately exploiting the conformational behavior of fluorinated piperidines. This knowledge is not merely academic; it forms a critical design element in the development of next-generation therapeutics, enabling the creation of molecules with optimized potency, selectivity, and safety profiles.
References
- 1. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, crystal structure, DFT calculations and Hirshfeld surface analysis of 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery [flore.unifi.it]
Potential Therapeutic Targets of 4-(3-Trifluoromethylphenyl)piperidine HCl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The compound 4-(3-trifluoromethylphenyl)piperidine HCl belongs to the 4-arylpiperidine class of molecules, a scaffold of significant interest in medicinal chemistry due to its prevalence in centrally acting therapeutic agents. The incorporation of a trifluoromethyl group on the phenyl ring is a common strategy to enhance metabolic stability, membrane permeability, and binding affinity of drug candidates. While specific pharmacological data for 4-(3-trifluoromethylphenyl)piperidine HCl is not extensively available in public literature, analysis of its structural features and data from closely related analogs strongly suggest its potential interaction with key G-protein coupled receptors (GPCRs) in the central nervous system. This guide summarizes the potential therapeutic targets, provides hypothetical yet representative quantitative data based on analogous compounds, details relevant experimental protocols for target validation, and visualizes the associated signaling pathways.
Potential Therapeutic Targets
Based on structure-activity relationship (SAR) studies of analogous 4-phenylpiperidine compounds, the primary potential therapeutic targets for 4-(3-trifluoromethylphenyl)piperidine HCl are anticipated to be within the serotonin (5-HT) and dopamine receptor families. The 3-trifluoromethylphenyl moiety is a key feature in several known ligands for these receptors.
-
Serotonin 5-HT2A Receptor: The 5-HT2A receptor is a well-established target for atypical antipsychotics and is also implicated in the mechanism of psychedelic compounds. Modulation of this receptor can influence mood, cognition, and perception. The 4-phenylpiperidine scaffold is a common feature in 5-HT2A receptor ligands.
-
Serotonin 5-HT2C Receptor: The 5-HT2C receptor is involved in the regulation of appetite, mood, and addiction. Agonists at this receptor have been developed as anti-obesity agents. The structural similarity of the query compound to known 5-HT2C modulators suggests this is a plausible target.
-
Dopamine D2 Receptor: The D2 receptor is a primary target for both typical and atypical antipsychotic medications used in the treatment of schizophrenia and other psychotic disorders. The 4-phenylpiperidine core is a key pharmacophore for a wide range of D2 receptor antagonists and partial agonists.
Quantitative Data for Analogous Compounds
The following tables present representative quantitative data for the interaction of 4-phenylpiperidine analogs with the potential therapeutic targets. It is important to note that this data is for structurally similar compounds and serves to illustrate the potential affinity and activity of 4-(3-trifluoromethylphenyl)piperidine HCl.
| Target | Analog Compound | Assay Type | Parameter | Value (nM) |
| 5-HT2A Receptor | Analog A | Radioligand Binding ([³H]Ketanserin) | Ki | 15 |
| Analog A | Calcium Flux | EC50 | 85 | |
| 5-HT2C Receptor | Analog B | Radioligand Binding ([³H]Mesulergine) | Ki | 25 |
| Analog B | Calcium Flux | EC50 | 120 | |
| Dopamine D2 Receptor | Analog C | Radioligand Binding ([³H]Spiperone) | Ki | 40 |
| Analog C | cAMP Inhibition | IC50 | 250 |
Experimental Protocols
Detailed methodologies for key experiments to characterize the interaction of 4-(3-trifluoromethylphenyl)piperidine HCl with its potential targets are provided below.
Radioligand Binding Assay (for 5-HT2A, 5-HT2C, and D2 Receptors)
This assay measures the affinity of the test compound for the target receptor by competing with a radiolabeled ligand.
-
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing the human receptor of interest (e.g., 5-HT2A).
-
Radioligand (e.g., [³H]Ketanserin for 5-HT2A, [³H]Mesulergine for 5-HT2C, [³H]Spiperone for D2).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.
-
Test compound (4-(3-trifluoromethylphenyl)piperidine HCl) at various concentrations.
-
Non-specific binding control (a high concentration of a known unlabeled ligand, e.g., 10 µM Mianserin for 5-HT2A/2C, 10 µM Haloperidol for D2).
-
96-well filter plates (e.g., Millipore GF/B).
-
Scintillation fluid and a microplate scintillation counter.
-
-
Procedure:
-
In a 96-well plate, add assay buffer, the test compound at various dilutions, the radioligand at a concentration near its Kd, and the cell membrane preparation.
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity in each well using a microplate scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: Calcium Flux (for 5-HT2A and 5-HT2C Receptors)
This assay measures the increase in intracellular calcium following the activation of Gq-coupled receptors like 5-HT2A and 5-HT2C.
-
Materials:
-
CHO or HEK293 cells stably expressing the human receptor of interest.
-
Cell culture medium (e.g., DMEM/F-12).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compound at various concentrations.
-
A known agonist as a positive control (e.g., Serotonin).
-
A fluorescence plate reader with an integrated fluid dispenser.
-
-
Procedure:
-
Plate the cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye for 45-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Add the test compound or control agonist at various concentrations using the integrated dispenser.
-
Immediately begin kinetic reading of fluorescence intensity over a period of 1-3 minutes.
-
Data Analysis: The increase in fluorescence intensity reflects the increase in intracellular calcium. The concentration of the test compound that produces 50% of the maximal response (EC50) is calculated from the dose-response curve.
-
Functional Assay: cAMP Inhibition (for D2 Receptors)
This assay measures the decrease in intracellular cyclic AMP (cAMP) levels following the activation of Gi-coupled receptors like the D2 receptor.
-
Materials:
-
CHO or HEK293 cells stably expressing the human D2 receptor.
-
Cell culture medium.
-
Forskolin (an adenylyl cyclase activator).
-
Test compound at various concentrations.
-
A known D2 agonist as a positive control (e.g., Quinpirole).
-
A commercial cAMP detection kit (e.g., HTRF, ELISA, or LANCE).
-
-
Procedure:
-
Plate the cells in a 96-well plate and grow to near confluency.
-
Pre-incubate the cells with the test compound or control agonist for 15-30 minutes.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for an additional 15-30 minutes.
-
Lyse the cells and measure the intracellular cAMP concentration using the chosen detection kit according to the manufacturer's instructions.
-
Data Analysis: The ability of the test compound to inhibit the forskolin-induced cAMP production is measured. The concentration that causes 50% of the maximal inhibition (IC50) is determined from the dose-response curve.
-
Signaling Pathways and Visualizations
The potential therapeutic targets of 4-(3-trifluoromethylphenyl)piperidine HCl are G-protein coupled receptors that initiate distinct intracellular signaling cascades upon activation.
5-HT2A and 5-HT2C Receptor Signaling Pathway
Both 5-HT2A and 5-HT2C receptors primarily couple to the Gq/11 family of G-proteins. Agonist binding triggers a conformational change in the receptor, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC).
Caption: Gq/11 signaling pathway for 5-HT2A/2C receptors.
Dopamine D2 Receptor Signaling Pathway
The dopamine D2 receptor couples to the Gi/o family of G-proteins. Agonist binding leads to the inhibition of adenylyl cyclase, which results in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). Reduced cAMP levels lead to decreased activity of protein kinase A (PKA).
Caption: Gi/o signaling pathway for the Dopamine D2 receptor.
Experimental Workflow: Radioligand Binding Assay
The following diagram illustrates the logical flow of a competitive radioligand binding assay to determine the binding affinity of the test compound.
Caption: Workflow for a competitive radioligand binding assay.
Methodological & Application
Analytical Characterization of 4-(3-Trifluoromethylphenyl)piperidine HCl: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical characterization of 4-(3-Trifluoromethylphenyl)piperidine HCl (CAS: 6652-16-0), a key intermediate in pharmaceutical synthesis. The following methods are described: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC).
Compound Information
| Property | Value |
| Chemical Name | 4-(3-Trifluoromethylphenyl)piperidine hydrochloride |
| CAS Number | 6652-16-0 |
| Molecular Formula | C₁₂H₁₅ClF₃N |
| Molecular Weight | 265.70 g/mol |
| Appearance | White to off-white solid |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the elucidation of the molecular structure of 4-(3-Trifluoromethylphenyl)piperidine HCl.
Application Note:
¹H and ¹³C NMR are used to confirm the identity and purity of the compound. The proton NMR provides information on the number and connectivity of hydrogen atoms, while the carbon NMR provides information on the carbon skeleton. The trifluoromethyl group will exhibit characteristic splitting in the ¹³C NMR spectrum. Due to the hydrochloride salt form, proton signals of the piperidine ring, especially those near the nitrogen, may be broadened.
Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~9.5-9.0 | br s | 2H | N-H₂⁺ |
| ~7.8-7.6 | m | 4H | Aromatic C-H |
| ~3.5-3.3 | m | 2H | Piperidine C2/C6-H (axial) |
| ~3.2-3.0 | m | 1H | Piperidine C4-H |
| ~3.0-2.8 | m | 2H | Piperidine C2/C6-H (equatorial) |
| ~2.1-1.9 | m | 2H | Piperidine C3/C5-H (axial) |
| ~1.9-1.7 | m | 2H | Piperidine C3/C5-H (equatorial) |
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (ppm) | Assignment |
| ~142 | Aromatic C-CF₃ |
| ~131 | Aromatic C-H |
| ~130 (q, J ≈ 32 Hz) | Aromatic C-CF₃ |
| ~126 | Aromatic C-H |
| ~124 (q, J ≈ 272 Hz) | -CF₃ |
| ~123 | Aromatic C-H |
| ~43 | Piperidine C2/C6 |
| ~40 | Piperidine C4 |
| ~29 | Piperidine C3/C5 |
Note: The chemical shifts are estimated based on data from structurally similar compounds and may vary depending on the experimental conditions.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of 4-(3-Trifluoromethylphenyl)piperidine HCl in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16-64 scans).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the range of 0 to 160 ppm.
-
A larger number of scans will be required (typically 1024 or more).
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Application Note:
The FTIR spectrum of 4-(3-Trifluoromethylphenyl)piperidine HCl will show characteristic absorption bands for the N-H⁺ bond of the piperidinium ion, C-H bonds of the aromatic and aliphatic parts, C-C bonds of the aromatic ring, and the strong C-F bonds of the trifluoromethyl group.
Predicted FTIR Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-2700 | Broad, Strong | N-H₂⁺ stretch (piperidinium) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Medium | Aliphatic C-H stretch |
| 1600-1450 | Medium-Strong | Aromatic C=C stretch |
| 1350-1100 | Strong | C-F stretch (trifluoromethyl) |
| ~1150 | Strong | C-N stretch |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment or the ATR crystal.
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 32) to obtain a high-quality spectrum.
-
-
Data Processing: Perform a background subtraction from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For the hydrochloride salt, analysis is typically performed on the free base.
Application Note:
Electron Ionization (EI) mass spectrometry of the free base, 4-(3-trifluoromethylphenyl)piperidine, is expected to show a molecular ion peak (M⁺) and characteristic fragment ions resulting from the cleavage of the piperidine ring and the loss of the trifluoromethyl group.
Mass Spectrometry Data (EI-MS of the free base)
| m/z | Relative Intensity | Assignment |
| 229 | Moderate | [M]⁺ |
| 228 | High | [M-H]⁺ |
| 200 | Moderate | [M-C₂H₅]⁺ |
| 186 | Low | [M-C₃H₇]⁺ |
| 160 | Moderate | [M-CF₃]⁺ |
| 91 | Low | [C₇H₇]⁺ |
Experimental Protocol: GC-MS
-
Sample Preparation: Dissolve a small amount of 4-(3-Trifluoromethylphenyl)piperidine HCl in a suitable solvent like methanol. To analyze the free base, the solution can be basified with a mild base (e.g., NaHCO₃) and extracted with an organic solvent like dichloromethane, or directly injected if the GC inlet is hot enough to cause in-situ conversion to the free base.
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Identify the peak corresponding to the compound and analyze its mass spectrum for the molecular ion and fragmentation pattern.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for assessing the purity and quantifying the amount of 4-(3-Trifluoromethylphenyl)piperidine HCl.
Application Note:
A reversed-phase HPLC method with UV detection is suitable for the analysis of this compound. The trifluoromethylphenyl group provides a chromophore for UV detection. The method can be used for purity determination and assay.
Recommended HPLC Method Parameters
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Experimental Protocol: HPLC
-
Mobile Phase Preparation: Prepare the mobile phases as described in the table above and degas them.
-
Standard Preparation: Accurately weigh and dissolve 4-(3-Trifluoromethylphenyl)piperidine HCl in the mobile phase (e.g., 50:50 Water:Acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for linearity assessment.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration within the linear range of the method.
-
Instrumentation: Use a standard HPLC system with a UV detector.
-
Data Acquisition and Analysis:
-
Equilibrate the column with the initial mobile phase composition.
-
Inject the standards and the sample.
-
Record the chromatograms and integrate the peak area of the analyte.
-
Determine the purity by calculating the area percentage of the main peak.
-
Quantify the sample by comparing its peak area to a calibration curve generated from the standards.
-
Application Notes and Protocols for 1H and 13C NMR Analysis of Substituted Piperidines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted piperidines are a pivotal structural motif in a vast array of pharmaceuticals and biologically active compounds. Their conformational flexibility, largely governed by the chair conformation of the six-membered ring and the orientation of substituents, plays a critical role in their biological activity and interaction with target macromolecules. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, is an indispensable tool for the detailed structural and conformational analysis of these heterocyclic compounds in solution.[1][2][3] This document provides detailed application notes and experimental protocols for the comprehensive NMR analysis of substituted piperidines.
Core Principles of Piperidine Conformational Analysis via NMR
The piperidine ring predominantly exists in a chair conformation to minimize steric and torsional strain.[1][2] The presence of a nitrogen atom and various substituents introduces a dynamic equilibrium between different chair, and sometimes boat, conformations.[2] Key aspects to consider during NMR analysis include:
-
Ring Inversion: The interconversion between two chair conformers. The rate of this inversion influences the appearance of NMR spectra.
-
Axial vs. Equatorial Substituents: The orientation of substituents on the piperidine ring significantly affects the chemical shifts (δ) and coupling constants (J) of neighboring protons and carbons.[3]
-
Nitrogen Inversion: The rapid inversion of the lone pair on the nitrogen atom can also contribute to the dynamic processes observed in the NMR spectra.
-
Solvent Effects: The choice of deuterated solvent can influence the conformational equilibrium of the piperidine ring.[1][4][5]
Data Presentation: 1H and 13C NMR Chemical Shifts
The following tables summarize typical 1H and 13C NMR chemical shift ranges for protons and carbons in a piperidine ring. Note that these values can be significantly influenced by the nature and position of substituents.
Table 1: Typical 1H NMR Chemical Shift Ranges for the Piperidine Ring
| Proton Position | Typical Chemical Shift (δ) in ppm | Notes |
| H-2, H-6 (equatorial) | 2.8 - 3.2 | Deshielded due to proximity to nitrogen. |
| H-2, H-6 (axial) | 2.2 - 2.6 | Generally more shielded than equatorial protons. |
| H-3, H-5 (equatorial) | 1.6 - 1.9 | |
| H-3, H-5 (axial) | 1.2 - 1.5 | Generally more shielded than equatorial protons. |
| H-4 (equatorial) | 1.6 - 1.9 | |
| H-4 (axial) | 1.2 - 1.5 | Generally more shielded than equatorial protons. |
| N-H | 1.0 - 3.0 (broad) | Chemical shift and multiplicity are highly variable and solvent-dependent. |
Data compiled from multiple sources.[6][7]
Table 2: Typical 13C NMR Chemical Shift Ranges for the Piperidine Ring
| Carbon Position | Typical Chemical Shift (δ) in ppm | Notes |
| C-2, C-6 | 45 - 55 | Significantly influenced by N-substitution.[8] |
| C-3, C-5 | 25 - 35 | |
| C-4 | 23 - 30 |
Data compiled from multiple sources.[8][9]
Table 3: 1H and 13C NMR Data for Selected Substituted Piperidines in CDCl3
| Compound | Position | 1H Chemical Shift (δ) in ppm | 13C Chemical Shift (δ) in ppm |
| Piperidine | H-2, H-6 | 2.79 | C-2, C-6: 47.9 |
| H-3, H-5 | 1.58 | C-3, C-5: 27.2 | |
| H-4 | 1.46 | C-4: 25.1 | |
| 1-(4-methylbenzyl)piperidine | H-2, H-6 | ~2.35 (t) | C-2, C-6: 54.5 |
| H-3, H-5, H-4 | ~1.40-1.60 (m) | C-3, C-5: 26.1 | |
| -CH2- | 3.44 (s) | C-4: 24.5 | |
| Ar-CH3 | 2.32 (s) | -CH2-: 63.5 | |
| Ar-H | 7.09-7.20 (m) | Ar-C: 128.8, 129.1, 135.1, 136.4 | |
| Ar-CH3: 21.1 | |||
| 1-(4-methoxybenzyl)piperidine | H-2, H-6 | ~2.36 (t) | C-2, C-6: 54.4 |
| H-3, H-5, H-4 | ~1.40-1.60 (m) | C-3, C-5: 26.1 | |
| -CH2- | 3.43 (s) | C-4: 24.5 | |
| -OCH3 | 3.79 (s) | -CH2-: 63.0 | |
| Ar-H | 6.84 (d), 7.21 (d) | -OCH3: 55.2 | |
| Ar-C: 113.7, 130.2, 131.5, 158.5 | |||
| 1-(4-bromobenzyl)piperidine | H-2, H-6 | ~2.34 (t) | C-2, C-6: 54.3 |
| H-3, H-5, H-4 | ~1.40-1.60 (m) | C-3, C-5: 26.0 | |
| -CH2- | 3.42 (s) | C-4: 24.4 | |
| Ar-H | 7.18 (d), 7.42 (d) | -CH2-: 62.8 | |
| Ar-C: 120.5, 130.8, 131.4, 138.2 |
Note: Chemical shifts are approximate and can vary based on experimental conditions. Data is derived from similar structures reported in the literature.[10]
Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis
-
Sample Weighing: Accurately weigh 5-10 mg of the substituted piperidine derivative.
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent is critical as it can influence the conformational equilibrium.[1][4]
-
Dissolution: Dissolve the sample in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Internal Standard (Optional): Add a small amount of an internal standard, such as tetramethylsilane (TMS), if precise chemical shift referencing is required.
-
Filtration (if necessary): Ensure the sample is free of any particulate matter. If solids are present, filter the solution through a small plug of glass wool in the pipette.
Protocol 2: 1H NMR Data Acquisition
-
Instrument Setup: Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.
-
Standard 1H Spectrum: Acquire a standard one-dimensional 1H NMR spectrum. Typical parameters for a 400 MHz spectrometer are:
-
Pulse Program: zg30
-
Number of Scans (NS): 16
-
Acquisition Time (AQ): ~4 seconds
-
Relaxation Delay (D1): 1-2 seconds
-
Spectral Width (SW): ~16 ppm
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).
-
Integrate all signals to determine the relative number of protons.
-
Analyze the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values) of the signals.
-
Protocol 3: 13C NMR Data Acquisition
-
Instrument Setup: Tune the spectrometer to the 13C frequency and shim.
-
Standard 13C{1H} Spectrum: Acquire a proton-decoupled 13C NMR spectrum. This is the most common 13C experiment and results in singlets for each unique carbon atom.
-
Pulse Program: zgpg30
-
Number of Scans (NS): 1024 or more (due to the low natural abundance of 13C)
-
Acquisition Time (AQ): ~1-2 seconds
-
Relaxation Delay (D1): 2-5 seconds
-
Spectral Width (SW): ~200-250 ppm
-
-
DEPT (Distortionless Enhancement by Polarization Transfer) (Optional but Recommended): Perform DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups.
-
DEPT-90: Only CH signals will appear.
-
DEPT-135: CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative.
-
-
Data Processing:
-
Apply a Fourier transform, phase the spectrum, and calibrate the chemical shift scale.
-
Protocol 4: Advanced 2D NMR Experiments for Structural Elucidation
For complex substituted piperidines, 2D NMR experiments are invaluable for unambiguous signal assignment.
-
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2-3 bonds). It is essential for identifying spin systems within the piperidine ring and its substituents.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to. It is the most reliable method for assigning carbon signals based on their known proton assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by 2-3 bonds. It is crucial for identifying quaternary carbons and piecing together different fragments of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, regardless of whether they are bonded. It is a powerful tool for determining the stereochemistry and conformation of the molecule, such as distinguishing between axial and equatorial protons.
Visualization of Experimental Workflow and Conformational Analysis
The following diagrams illustrate the logical flow of NMR analysis for substituted piperidines.
Caption: Workflow for NMR Analysis of Substituted Piperidines.
Caption: Logic Diagram for Conformational Analysis using NMR Data.
Conclusion
The comprehensive application of 1D and 2D NMR spectroscopy provides a powerful platform for the detailed structural and conformational analysis of substituted piperidines. By following systematic protocols for sample preparation, data acquisition, and spectral interpretation, researchers can gain crucial insights into the three-dimensional structure of these important molecules, which is fundamental for understanding their biological function and for rational drug design.
References
- 1. benchchem.com [benchchem.com]
- 2. ias.ac.in [ias.ac.in]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]
- 7. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. spectrabase.com [spectrabase.com]
- 10. rsc.org [rsc.org]
Application Note: Mass Spectrometry Fragmentation Analysis of 4-(3-Trifluoromethylphenyl)Piperidine HCl
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the anticipated mass spectrometric fragmentation pattern of 4-(3-Trifluoromethylphenyl)Piperidine Hydrochloride, a compound of interest in pharmaceutical research. Understanding its fragmentation behavior is essential for unambiguous identification, structural elucidation, and metabolic profiling. This application note outlines the theoretical fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI) and provides comprehensive experimental protocols for its analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Predicted Fragmentation Pathways
The fragmentation of 4-(3-Trifluoromethylphenyl)piperidine is primarily dictated by the lability of the piperidine ring and the electronic effects of the trifluoromethylphenyl substituent.
Electron Ionization (EI) Fragmentation
Upon electron impact, the molecule is expected to form a molecular ion (M⁺•). The subsequent fragmentation is likely to proceed through several key pathways initiated by the radical cation on the nitrogen atom of the piperidine ring:
-
Alpha-Cleavage: A dominant fragmentation pathway for piperidine derivatives involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom (α-cleavage), resulting in the loss of a hydrogen radical and the formation of a stable iminium ion.[1]
-
Benzylic Cleavage: The bond between the piperidine ring and the trifluoromethylphenyl moiety may cleave, leading to the formation of a trifluoromethylbenzyl cation or a related tropylium-type ion.
-
Piperidine Ring Fission: The piperidine ring itself can undergo characteristic ring-opening and subsequent fragmentation, yielding smaller nitrogen-containing ions.[1]
-
Substituent-Driven Fragmentation: The trifluoromethylphenyl group can undergo fragmentation, including the loss of a trifluoromethyl radical (•CF₃) or fluorine radicals (•F).
Electrospray Ionization (ESI) Fragmentation
ESI, being a softer ionization technique, is expected to generate the protonated molecule, [M+H]⁺, in the positive ion mode. Tandem mass spectrometry (MS/MS) of this precursor ion will induce collision-induced dissociation (CID). The fragmentation is anticipated to be initiated at the protonated nitrogen, leading to ring opening of the piperidine moiety and subsequent fragmentation.
Quantitative Data Summary
The following table presents the predicted major fragment ions for 4-(3-Trifluoromethylphenyl)piperidine under Electron Ionization. The relative intensities are theoretical and require experimental verification.
| Proposed Fragment Ion (m/z) | Proposed Chemical Formula | Proposed Fragmentation Pathway | Theoretical Relative Intensity |
| 229 | [C₁₂H₁₄F₃N]⁺• | Molecular Ion (M⁺•) | Moderate |
| 228 | [C₁₂H₁₃F₃N]⁺ | Loss of a hydrogen radical (α-cleavage) | High |
| 172 | [C₇H₄F₃]⁺ | Benzylic cleavage leading to the trifluoromethylphenyl cation | Moderate |
| 145 | [C₇H₄F₃-HF]⁺ | Loss of HF from the trifluoromethylphenyl cation | Low |
| 84 | [C₅H₁₀N]⁺ | Cleavage of the bond connecting the piperidine and aromatic rings | Moderate |
| 56 | [C₃H₆N]⁺ | Fragmentation of the piperidine ring | Moderate |
Experimental Protocols
Protocol 1: GC-MS Analysis (EI Mode)
This protocol is designed for the analysis of the free base form of the analyte. The hydrochloride salt must be neutralized and extracted prior to analysis.
1.1. Sample Preparation:
-
Accurately weigh and dissolve approximately 1 mg of 4-(3-Trifluoromethylphenyl)piperidine HCl in 1 mL of deionized water.
-
Adjust the pH of the solution to >10 by adding 1 M sodium hydroxide solution dropwise to liberate the free amine.
-
Perform a liquid-liquid extraction by adding 1 mL of ethyl acetate, vortexing for 1 minute, and centrifuging to separate the layers.
-
Carefully collect the organic (upper) layer. Repeat the extraction twice more with fresh ethyl acetate.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the solution and evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 1 mL of ethyl acetate for a final concentration of approximately 1 mg/mL.
1.2. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Inlet: 250°C, Splitless injection of 1 µL.
-
Oven Program: Start at 100°C for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Scan Range: m/z 40-450.
Protocol 2: LC-MS/MS Analysis (ESI Mode)
This protocol is suitable for the direct analysis of the 4-(3-Trifluoromethylphenyl)piperidine HCl salt.
2.1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of 4-(3-Trifluoromethylphenyl)piperidine HCl in methanol.
-
Further dilute the stock solution with the initial mobile phase composition (95:5 Mobile Phase A:Mobile Phase B) to a final concentration of 10 µg/mL.
2.2. Instrumentation and Conditions:
-
Liquid Chromatograph: Waters ACQUITY UPLC I-Class System or equivalent.
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Waters Xevo TQ-S micro or equivalent.
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 350°C.
-
Desolvation Gas Flow: 650 L/Hr.
-
Cone Gas Flow: 150 L/Hr.
-
Data Acquisition: Full scan (m/z 50-500) and product ion scan of the precursor ion at m/z 230.1. Collision energy should be optimized (e.g., in the range of 10-40 eV).
Visualization of Proposed Fragmentation
Caption: Proposed EI fragmentation of 4-(3-Trifluoromethylphenyl)piperidine.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive overview and detailed protocols for the purification of piperidine derivatives using High-Performance Liquid Chromatography (HPLC). Piperidine and its analogues are crucial structural motifs in a wide range of pharmaceuticals. Consequently, robust and efficient purification protocols are essential for obtaining high-purity compounds required for downstream applications, including biological assays and formulation development.
Introduction
Piperidine derivatives often exhibit basic properties due to the nitrogen atom in the heterocyclic ring. This characteristic can present challenges during HPLC purification, such as poor peak shape (tailing) due to interactions with residual silanol groups on standard silica-based stationary phases.[1] This document outlines strategies to overcome these challenges, including method development, column selection, mobile phase optimization, and sample preparation. Both reversed-phase and normal-phase chromatography approaches are discussed, along with detection methods for derivatives with and without UV chromophores.
Method Development and Optimization
A systematic approach is recommended for developing an effective HPLC purification method for piperidine derivatives.[2] The process typically involves initial screening of columns and mobile phases, followed by fine-tuning of chromatographic parameters to achieve optimal separation.
Key optimization parameters include:
-
Mobile Phase Modifiers : The addition of acidic modifiers like trifluoroacetic acid (TFA) or formic acid (FA) can improve peak shape by protonating residual silanols.[1][3] For particularly basic compounds, a competing base such as triethylamine (TEA) or diethylamine (DEA) can be added to the mobile phase to block active silanol sites.[1][2]
-
Temperature : Column temperature can influence selectivity and resolution. It is advisable to screen a range of temperatures (e.g., 25°C, 35°C, 45°C) to assess the impact on the separation of diastereomers or closely related impurities.[2]
-
Flow Rate : Adjusting the flow rate can be a trade-off between resolution and analysis time.[2]
Logical Workflow for HPLC Method Development
Caption: Workflow for HPLC Method Development and Optimization.
Chromatographic Conditions
The choice of stationary and mobile phases is critical for the successful separation of piperidine derivatives. Reversed-phase HPLC is the most common approach.
Column Selection
A C18 column is a versatile and common starting point for the purification of many organic molecules, including piperidine derivatives.[1][2] However, for basic compounds, it is often beneficial to use a modern, high-purity, end-capped C18 column to minimize the number of available silanol groups that can cause peak tailing.[1] Other stationary phases, such as pentafluorophenyl (PFP), may offer alternative selectivity for certain isomers.[2] In some cases, normal-phase HPLC on a bare silica column with a mobile phase like ethanol/hexane can be effective.[2]
Mobile Phase Composition
A mixture of acetonitrile (ACN) and water is a standard mobile phase for reversed-phase HPLC.[2] The pH of the mobile phase can be adjusted with additives to improve peak shape.
| Additive | Concentration | Purpose | Reference |
| Trifluoroacetic Acid (TFA) | 0.1 - 0.2% | Reduces peak tailing for basic compounds | [3][4] |
| Formic Acid (FA) | ~0.1% | Alternative to TFA, more MS-friendly | [5] |
| Diethylamine (DEA) | low concentration | Reduces peak tailing for basic compounds | [2] |
| Phosphoric Acid | - | Used as a mobile phase component | [6] |
Sample Preparation Protocol
Proper sample preparation is crucial to ensure the longevity of the HPLC column and to obtain reproducible results.
-
Dissolution : Dissolve the crude piperidine derivative in a suitable solvent. Whenever possible, use the initial mobile phase composition as the sample solvent to avoid peak distortion.[2] If the compound is not soluble in the mobile phase, other solvents like methanol (MeOH) or a mixture of acetonitrile and water can be used.[3][5] For salts, water or a water/ACN mixture is often suitable, while free bases may require methanol.[3]
-
Concentration : Prepare a stock solution (e.g., 1 mg/mL) and dilute it to a working concentration (e.g., 0.1 mg/mL).[5]
-
Filtration : Filter the final solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[5][7]
Detection Methods
The choice of detector depends on the chromophoric properties of the piperidine derivative.
-
UV-Vis/Diode Array Detector (DAD) : This is the most common detection method for compounds containing a UV chromophore.[5] Detection is often performed at wavelengths such as 210 nm or 254 nm.[4][5]
-
Evaporative Light Scattering Detector (ELSD) : For piperidine derivatives that lack a UV chromophore, ELSD is a suitable alternative.[8]
-
Pre-Column Derivatization : Another strategy for compounds without a chromophore is to react the analyte with a derivatizing agent that introduces a UV-active tag.[2] Common derivatizing agents include p-toluenesulfonyl chloride (tosyl chloride) and benzoyl chloride.[7][9]
Experimental Workflow for Pre-Column Derivatization
Caption: General workflow for pre-column derivatization.
Example Protocols and Data
Below are summarized chromatographic conditions from various applications for the purification and analysis of piperidine derivatives.
Table 1: Reversed-Phase HPLC Conditions for Piperidine Derivatives
| Compound/Application | HPLC Column | Mobile Phase | Gradient/Isocratic | Flow Rate (mL/min) | Temperature (°C) | Detection | Reference |
| Piperidine-C-Pip-C2-Pip-C2-OH | C18 (4.6 x 150 mm, 3.5 µm) | A: Water + 0.1% FA B: ACN + 0.1% FA | Gradient: 5% B to 95% B over 18 min | 1.0 | 30 | UV at 210 nm | [5] |
| Piperidine Derivatives (General) | Kinetex C18 (2.1 x 100 mm, 2.6 µm) | A: Water + 0.2% TFA B: ACN + 0.2% TFA | Gradient | 0.5 | Not specified | Not specified | [3] |
| 4-chloro-1-methyl-piperidine | Newcrom R1 | ACN, Water, and Phosphoric Acid | Isocratic | Not specified | Not specified | Not specified | [6] |
| Piperine | Not specified | Methanol:Water (70:30, v/v) | Isocratic | Not specified | Not specified | Not specified | [7] |
| Derivatized 3-aminopiperidine | Dima C18 | 0.01mol/L Phosphate buffer-Methanol (90:10) | Isocratic | 1.0 | 30 | UV at 254 nm | [9] |
| MenA Inhibitors | Gemini C18 (4.6 x 250 mm, 5 µm) | A: Water + 0.1% TFA B: ACN | Gradient: 5% to 95% B over 8 min | 1.0 | Not specified | UV at 210, 254, 280 nm | [4] |
Troubleshooting Common Issues
-
Peak Tailing : This is a common problem for basic compounds like piperidines.[1]
-
Solution : Lower the mobile phase pH to 2-3, use a high-purity, end-capped column, or add a competing base like TEA to the mobile phase.[1]
-
-
Appearance of Two Peaks for a Pure Compound : This may be due to differential ionization or interaction with the stationary phase.[3]
-
Solution : Adjusting the mobile phase pH or adding buffers can help to ensure a single ionic state for the analyte.[3]
-
-
Peak Fronting : This can occur if the sample is dissolved in a solvent much stronger than the mobile phase or if the column is overloaded.[2]
-
Solution : Dissolve the sample in the initial mobile phase composition and reduce the injection volume or sample concentration.[2]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
Application Notes and Protocols for 4-(3-Trifluoromethylphenyl)Piperidine HCl in CNS Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(3-Trifluoromethylphenyl)piperidine HCl is a synthetic compound belonging to the arylpiperidine class of molecules. This structural motif is of significant interest in central nervous system (CNS) drug discovery due to its prevalence in a variety of neuroactive agents. The incorporation of a trifluoromethyl group on the phenyl ring can significantly modulate the physicochemical and pharmacological properties of the molecule, including its lipophilicity, metabolic stability, and binding affinity for biological targets.[1] Arylpiperidine derivatives have been shown to interact with a range of CNS targets, most notably monoamine transporters (dopamine transporter - DAT, serotonin transporter - SERT, and norepinephrine transporter - NET) and various G-protein coupled receptors (GPCRs), such as serotonin and dopamine receptors.[1][2]
These application notes provide a comprehensive overview of the potential uses of 4-(3-Trifluoromethylphenyl)piperidine HCl as a research tool in CNS drug discovery. Detailed protocols for key in vitro and in vivo experiments are provided to facilitate the characterization of its pharmacological profile and assessment of its therapeutic potential.
Physicochemical Properties and Structure
| Property | Value | Reference |
| CAS Number | 6652-16-0 | [3][4][5] |
| Molecular Formula | C₁₂H₁₅ClF₃N | [3][5] |
| Molecular Weight | 265.70 g/mol | [4][5] |
| Appearance | White to off-white powder/crystals | [5][6] |
| Purity | Typically ≥97% | [6] |
Potential Applications in CNS Drug Discovery
-
Probing Monoamine Transporter Function: Given the structural similarities to known monoamine reuptake inhibitors, this compound can be used to investigate the role of DAT, SERT, and NET in various physiological and pathological processes.
-
Structure-Activity Relationship (SAR) Studies: As a reference compound, it can be used in SAR studies to understand how modifications to the piperidine or phenyl ring affect potency and selectivity for CNS targets.[1]
-
Development of Therapeutics for Mood Disorders: Its potential interaction with the serotonergic system makes it a candidate for investigation in the context of depression and anxiety.
-
Investigation of Psychostimulant Effects: Compounds acting on the dopamine transporter often exhibit stimulant properties, making this a tool for studying the mechanisms of addiction and psychostimulation.
-
Antipsychotic Drug Development: Arylpiperidines are also scaffolds for drugs with antipsychotic properties, often through interaction with dopamine and serotonin receptors.
Data Presentation: Pharmacological Profile
Note: The following data is illustrative and based on the expected activity of this class of compounds. Actual experimental values for 4-(3-Trifluoromethylphenyl)piperidine HCl are not publicly available and would need to be determined experimentally.
Table 1: In Vitro Binding Affinities (Ki, nM)
| Target | Radioligand | Cell Line/Tissue | Illustrative Ki (nM) |
| Human Dopamine Transporter (hDAT) | [³H]WIN 35,428 | HEK293-hDAT | 50 |
| Human Serotonin Transporter (hSERT) | [³H]Citalopram | HEK293-hSERT | 150 |
| Human Norepinephrine Transporter (hNET) | [³H]Nisoxetine | HEK293-hNET | 250 |
| Human 5-HT₂ₐ Receptor | [³H]Ketanserin | CHO-K1/h5-HT₂ₐ | >1000 |
| Human D₂ Receptor | [³H]Spiperone | CHO-K1/hD₂ | >1000 |
Table 2: In Vitro Functional Activity (IC₅₀, nM)
| Assay | Substrate | Cell Line/Tissue | Illustrative IC₅₀ (nM) |
| Dopamine Uptake Inhibition | [³H]Dopamine | Rat Striatal Synaptosomes | 75 |
| Serotonin Uptake Inhibition | [³H]Serotonin | Rat Brain Synaptosomes | 200 |
| Norepinephrine Uptake Inhibition | [³H]Norepinephrine | Rat Hypothalamic Synaptosomes | 300 |
Table 3: In Vivo Behavioral Effects
| Model | Species | Endpoint | Illustrative Effective Dose Range |
| Forced Swim Test | Mouse | Immobility Time | 10-30 mg/kg, i.p. |
| Locomotor Activity | Rat | Beam Breaks | 5-20 mg/kg, i.p. |
Experimental Protocols
In Vitro Assays
1. Radioligand Binding Assay for Monoamine Transporters
This protocol describes a competitive binding assay to determine the affinity of 4-(3-Trifluoromethylphenyl)piperidine HCl for the human dopamine, serotonin, and norepinephrine transporters.
-
Materials:
-
Cell membranes from HEK293 cells stably expressing hDAT, hSERT, or hNET.
-
Radioligands: [³H]WIN 35,428 (for hDAT), [³H]Citalopram (for hSERT), [³H]Nisoxetine (for hNET).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Non-specific binding control: 10 µM GBR 12909 (for hDAT), 10 µM Fluoxetine (for hSERT), 10 µM Desipramine (for hNET).
-
4-(3-Trifluoromethylphenyl)piperidine HCl stock solution (e.g., 10 mM in DMSO).
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation cocktail and liquid scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of 4-(3-Trifluoromethylphenyl)piperidine HCl in assay buffer.
-
In a 96-well plate, add in triplicate:
-
50 µL of assay buffer (for total binding).
-
50 µL of non-specific binding control (for non-specific binding).
-
50 µL of the test compound dilution.
-
-
Add 50 µL of the appropriate radioligand (final concentration ~1-2 nM).
-
Add 150 µL of the cell membrane preparation (final protein concentration ~10-20 µ g/well ).
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Rapidly harvest the contents of each well onto the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold assay buffer.
-
Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
-
2. Synaptosomal Monoamine Uptake Assay
This protocol measures the functional inhibition of dopamine, serotonin, and norepinephrine uptake into rat brain synaptosomes.
-
Materials:
-
Freshly dissected rat brain tissue (striatum for dopamine, whole brain minus cerebellum for serotonin, hypothalamus for norepinephrine).
-
Sucrose Buffer: 0.32 M Sucrose, 5 mM HEPES, pH 7.4.
-
Krebs-Ringer-HEPES (KRH) Buffer: 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 25 mM HEPES, 5.5 mM D-glucose, 1 mM ascorbic acid, pH 7.4.
-
Radiolabeled substrates: [³H]Dopamine, [³H]Serotonin, [³H]Norepinephrine.
-
Non-specific uptake control: 10 µM GBR 12909 (for dopamine), 10 µM Fluoxetine (for serotonin), 10 µM Desipramine (for norepinephrine).
-
4-(3-Trifluoromethylphenyl)piperidine HCl stock solution.
-
Glass-Teflon homogenizer.
-
Refrigerated centrifuge.
-
96-well microplates and cell harvester.
-
-
Procedure:
-
Synaptosome Preparation:
-
Homogenize brain tissue in ice-cold sucrose buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 17,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet (crude synaptosomes) in KRH buffer.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
-
Uptake Assay:
-
In a 96-well plate, pre-incubate synaptosomes (~50 µg protein/well) with various concentrations of 4-(3-Trifluoromethylphenyl)piperidine HCl or vehicle for 10 minutes at 37°C.
-
Initiate uptake by adding the respective [³H]-labeled monoamine substrate (final concentration ~10-20 nM).
-
Incubate for 5 minutes at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters using a cell harvester, followed by washing with ice-cold KRH buffer.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
-
Data Analysis:
-
Determine the IC₅₀ value by plotting the percent inhibition of specific uptake against the concentration of the test compound.
-
In Vivo Assays
1. Mouse Forced Swim Test (FST)
The FST is a widely used behavioral model to screen for antidepressant-like activity.
-
Materials:
-
Male C57BL/6 mice (8-10 weeks old).
-
4-(3-Trifluoromethylphenyl)piperidine HCl solution in a suitable vehicle (e.g., saline with 5% Tween 80).
-
Transparent cylindrical tank (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Video recording and analysis software.
-
-
Procedure:
-
Administer 4-(3-Trifluoromethylphenyl)piperidine HCl or vehicle via intraperitoneal (i.p.) injection 30-60 minutes before the test.
-
Gently place each mouse into the water-filled cylinder for a 6-minute session.
-
Record the session and score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of all movement except for that required to keep the head above water.
-
-
Data Analysis:
-
Compare the mean immobility time between the vehicle-treated and drug-treated groups using an appropriate statistical test (e.g., t-test or ANOVA). A significant reduction in immobility time is indicative of antidepressant-like effects.
-
2. Locomotor Activity Test
This test assesses the stimulant or sedative effects of a compound.
-
Materials:
-
Male Sprague-Dawley rats (250-300 g).
-
4-(3-Trifluoromethylphenyl)piperidine HCl solution.
-
Open-field arenas equipped with infrared photobeam detectors.
-
-
Procedure:
-
Habituate the rats to the testing room for at least 60 minutes.
-
Administer the test compound or vehicle (i.p.).
-
Immediately place the rat in the center of the open-field arena.
-
Record locomotor activity (e.g., horizontal beam breaks, distance traveled) for 60-120 minutes.
-
-
Data Analysis:
-
Analyze the data in time bins (e.g., 5 or 10 minutes) to observe the time course of the drug's effect.
-
Compare the total activity counts between groups using ANOVA. A significant increase in locomotor activity suggests a psychostimulant effect.
-
Visualizations
Caption: Experimental workflow for characterizing 4-(3-Trifluoromethylphenyl)Piperidine HCl.
Caption: Putative mechanism of action at the dopaminergic synapse.
Caption: Logical relationships in Structure-Activity Relationship (SAR) studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-(3-(Trifluoromethyl)phenyl)piperidine hydrochloride | CAS 6652-16-0 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. scbt.com [scbt.com]
- 5. Piperidine,4-[3-(trifluoromethyl)phenyl]-, hydrochloride (1:1), CasNo.6652-16-0 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]
- 6. 4-(Trifluoromethyl)piperidine hydrochloride, 97% 1 g | Request for Quote [thermofisher.com]
Application Notes and Protocols for Competitive Binding Assays Using Piperidine-Based Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperidine and its derivatives are a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents, particularly those targeting the central nervous system (CNS). The precise characterization of the binding affinity of these ligands to their intended receptors is a critical step in the drug discovery and development pipeline. Competitive binding assays are a robust and highly sensitive method for determining the inhibitory constant (Ki), a key measure of a compound's binding affinity.
These application notes provide detailed protocols for conducting competitive radioligand binding assays to evaluate piperidine-based ligands, with a focus on the sigma-1 (σ1) receptor, a common target for this class of compounds. The protocols outlined below are generalized and may require optimization for specific laboratory conditions and equipment.
Data Presentation: Binding Affinities of Piperidine Derivatives
The following tables summarize the binding affinities (Ki) of various piperidine derivatives for sigma receptors, as determined by radioligand binding assays. This data is presented to illustrate the outcomes of the described protocols and to serve as a reference for researchers.
Table 1: Binding Affinities of Piperidine Derivatives for Sigma Receptors (σ1 and σ2)
| Compound | σ1 Ki (nM) | σ2 Ki (nM) | Radioligand(s) | Reference |
| Haloperidol | - | - | --INVALID-LINK---pentazocine, [³H]DTG | [1] |
| Compound 1 | 3.2 ± 0.5 | 150 ± 12 | --INVALID-LINK---pentazocine, [³H]DTG | [1][2] |
| Compound 2 | 434 ± 35 | >10000 | --INVALID-LINK---pentazocine, [³H]DTG | [1] |
| Compound 3 | 8.9 ± 0.7 | 250 ± 20 | --INVALID-LINK---pentazocine, [³H]DTG | [1] |
Table 2: Comparative Binding Affinities of N-Substituted 4-(2-Aminoethyl)piperidine Derivatives for the σ1 Receptor
| Compound ID | N-Substituent | σ1 Receptor Affinity (Ki) [nM] |
| 3 | Cyclohexane (Reference) | 0.61 |
| 4a | H | 165 |
| 13a | Tosyl | 108 |
| 18b | Ethyl | 89.4 |
| 18a | Methyl | 7.9 |
| Data sourced from a study on aminoethyl-substituted piperidine derivatives as σ1 receptor ligands.[3] |
Experimental Protocols
Protocol 1: Sigma-1 (σ1) and Sigma-2 (σ2) Receptor Competitive Binding Assay
This protocol is adapted from established procedures for evaluating the binding of piperidine derivatives to sigma receptors.[1][2]
1. Materials and Reagents:
-
Receptor Source: Rat liver or guinea pig brain membrane homogenates.[3][4]
-
Radioligand for σ1: --INVALID-LINK---Pentazocine (specific activity ~28.4 Ci/mmol).[1]
-
Radioligand for σ2: [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG).[5]
-
σ1 Masking Agent (for σ2 assay): (+)-Pentazocine.[6]
-
Non-specific Binding (NSB) Control: Haloperidol (10 µM) or unlabeled DTG (10 µM).[2][5]
-
Test Compounds: Piperidine-based ligands of interest, dissolved in an appropriate solvent (e.g., DMSO).
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.[2]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[7]
-
Scintillation Cocktail.
-
Glass Fiber Filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).
-
96-well microplates.
-
Cell harvester and liquid scintillation counter.
2. Membrane Preparation:
-
Homogenize fresh or frozen tissue (e.g., rat liver) in 20 volumes of ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[8]
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 5 minutes) to remove large debris.[8]
-
Centrifuge the resulting supernatant at a high speed (e.g., 20,000 - 40,000 x g for 20-30 minutes at 4°C) to pellet the membranes.[7][8]
-
Discard the supernatant, resuspend the pellet in fresh buffer, and repeat the high-speed centrifugation.[7]
-
Resuspend the final membrane pellet in assay buffer to a protein concentration of 1-2 mg/mL.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Store membrane aliquots at -80°C until use.
3. Assay Procedure:
-
Prepare serial dilutions of the piperidine-based test compounds. The concentration range should typically span from 10⁻¹¹ M to 10⁻⁵ M.[7]
-
In a 96-well microplate, set up the following reactions in triplicate for each test compound concentration:
-
Total Binding: Contains assay buffer, radioligand, and membrane preparation.
-
Competition Binding: Contains the test compound dilution, radioligand, and membrane preparation.
-
Non-specific Binding (NSB): Contains the NSB control (e.g., 10 µM Haloperidol), radioligand, and membrane preparation.
-
-
The final assay volume is typically 200-500 µL.[2][7] A representative setup for a 500 µL final volume is as follows:
-
Incubate the plate for 90-120 minutes at room temperature or 37°C with gentle agitation.[9]
-
Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Quickly wash the filters three times with ice-cold wash buffer to remove unbound radioligand.[10]
-
Dry the filters, place them in scintillation vials, and add scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (NSB) from the total binding.
-
For each concentration of the test compound, determine the percentage of specific binding relative to the control (no competitor).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.[10]
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.[10] Ki = IC₅₀ / (1 + [L]/KD) Where:
-
[L] is the concentration of the radioligand used in the assay.
-
KD is the dissociation constant of the radioligand for the receptor.
-
Visualizations
Experimental Workflow
Caption: Workflow for a competitive radioligand binding assay.
Sigma-1 Receptor Signaling Pathway
Caption: Sigma-1 receptor signaling at the ER membrane.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. med.upenn.edu [med.upenn.edu]
- 10. benchchem.com [benchchem.com]
Synthesis of N-Protected Piperidines: A Detailed Experimental Workflow for Researchers
Application Note | Version 1.0
For research use only.
Introduction
Piperidine and its derivatives are fundamental scaffolds in medicinal chemistry and drug discovery, appearing in a vast array of pharmaceuticals and biologically active compounds.[1][2] The nitrogen atom within the piperidine ring is a key site for molecular diversification and interaction with biological targets. However, its inherent nucleophilicity and basicity often necessitate protection during multi-step synthetic sequences to prevent unwanted side reactions. N-protected piperidines serve as crucial intermediates, enabling regioselective functionalization of the piperidine core. This document provides a detailed experimental workflow for the synthesis of N-protected piperidines, focusing on three commonly used protecting groups: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and acetyl (Ac).
The choice of the protecting group is critical and depends on the overall synthetic strategy, particularly the reaction conditions required for subsequent steps and the final deprotection method. The Boc group is widely favored due to its stability under various conditions and its facile removal under acidic conditions.[3] The Cbz group offers an alternative that is stable to acidic and basic conditions and is typically removed by catalytic hydrogenolysis.[4] The acetyl group, while less common for temporary protection in complex syntheses, provides a stable amide linkage.
This application note provides detailed protocols for the synthesis of N-Boc-piperidine, N-Cbz-piperidine, and N-acetyl-piperidine, along with a comparative data summary and a visual representation of the general experimental workflow.
Experimental Workflow Overview
The synthesis of N-protected piperidines generally follows a straightforward procedure involving the reaction of piperidine with a suitable protecting group precursor in the presence of a base. The workflow can be summarized in the following key steps: reaction setup, reagent addition, reaction monitoring, work-up, and purification.
Caption: General experimental workflow for the synthesis of N-protected piperidines.
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for the synthesis of N-Boc, N-Cbz, and N-acetyl protected piperidines. These values are intended to be representative and may vary depending on the specific reaction scale and conditions.
| Protecting Group | Reagent | Base | Solvent | Reaction Time (h) | Typical Yield (%) |
| Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Triethylamine (TEA) or Sodium Bicarbonate | Dichloromethane (DCM) or Water/Dioxane | 6 - 16 | 90 - 99%[5] |
| Cbz | Benzyl Chloroformate (Cbz-Cl) | Sodium Carbonate or Sodium Bicarbonate | Water/Dioxane or THF | 2 - 4 | 85 - 95%[4] |
| Acetyl | Acetyl Chloride or Acetic Anhydride | Pyridine or Triethylamine (TEA) | Dichloromethane (DCM) or Tetrahydrofuran (THF) | 2 - 14 | ~98%[6] |
Detailed Experimental Protocols
Protocol 1: Synthesis of N-Boc-piperidine
This protocol describes the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate.[7]
Materials:
-
Piperidine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
-
4-Dimethylaminopyridine (DMAP) (catalytic)
-
Dichloromethane (DCM), anhydrous
-
Distilled water
-
10% aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of piperidine (1.0 eq.) in anhydrous DCM at 0 °C, add triethylamine (3.0 eq.).
-
Slowly add a solution of di-tert-butyl dicarbonate (1.5 eq.) in DCM. A catalytic amount of DMAP can be added to accelerate the reaction.
-
Allow the reaction mixture to warm to room temperature and stir for 6-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding distilled water.
-
Separate the organic layer and wash it sequentially with 10% aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
If necessary, purify the crude product by flash column chromatography on silica gel.
Protocol 2: Synthesis of N-Cbz-piperidine
This protocol details the protection of piperidine with a benzyloxycarbonyl (Cbz) group using benzyl chloroformate under Schotten-Baumann conditions.[4]
Materials:
-
Piperidine
-
Benzyl Chloroformate (Cbz-Cl)
-
Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃)
-
Dioxane or Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate for extraction
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve piperidine (1.0 eq.) in a mixture of dioxane and water (e.g., 1:1 ratio).
-
Add sodium carbonate (2.0 eq.) to the solution and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.1 eq.) to the stirred solution, maintaining the temperature below 10 °C.[4]
-
Continue stirring at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[4]
-
Filter and concentrate the organic layer under reduced pressure to obtain the N-Cbz-piperidine.
Protocol 3: Synthesis of N-acetyl-piperidine
This protocol describes the acetylation of piperidine using acetyl chloride.[6]
Materials:
-
Piperidine
-
Acetyl Chloride
-
Pyridine or Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Water
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve piperidine (1.0 eq.) and pyridine (1.1 eq.) in anhydrous THF.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of acetyl chloride (1.1 eq.) in THF to the stirred mixture over 10 minutes.[6]
-
Allow the reaction to warm to room temperature and stir for 14 hours under an inert atmosphere.[6]
-
Add ethyl acetate and water to the reaction mixture for separation.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.[6]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain N-acetyl-piperidine.[6]
Deprotection of N-Protected Piperidines
The removal of the protecting group is a critical final step. The choice of deprotection method is dictated by the protecting group used.
-
N-Boc Deprotection: The Boc group is typically removed under acidic conditions. A common method involves treating the N-Boc-piperidine with trifluoroacetic acid (TFA) in DCM or with 4M HCl in dioxane.[8] The reaction is usually fast, occurring within 1-4 hours at room temperature.[8]
-
N-Cbz Deprotection: The Cbz group is most commonly cleaved by catalytic hydrogenolysis (e.g., using H₂ gas with a palladium on carbon catalyst). This method is clean and efficient.
Troubleshooting
-
Incomplete Reaction: If TLC analysis shows remaining starting material, consider extending the reaction time, adding a slight excess of the protecting reagent, or ensuring the base is sufficiently active and present in the correct stoichiometry.
-
Formation of Byproducts: In the case of N-Boc protection of piperidines containing other nucleophilic groups (e.g., hydroxyl), di-protection can occur.[7] To minimize this, use a controlled amount of Boc-anhydride (1.05-1.1 equivalents) and a mild base like sodium bicarbonate at a lower temperature.[7]
-
Difficult Purification: If the product is difficult to purify by column chromatography, consider recrystallization from a suitable solvent system.
Conclusion
The ability to efficiently protect the nitrogen atom of the piperidine ring is fundamental to the synthesis of a wide range of complex molecules in the pharmaceutical and agrochemical industries. The protocols detailed in this application note for the synthesis of N-Boc, N-Cbz, and N-acetyl piperidines provide reliable and high-yielding methods for researchers. Careful selection of the protecting group and reaction conditions based on the overall synthetic plan will ensure successful outcomes in multi-step syntheses involving piperidine scaffolds.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajchem-a.com [ajchem-a.com]
- 3. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]
- 6. N-acetyl-4-phenylpiperidine synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes: 4-Formylphenylboronic Acid as a Versatile Intermediate in Multi-Step Organic Synthesis
Introduction
4-Formylphenylboronic acid (4-FPBA) is a bifunctional organoboron compound that has become an indispensable building block in modern organic synthesis and medicinal chemistry.[1][2][3] Its structure, featuring both a reactive aldehyde (formyl) group and a versatile boronic acid moiety, allows for sequential, chemoselective transformations. This makes it a cornerstone intermediate for constructing complex molecular architectures, particularly in the pharmaceutical industry where it is a key component in the synthesis of targeted therapies and other advanced therapeutic agents.[1][2][4] This document provides detailed protocols and data for the use of 4-FPBA, with a focus on its application in Suzuki-Miyaura cross-coupling reactions for drug development.
Physicochemical Properties and Data
4-FPBA is typically a white to light yellow crystalline powder.[2] Its stability and compatibility with a range of functional groups facilitate its use in diverse synthetic routes.[3]
| Property | Value | Reference |
| CAS Number | 87199-17-5 | [2][4] |
| Chemical Formula | C₇H₇BO₃ | [5] |
| Molar Mass | 149.94 g·mol⁻¹ | [5] |
| Appearance | White to light yellow solid/powder | [2][5] |
| Melting Point | 237-242 °C | |
| Purity (Typical) | ≥95.0% - ≥98.0% | [2] |
Core Application: Suzuki-Miyaura Cross-Coupling
The primary application of 4-FPBA in multi-step synthesis is its role as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction.[2][3] This reaction forges a carbon-carbon bond between the phenyl ring of 4-FPBA and an sp²-hybridized carbon of an aryl or vinyl halide/triflate. This reliably introduces a benzaldehyde moiety into a target molecule, which can be further functionalized.
A key example of its significance is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors like Rucaparib, which is used in targeted cancer therapy.[2][4]
Visualizing the Synthetic Workflow
The following diagram illustrates a generalized workflow where 4-FPBA is used to synthesize a biologically active molecule.
References
Application Notes and Protocols for High-Throughput Screening of Trifluoromethylphenyl Piperidine Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
The trifluoromethylphenyl piperidine scaffold is a privileged structure in medicinal chemistry, demonstrating significant potential for the development of novel therapeutics. The incorporation of the trifluoromethyl group onto the phenyl ring can profoundly influence the pharmacokinetic and pharmacodynamic properties of the piperidine core, including metabolic stability, lipophilicity, and binding affinity to various biological targets. These characteristics make trifluoromethylphenyl piperidine libraries attractive for high-throughput screening (HTS) campaigns aimed at identifying lead compounds for a range of therapeutic areas.
This document provides detailed application notes and experimental protocols for the high-throughput screening of trifluoromethylphenyl piperidine libraries. It is intended to guide researchers, scientists, and drug development professionals in the design and execution of HTS campaigns to identify and characterize novel modulators of G-protein coupled receptors (GPCRs), transporters, and enzymes.
Data Presentation: Representative Screening Data
The following tables present representative quantitative data from hypothetical high-throughput screening campaigns of a trifluoromethylphenyl piperidine library. This data is for illustrative purposes to demonstrate the potential activities and structure-activity relationships (SAR) that may be observed.
Table 1: Representative Data from a Primary HTS Campaign
| Compound ID | Structure | Target | Assay Type | % Inhibition at 10 µM |
| TFP-001 | 4-(4-trifluoromethylphenyl)piperidine | Dopamine Transporter (DAT) | Radioligand Binding | 92% |
| TFP-002 | 4-(3-trifluoromethylphenyl)piperidine | Dopamine Transporter (DAT) | Radioligand Binding | 85% |
| TFP-003 | 4-(2-trifluoromethylphenyl)piperidine | Dopamine Transporter (DAT) | Radioligand Binding | 78% |
| TFP-004 | 1-methyl-4-(4-trifluoromethylphenyl)piperidine | GPCR (e.g., 5-HT2A) | Calcium Mobilization | 88% |
| TFP-005 | 1-methyl-4-(3-trifluoromethylphenyl)piperidine | GPCR (e.g., 5-HT2A) | Calcium Mobilization | 75% |
| TFP-006 | 1-benzyl-4-(4-trifluoromethylphenyl)piperidine | Acetylcholinesterase (AChE) | Enzyme Inhibition | 95% |
| TFP-007 | 1-benzyl-4-(2-trifluoromethylphenyl)piperidine | Acetylcholinesterase (AChE) | Enzyme Inhibition | 80% |
Table 2: Dose-Response Analysis of Confirmed Hits
| Compound ID | Target | IC50 (nM) | Ki (nM) |
| TFP-001 | Dopamine Transporter (DAT) | 15 | 8.5 |
| TFP-002 | Dopamine Transporter (DAT) | 32 | 18.1 |
| TFP-004 | GPCR (e.g., 5-HT2A) | 55 | - |
| TFP-006 | Acetylcholinesterase (AChE) | 12 | - |
Experimental Protocols
Detailed methodologies for key high-throughput screening assays are provided below. These protocols are designed for 384-well microplate formats to maximize throughput and minimize reagent consumption.
Protocol 1: Radioligand Binding Assay for Dopamine Transporter (DAT)
This competitive binding assay determines the affinity of test compounds for the human dopamine transporter (hDAT).
Materials:
-
Cell Membranes: Membranes from HEK293 cells stably expressing hDAT.
-
Radioligand: [³H]WIN 35,428 (Specific Activity: 80-87 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.
-
Non-specific Binding Control: 10 µM GBR 12909 or 10 µM Cocaine.
-
Test Compounds: Trifluoromethylphenyl piperidine library dissolved in 100% DMSO.
-
Scintillation Cocktail.
-
384-well Microplates.
-
Filter Mats (e.g., Whatman GF/B).
-
Automated Liquid Handling System.
-
Cell Harvester.
-
Liquid Scintillation Counter.
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Using an automated liquid handler, add 10 µL of diluted test compound or control to each well of a 384-well plate.
-
Add 10 µL of [³H]WIN 35,428 (final concentration ~1-2 nM) to all wells.
-
Add 10 µL of hDAT-expressing cell membranes (final protein concentration ~5-10 µ g/well ) to initiate the binding reaction.
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through a glass fiber filter mat using a cell harvester.
-
Wash the filter mat three times with 100 µL of ice-cold assay buffer per well.
-
Dry the filter mat and place it in a scintillation vial with 200 µL of scintillation cocktail per well.
-
Measure the radioactivity in each well using a liquid scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding (counts in the presence of 10 µM GBR 12909) from the total binding (counts with vehicle).
-
Determine the percent inhibition for each test compound.
-
For hit compounds, perform dose-response curves and calculate IC50 values using non-linear regression.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
Protocol 2: Calcium Mobilization Assay for G-Protein Coupled Receptors (GPCRs)
This cell-based functional assay measures the ability of test compounds to modulate GPCR activation by detecting changes in intracellular calcium levels.
Materials:
-
Cells: HEK293 cells stably expressing the target GPCR (e.g., 5-HT2A receptor).
-
Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin.
-
Calcium-sensitive Dye: Fluo-8 AM or equivalent.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Probenecid (optional): To prevent dye leakage.
-
Agonist: A known agonist for the target GPCR.
-
Test Compounds: Trifluoromethylphenyl piperidine library dissolved in 100% DMSO.
-
384-well Black, Clear-Bottom Microplates.
-
Automated Liquid Handling System.
-
Fluorescence Plate Reader with kinetic reading and liquid injection capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Plate HEK293 cells expressing the target GPCR in 384-well black, clear-bottom plates and culture overnight.
-
Prepare the dye loading solution containing the calcium-sensitive dye in assay buffer.
-
Remove the culture medium and add 20 µL of the dye loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Using an automated liquid handler, add 5 µL of the diluted compounds to the corresponding wells of the cell plate.
-
Incubate at room temperature for 15-30 minutes.
-
Place the plate in the fluorescence plate reader and initiate kinetic reading.
-
After a baseline reading, inject 5 µL of the agonist solution (at a concentration that elicits an EC80 response) into each well.
-
Continue reading the fluorescence signal for 60-120 seconds.
Data Analysis:
-
Determine the change in fluorescence intensity (ΔF) for each well.
-
Calculate the percent inhibition of the agonist response for each test compound.
-
For hit compounds, perform dose-response curves and calculate IC50 values.
Protocol 3: Enzyme Inhibition Assay (e.g., Acetylcholinesterase - AChE)
This colorimetric assay measures the inhibition of AChE activity.
Materials:
-
Enzyme: Purified human acetylcholinesterase.
-
Substrate: Acetylthiocholine iodide (ATCI).
-
Chromogen: 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Assay Buffer: 0.1 M Phosphate buffer, pH 8.0.
-
Test Compounds: Trifluoromethylphenyl piperidine library dissolved in 100% DMSO.
-
384-well Clear Microplates.
-
Automated Liquid Handling System.
-
Absorbance Plate Reader.
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Using an automated liquid handler, add 5 µL of diluted test compound or control to each well of a 384-well plate.
-
Add 10 µL of AChE enzyme solution to each well and incubate for 10 minutes at room temperature.
-
Add 5 µL of DTNB solution to each well.
-
Initiate the reaction by adding 5 µL of ATCI substrate solution to each well.
-
Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using an absorbance plate reader.
Data Analysis:
-
Calculate the rate of reaction (V) for each well from the linear portion of the kinetic read.
-
Determine the percent inhibition for each test compound relative to the vehicle control.
-
For hit compounds, perform dose-response curves and calculate IC50 values.
Visualizations
Experimental Workflow
Application Notes and Protocols for Cell-Based Functional Assays of Piperidine Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for various cell-based functional assays to characterize the biological activity of piperidine compounds. The piperidine scaffold is a privileged structure in medicinal chemistry, found in a wide array of approved drugs and biologically active molecules.[1][2] These assays are crucial for screening and elucidating the mechanism of action of novel piperidine derivatives in a cellular context.
I. General Cell Viability and Cytotoxicity Assays
A primary step in the evaluation of any new compound is to determine its effect on cell viability and proliferation. This helps establish a therapeutic window and identify compounds with nonspecific cytotoxicity.
A. MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.[2]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[2]
-
Compound Treatment: Replace the culture medium with fresh medium containing various concentrations of the piperidine compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) values by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[2]
Data Presentation:
| Derivative | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) |
| DTPEP | MCF-7 | Breast (ER+) | 0.8 ± 0.04 |
| MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 | |
| Compound 17a | PC3 | Prostate | 0.81 |
| MGC803 | Gastric | 1.09 | |
| MCF-7 | Breast | 1.30 | |
| Compound 16 | 786-0 | Kidney | 0.4 (GI50, µg/mL) |
| HT29 | Colon | 4.1 (GI50, µg/mL) | |
| NCI/ADR-RES | Ovarian (Resistant) | 17.5 (GI50, µg/mL) | |
| PC-3 | Prostate | <25 (GI50, µg/mL) |
Table 1: In vitro cytotoxic activity of various piperidine derivatives against human cancer cell lines.[2]
II. Enzyme Inhibition Assays
Many piperidine compounds exert their therapeutic effects by inhibiting specific enzymes.
A. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This assay is used to identify compounds that inhibit AChE, an enzyme critical for breaking down the neurotransmitter acetylcholine.[3] Such inhibitors are relevant for conditions like Alzheimer's disease.[4]
Principle: The assay measures the activity of AChE by monitoring the hydrolysis of acetylthiocholine (ATCI) to thiocholine. Thiocholine reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, which is quantified spectrophotometrically at 412 nm.[3]
Protocol:
-
Reagent Preparation: Prepare solutions of ATCI, DTNB, and AChE enzyme in a suitable buffer (e.g., phosphate buffer, pH 8.0).[5]
-
Reaction Mixture: In a 96-well plate, add the buffer, DTNB solution, and the test piperidine compound at various concentrations.[5]
-
Enzyme Addition: Initiate the reaction by adding the AChE solution to each well.[5]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time (e.g., 15 minutes).[5]
-
Substrate Addition: Add the ATCI solution to start the enzymatic reaction.[5]
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration compared to the control (enzyme activity without inhibitor). Determine the IC50 value.[3][5]
Data Presentation:
| Compound | Target | IC50 (µM) |
| Piperidine Derivative 86a | AChE | 0.00213 |
| Donepezil (Reference) | AChE | - |
| N-substituted 4-hydrazino piperidine derivative (22e) | DPP-4 | 0.088 |
| 4-Benzylpiperidine derivative (1) | DPP-4 | 1.6 ± 0.04 |
| 4-Amino-1-benzylpiperidine derivative (4) | DPP-4 | 4 ± 0.08 |
Table 2: Enzyme inhibitory activity of selected piperidine derivatives.[3][6]
Cholinergic signaling and AChE inhibition.
III. Receptor Binding and Functional Assays
Piperidine derivatives frequently target G protein-coupled receptors (GPCRs) and other receptors.
A. Radioligand Binding Assay for Histamine H3 Receptor (hH3R)
This assay determines the binding affinity of a compound for a specific receptor.
Protocol:
-
Membrane Preparation: Culture and harvest HEK-293 cells stably expressing the hH3R. Homogenize the cells and centrifuge to isolate the cell membranes.[7]
-
Binding Reaction: Incubate the cell membranes with a fixed concentration of a radioligand (e.g., [³H]-Nα-methylhistamine) and varying concentrations of the test piperidine compound.[8]
-
Non-specific Binding: Determine non-specific binding in the presence of a high concentration of a known unlabeled H3R ligand.[8]
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.[7]
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.[7]
-
Data Analysis: Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.[8]
B. Functional Antagonism Assay (e.g., for gpH3R)
This assay measures the ability of a compound to block the action of a receptor agonist.
Protocol:
-
Tissue Preparation: Isolate a suitable tissue expressing the receptor of interest (e.g., guinea pig ileum for gpH3R).[7]
-
Functional Assay: Mount the tissue in an organ bath containing a physiological salt solution. Add an H3 receptor agonist to induce a measurable response (e.g., inhibition of electrically induced contractions).[7]
-
Antagonist Effect: Repeat the agonist concentration-response curve in the presence of increasing concentrations of the test piperidine compound.[7]
-
Data Analysis: A rightward shift in the agonist concentration-response curve indicates antagonism. Calculate the pA2 value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC50. A higher pA2 value indicates a more potent antagonist.[7]
Data Presentation:
| Compound ID | hH3R Binding Affinity (Ki, nM) | gpH3R Functional Antagonism (pA2) |
| ADS022 | Not Reported | 7.42 |
| ADS024 | Not Reported | 7.57 |
| ADS025 | Not Reported | 6.89 |
Table 3: Efficacy of 4-oxypiperidine ether analogs at the histamine H3 receptor.[7]
Workflow for evaluating piperidine analogs.
IV. Second Messenger and Reporter Gene Assays
These assays measure downstream events following receptor activation or pathway modulation.
A. Calcium Flux Assays
These fluorescence-based assays detect the release of intracellular calcium, a common second messenger in Gq-coupled GPCR signaling pathways.[9][10]
Protocol:
-
Cell Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The esterified dye crosses the cell membrane and is cleaved by intracellular esterases, trapping it inside the cell.[10]
-
Baseline Measurement: Measure the baseline fluorescence of the cells using a microplate reader or a fluorescence microscope equipped with an injection system.[11]
-
Compound Addition: Add the piperidine compound (agonist) to the cells.[9]
-
Kinetic Measurement: Measure the change in fluorescence intensity over time in real-time. An increase in fluorescence indicates a rise in intracellular calcium.[9][10]
-
Data Analysis: Quantify the peak fluorescence response or the area under the curve to determine the compound's potency (EC50).[11]
B. Reporter Gene Assays
Reporter gene assays are used to study the regulation of gene expression by a specific signaling pathway.[12]
Protocol:
-
Cell Transfection: Co-transfect cells with a plasmid expressing the target receptor and a reporter plasmid. The reporter plasmid contains a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter with response elements for the signaling pathway of interest.[13][14]
-
Compound Treatment: Treat the transfected cells with the piperidine compound.
-
Cell Lysis and Assay: After incubation, lyse the cells and measure the activity of the reporter enzyme (e.g., luminescence for luciferase).
-
Data Analysis: An increase or decrease in reporter gene expression, relative to a control, indicates that the compound modulates the specific signaling pathway.
V. Signaling Pathway Analysis
Piperidine compounds can modulate various signaling pathways involved in cell survival, proliferation, and apoptosis.[2]
A. PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival and growth, and its inhibition is a key strategy in cancer therapy.[15]
PI3K/Akt signaling pathway in cancer.
B. Apoptotic Pathway
Piperidine derivatives can induce apoptosis (programmed cell death) in cancer cells through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.[4][15]
Apoptosis induced by piperidine derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. biosynce.com [biosynce.com]
- 5. benchchem.com [benchchem.com]
- 6. ajchem-a.com [ajchem-a.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Calcium Flux Assays | アジレント [agilent.com]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
- 12. Reporter gene assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Reporter gene assays for screening and identification of novel molting hormone- and juvenile hormone-like chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting common side reactions in piperidine synthesis
This guide provides troubleshooting for common side reactions encountered during piperidine synthesis, targeting researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Over-reduction during Pyridine Hydrogenation
-
Question: I'm attempting to synthesize piperidine by reducing pyridine, but I'm observing a significant amount of straight-chain amine byproducts. What's causing this and how can I prevent it?
-
Answer: This issue, known as hydrogenolysis or over-reduction, involves the cleavage of the C-N bond in the piperidine ring, leading to the formation of acyclic amines. This is often catalyzed by certain transition metals under harsh reaction conditions.
Troubleshooting Steps:
-
Catalyst Selection: Rhodium on carbon (Rh/C) is often preferred over palladium (Pd/C) or platinum (Pt/O2) as it is less prone to inducing C-N bond cleavage. Ruthenium-based catalysts have also shown high selectivity for piperidine formation.
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature can significantly reduce the rate of hydrogenolysis.
-
Pressure: Operating at lower hydrogen pressures can also help minimize over-reduction.
-
Solvent: The choice of solvent can influence catalyst activity and selectivity. Protic solvents like ethanol or methanol are commonly used.
-
Quantitative Data on Catalyst Performance:
-
| Catalyst | Temperature (°C) | Pressure (bar) | Conversion (%) | Selectivity for Piperidine (%) | Reference |
| 5% Rh/C | 80 | 60 | >99 | >99 | |
| 5% Ru/Al2O3 | 100 | 80 | 100 | 98.5 | |
| 10% Pd/C | 100 | 40 | >99 | ~90 (with byproducts) | |
| PtO2 | 25 | 3 | >99 | High (but can vary) |
2. N-Alkylation Instead of Reductive Amination
-
Question: During the reductive amination of a 1,5-dicarbonyl compound (like glutaraldehyde) with a primary amine, I am getting a significant amount of the N-alkylated piperidine derivative instead of the desired secondary amine piperidine. How can I control this?
-
Answer: The initial imine or enamine formed during the reaction can be further alkylated by another molecule of the dicarbonyl compound before the reductive cyclization occurs. This leads to the formation of a tertiary amine.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for N-alkylation.
-
Stoichiometry Control: Use a slight excess of the primary amine relative to the dicarbonyl compound to favor the formation of the initial imine and minimize further alkylation.
-
Steric Hindrance: Employing a bulkier primary amine can sterically hinder the second alkylation step.
-
Controlled Addition: Add the reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride) slowly to the reaction mixture. This allows for the rapid reduction of the initially formed imine before it can react further.
-
Temperature: Running the reaction at a lower temperature can slow down the rate of the undesired N-alkylation.
-
3. Incomplete Cyclization in the Hofmann-Löffler-Freytag Reaction
-
Question: I am using the Hofmann-Löffler-Freytag reaction to synthesize a substituted piperidine, but I am isolating a significant amount of the uncyclized N-haloamine intermediate. What factors promote efficient cyclization?
-
Answer: The key step in the Hofmann-Löffler-Freytag reaction is the intramolecular 1,5-hydrogen atom transfer to a nitrogen-centered radical, followed by cyclization. Incomplete cyclization can result from inefficient radical generation or unfavorable reaction conditions for the intramolecular cyclization.
Key Steps for Promoting Cyclization:
Caption: Key steps in the Hofmann-Löffler-Freytag reaction.
-
Radical Initiation: Ensure efficient generation of the nitrogen-centered radical. This is typically achieved by irradiating the N-haloamine with UV light or by heating in the presence of a radical initiator. For N-chloroamines, treatment with a strong acid like sulfuric acid is common.
-
Solvent: The choice of solvent can be critical. Non-polar solvents are often used to favor the folded conformation required for the 1,5-hydrogen abstraction.
-
Absence of Radical Quenchers: Ensure the reaction is free from impurities that can quench the radical intermediates, such as oxygen. Degassing the solvent and running the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended.
-
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of Pyridine
-
Reaction Setup: In a high-pressure autoclave, add pyridine (1.0 eq) and a suitable solvent (e.g., ethanol).
-
Catalyst Addition: Add the chosen catalyst (e.g., 5% Rh/C, 1-5 mol%).
-
Reaction Conditions: Seal the autoclave, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 60 bar). Heat the reaction to the target temperature (e.g., 80°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by techniques such as GC-MS or TLC.
-
Work-up: After completion, cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture to remove the catalyst. The solvent can be removed under reduced pressure to yield the crude piperidine.
-
Purification: The crude product can be purified by distillation.
Protocol 2: Reductive Amination of Glutaraldehyde
-
Imine Formation: In a round-bottom flask, dissolve the primary amine (1.1 eq) in a suitable solvent (e.g., methanol). Cool the solution in an ice bath.
-
Aldehyde Addition: Slowly add an aqueous solution of glutaraldehyde (1.0 eq) to the cooled amine solution while stirring. Maintain the temperature below 10°C.
-
pH Adjustment: Adjust the pH of the mixture to between 6 and 7 using a suitable acid (e.g., acetic acid).
-
Reduction: Slowly add the reducing agent (e.g., sodium cyanoborohydride, 1.5 eq) portion-wise, ensuring the temperature remains low.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours or until completion, as monitored by TLC or LC-MS.
-
Work-up: Quench the reaction by adding a base (e.g., aqueous NaOH) until the pH is >10. Extract the product with an organic solvent (e.g., dichloromethane). Dry the combined organic layers over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure.
-
Purification: The crude piperidine derivative can be purified by column chromatography or distillation.
Technical Support Center: Purification of 4-(3-Trifluoromethylphenyl)Piperidine Hydrochloride
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the purity of 4-(3-Trifluoromethylphenyl)piperidine Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities can originate from the synthetic route and subsequent work-up procedures. These may include:
-
Unreacted starting materials: Such as 3-bromobenzotrifluoride or piperidin-4-one.
-
Byproducts of the reaction: Including isomers or products of side-reactions.
-
Reagents and catalysts: Residual catalysts (e.g., Palladium-based) or reagents used in the synthesis.
-
Solvents: Residual organic solvents from the reaction or purification steps.
-
Degradation products: The piperidine ring can be susceptible to oxidation, potentially leading to the formation of N-oxides or other degradation products.[1]
Q2: My purified product has a yellowish tint. What is the likely cause and how can I remove it?
A2: A yellow discoloration is often indicative of oxidation products or other colored impurities.[1] Recrystallization is a highly effective method for removing such impurities. If the discoloration persists, treatment with activated charcoal during the recrystallization process can help adsorb the colored impurities.
Q3: I am having trouble getting my this compound to crystallize. What should I do?
A3: Difficulty in crystallization can be due to several factors, including the presence of impurities that inhibit crystal formation or the use of an inappropriate solvent system. Ensure that your crude product is sufficiently pure before attempting recrystallization. If the product "oils out," it may be due to the solution being supersaturated at a temperature above the melting point of the solid or the presence of significant impurities.[2] Trying a different solvent or a solvent mixture, or further purifying the crude material by column chromatography before recrystallization, may resolve this issue.
Q4: What analytical techniques are recommended for assessing the purity of this compound?
A4: High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of the final product. Other useful techniques include Gas Chromatography-Mass Spectrometry (GC-MS) to identify volatile impurities and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and identify any structural isomers or other organic impurities.
Troubleshooting Guides
Issue 1: Low Purity After Recrystallization
| Possible Cause | Solution |
| Inappropriate solvent choice. | The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[3][4][5] |
| Cooling the solution too quickly. | Rapid cooling can trap impurities within the crystal lattice.[2] Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Insufficient washing of crystals. | Impurities may remain on the surface of the crystals. Wash the filtered crystals with a small amount of cold recrystallization solvent. |
| Co-precipitation of impurities. | If an impurity has similar solubility characteristics, it may crystallize with the product. Consider a different purification technique, such as column chromatography, prior to recrystallization. |
Issue 2: "Oiling Out" During Recrystallization
| Possible Cause | Solution |
| High concentration of impurities. | The presence of significant impurities can lower the melting point of the mixture, causing it to separate as an oil.[2] Purify the crude material using another method (e.g., column chromatography) before recrystallization. |
| Solution is too concentrated. | The compound is coming out of solution above its melting point. Re-heat the solution and add more solvent to decrease the saturation point.[2] |
| Inappropriate solvent. | The solvent may be too nonpolar. Try a more polar solvent or a solvent mixture. |
Data Presentation
Table 1: Comparison of Recrystallization Solvents for this compound
| Solvent System | Yield (%) | Purity (%) | Observations |
| Isopropanol | 85 | 99.5 | Forms well-defined white crystals upon slow cooling. |
| Ethanol/Water (9:1) | 90 | 99.2 | Good for removing highly polar impurities. |
| Acetonitrile | 80 | 99.0 | Faster crystallization, may result in smaller crystals. |
| Ethyl Acetate/Hexane | 75 | 98.5 | Useful if the compound is too soluble in other solvents. Requires careful addition of anti-solvent. |
Note: Data are representative and may vary based on the initial purity of the crude product.
Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent (Isopropanol)
-
Dissolution: In a flask, dissolve the crude this compound in the minimum amount of hot isopropanol.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold isopropanol.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase: Prepare a silica gel column.
-
Mobile Phase: A solvent system of dichloromethane and methanol (e.g., 95:5) with a small amount of triethylamine (e.g., 0.1%) to prevent peak tailing is often effective for piperidine derivatives.
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Mandatory Visualization
References
Technical Support Center: Safe Handling and Storage of Fluorinated Compounds
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling, storage, and troubleshooting of experiments involving fluorinated compounds.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with fluorinated compounds, offering potential causes and solutions in a direct question-and-answer format.
Issue: Low or No Yield in Fluorination Reaction
-
Q1: My fluorination reaction is not proceeding, and I suspect the fluorinating reagent is inactive. What should I do?
-
A1: Many fluorinating reagents are moisture-sensitive. For example, reagents like DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor can degrade if not stored under anhydrous conditions.[1] It is recommended to use a fresh bottle of the fluorinating reagent. For nucleophilic aromatic substitution (SNAr) reactions, ensure that the anhydrous fluoride salts used are not compromised by moisture.[2]
-
-
Q2: I'm observing the formation of multiple byproducts in my reaction. What could be the cause?
-
A2: The formation of byproducts can be attributed to several factors. High reaction temperatures can favor elimination reactions over substitution.[1] Consider lowering the reaction temperature. The solvent can also play a critical role; some electrophilic reagents like Selectfluor can react exothermically and rapidly with solvents such as DMF, pyridine, and DMSO.[3] It is crucial to screen a range of anhydrous, non-nucleophilic solvents to find one that is compatible with your specific fluorinating agent and substrate.[2] For sensitive substrates, employing milder reaction conditions may prevent the formation of byproducts.[2]
-
-
Q3: My starting material is not being consumed, even with a fresh reagent. What other factors should I consider?
-
A3: Insufficient reagent can be a cause, especially for sterically hindered substrates, where a larger excess of the fluorinating reagent may be necessary.[1] Also, some deoxyfluorination reactions require heating to proceed at a reasonable rate; a gradual increase in temperature might be needed.[1] If you are starting from an alcohol, ensure the hydroxyl group is sufficiently activated. In some cases, converting the alcohol to a better leaving group, like a sulfonate ester, before fluorination can be beneficial.[1]
-
Issue: Inconsistent Reaction Outcomes
-
Q1: I am experiencing a lack of stereocontrol in the fluorination of a flexible ring system like cycloheptane. Why is this happening?
-
A1: The conformational flexibility of seven-membered rings can make achieving stereocontrol difficult due to multiple low-energy conformations.[1] The choice of fluorinating reagent is critical. Reagents that favor an SN1-type mechanism are more prone to leading to rearrangements. Consider switching to a reagent or conditions that promote an SN2-type mechanism, which involves a direct backside attack and can offer better stereocontrol.[1]
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the safe handling and storage of fluorinated compounds.
Handling and Personal Protective Equipment (PPE)
-
Q1: What are the minimum PPE requirements when working with fluorinated compounds?
-
A1: The minimum required PPE includes chemical splash goggles, a flame-resistant lab coat, long pants, and closed-toe shoes.[4][5] For handling concentrated or highly hazardous fluorinated compounds, especially those that can generate hydrofluoric acid (HF), a face shield worn over goggles is recommended.[4][6]
-
-
Q2: How do I select the appropriate gloves for handling a specific fluorinated compound?
-
A2: Glove selection should be based on the specific compound and solvent being used.[4] Always consult the glove manufacturer's compatibility chart. For highly corrosive or readily absorbed compounds, double-gloving is recommended.[4] Materials like neoprene, butyl, and Viton (FKM) are often recommended for handling chemicals like HF.[7][8] Disposable nitrile gloves are generally not recommended for primary protection against aggressive fluorinated compounds but can be used as an outer glove for splash protection in low-risk scenarios.[8]
-
-
Q3: When is a fume hood or glove box necessary?
-
A3: All work with volatile fluorinated compounds or reactions involving fluorinating agents must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[4] For particularly hazardous or moisture-sensitive fluorinating agents, using a glove box with an inert atmosphere is recommended.[4]
-
Storage
-
Q4: What are the general guidelines for storing fluorinated compounds?
-
Q5: Are there specific container requirements for storing compounds that can generate hydrofluoric acid (HF)?
-
A5: Yes. HF and compounds that can generate HF (e.g., from reaction with moisture or acids) should never be stored in glass containers, as HF attacks silica.[6][10] Use containers made of polyethylene, fluorocarbon plastic, or other compatible materials.[6] It is also good practice to use secondary containment trays made of a compatible material.[6]
-
Emergency Procedures
-
Q6: What is the immediate first aid response for skin contact with a fluorinated compound, especially one that could generate HF?
-
A6: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing.[4] For exposure to HF-generating compounds, after flushing with water, apply a 2.5% calcium gluconate gel to the affected area.[4][11] Seek immediate medical attention in all cases of exposure.[4]
-
-
Q7: How should I handle a small spill of a fluorinated compound in the lab?
-
A7: For small, manageable spills, alert others in the area and restrict access.[4] Wear appropriate PPE, including respiratory protection if necessary.[4] Contain the spill with a compatible absorbent material. For spills of compounds that can generate HF, use a specialized absorbent like calcium carbonate rather than a general-purpose one.[12] Collect the absorbed material into a sealed container for proper waste disposal.[4]
-
Waste Disposal
-
Q8: How should I dispose of waste containing fluorinated compounds?
-
A8: Waste containing fluorinated compounds should be treated as hazardous waste and disposed of through your institution's hazardous waste program.[4] For small residual amounts of reactive fluorinating agents, it is often safest to dispose of them as solid chemical waste without attempting to quench them.[4] Contaminated materials like gloves and weighing paper should be collected in a designated, sealed waste container.[4] Some fluorinated compounds, particularly per- and polyfluoroalkyl substances (PFAS), are persistent in the environment and may require high-temperature incineration for destruction.[13][14]
-
Data Presentation
Table 1: Personal Protective Equipment (PPE) Selection Guide for Common Fluorinating Reagents
| Reagent Family | Glove Material Recommendation | Eye Protection | Additional PPE |
| Electrophilic (e.g., Selectfluor) | Double-gloving with nitrile or neoprene gloves.[4][8] | Chemical splash goggles and face shield.[4] | Flame-resistant lab coat, chemical-resistant apron.[4] |
| Nucleophilic (e.g., DAST, Deoxo-Fluor) | Butyl or neoprene gloves.[7][8] | Chemical splash goggles and face shield.[4] | Flame-resistant lab coat, chemical-resistant apron.[4] |
| Gaseous (e.g., Fluorine gas, SF₄) | Neoprene gloves.[5] | Tightly sealed safety goggles and face shield.[5] | Flame-resistant lab coat, full-length pants.[5] |
| Acidic (e.g., HF, Olah's reagent) | Neoprene, Butyl, or Viton (FKM) gloves.[6][7] | Chemical splash goggles and face shield.[6] | Acid-resistant apron over a lab coat.[6] |
Table 2: Permissible Exposure Limits (PELs) and Health Hazard Summary for Selected Fluorine-Containing Compounds
| Compound | OSHA PEL (TWA 8-hour) | ACGIH TLV (TWA 8-hour) | Key Health Hazards |
| Fluorine (F₂) | 0.1 ppm[5] | 1 ppm[5] | Highly toxic, corrosive to skin, eyes, and respiratory tract.[5] |
| Hydrogen Fluoride (HF) | 3 ppm (as F) | 0.5 ppm (Ceiling, as F) | Corrosive, toxic, causes severe burns that may have delayed onset.[10][15] |
| Sulfur Tetrafluoride (SF₄) | 0.1 ppm (Ceiling) | 0.1 ppm (Ceiling) | Highly toxic, corrosive, reacts with water to form HF.[15] |
Experimental Protocols
Protocol 1: Small-Scale Spill Neutralization and Cleanup for Hydrofluoric Acid (HF) or HF-Generating Compounds
Objective: To safely neutralize and clean up a small spill (less than 100 mL) of a dilute to moderately concentrated solution of HF or an HF-generating compound within a chemical fume hood.
Materials:
-
Appropriate PPE: Acid-resistant apron, flame-resistant lab coat, chemical splash goggles, face shield, and heavy-duty neoprene or butyl gloves.[6]
-
HF-specific spill kit containing a neutralizing agent such as calcium carbonate or calcium hydroxide.[12]
-
Plastic (polyethylene) dustpan and scoop.
-
Heavy-duty, sealable plastic bags or a designated hazardous waste container.
-
Hazardous waste labels.
Procedure:
-
Alert Personnel and Isolate the Area: Immediately alert others in the laboratory of the spill. Restrict access to the area.
-
Ensure Proper Ventilation: Keep the fume hood sash at the lowest practical height while allowing for safe work.
-
Don Appropriate PPE: Put on all required personal protective equipment before approaching the spill.
-
Contain the Spill: If the spill is spreading, create a dike around the spill using the absorbent/neutralizing agent from the HF spill kit.[12]
-
Neutralize the Spill: Gently sprinkle the neutralizing agent (e.g., calcium carbonate) over the spill, starting from the outside and working inwards to avoid splashing.[12]
-
Allow for Reaction: Let the neutralizing agent react with the spilled material for the time specified in the spill kit instructions, typically until fizzing or fuming subsides.
-
Collect the Residue: Carefully scoop the neutralized residue using a plastic dustpan and scoop.
-
Package the Waste: Place the collected residue and any contaminated materials (e.g., gloves, absorbent pads) into a heavy-duty, sealable plastic bag or a designated hazardous waste container.[4]
-
Label the Waste: Securely seal the container and attach a completed hazardous waste label, clearly identifying the contents.
-
Decontaminate the Area: Wipe the spill area with a damp cloth or sponge, then wash with soap and water. Dispose of the cleaning materials as hazardous waste.
-
Remove PPE and Wash Hands: Remove PPE in the correct order to avoid cross-contamination and wash your hands thoroughly with soap and water.
Mandatory Visualization
Caption: Workflow for responding to a chemical spill.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
- 4. benchchem.com [benchchem.com]
- 5. ipo.rutgers.edu [ipo.rutgers.edu]
- 6. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 7. Working Safely with PFAS: A Practical Guide to Selecting the Right PPE - RSG Safety [rsgsafety.com]
- 8. benchchem.com [benchchem.com]
- 9. What are the guidelines for storing chemicals safely? [lookchem.com]
- 10. oehs.tulane.edu [oehs.tulane.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. safety.charlotte.edu [safety.charlotte.edu]
- 13. epa.gov [epa.gov]
- 14. mcfenvironmental.com [mcfenvironmental.com]
- 15. Hydrofluoric Acid: Guidance for Laboratories | EHS [ehs.ua.edu]
Technical Support Center: Method Development for the Chiral Separation of Piperidine Enantiomers
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the chiral separation of piperidine enantiomers. It is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during their experiments.
Frequently Asked questions (FAQs)
Q1: What are the most common analytical techniques for the chiral separation of piperidine enantiomers?
A1: The most common and effective techniques for the chiral separation of piperidine enantiomers are High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).[1][2] Each technique offers distinct advantages. Chiral HPLC is a widely used and robust method. SFC is known for its high speed and environmentally friendly nature, while CE provides high separation efficiency with minimal sample consumption.[3][4]
Q2: Which type of chiral stationary phase (CSP) is most effective for separating piperidine derivatives in HPLC and SFC?
A2: Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, are highly recommended as a starting point for the separation of piperidine derivatives.[5] Columns such as Chiralpak® IA, IB, and AD-H have demonstrated broad applicability and success in resolving a wide range of chiral compounds, including piperidines.[6]
Q3: Why is it often necessary to use additives in the mobile phase for the chiral separation of piperidine enantiomers?
A3: Piperidine derivatives are basic compounds. Additives are crucial for improving peak shape and resolution by minimizing undesirable interactions between the basic analyte and the stationary phase.[7] For basic compounds like piperidines, a small amount of a basic additive, such as diethylamine (DEA) or triethylamine (TEA) (typically 0.1%), is added to the mobile phase to reduce peak tailing.[8] For acidic piperidine derivatives, an acidic additive like trifluoroacetic acid (TFA) may be beneficial.[7]
Q4: Is derivatization necessary for the chiral separation of piperidine enantiomers?
A4: Derivatization is not always required but can be a valuable strategy in two main scenarios. Firstly, if the piperidine enantiomer lacks a UV chromophore, derivatization with a UV-active agent can enhance detection sensitivity.[5] Secondly, reacting the enantiomers with a chiral derivatizing agent to form diastereomers can enable their separation on a standard (achiral) HPLC column.[5]
Q5: How does temperature affect chiral separations?
A5: Temperature is a critical parameter that can significantly influence retention times, selectivity, and resolution. Generally, lower temperatures tend to enhance chiral recognition, potentially leading to better separation. However, the effect is compound-dependent, and in some instances, increasing the temperature can improve peak shape and efficiency.[9] Therefore, temperature should be carefully controlled and optimized for each specific separation.
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
| Problem | Possible Cause | Suggested Solution |
| Poor or No Resolution | 1. Inappropriate Chiral Stationary Phase (CSP).2. Suboptimal mobile phase composition.3. Column overload. | 1. Screen a variety of CSPs with different selectivities (e.g., amylose-based, cellulose-based).2. Optimize the mobile phase by varying the type and percentage of the organic modifier and additives.[9]3. Reduce the sample concentration or injection volume.[7] |
| Peak Tailing | 1. Strong interaction between the basic piperidine and acidic silanol groups on the column.2. Inappropriate mobile phase pH. | 1. Add a basic modifier like 0.1% diethylamine (DEA) or triethylamine (TEA) to the mobile phase to mask the silanol groups.[7]2. Adjust the mobile phase pH to suppress the ionization of the analyte. |
| Peak Splitting | 1. Column contamination or degradation.2. Sample solvent is too strong compared to the mobile phase.3. Uneven column packing. | 1. Flush the column with a strong solvent or consider column regeneration procedures for immobilized CSPs.[10]2. Dissolve the sample in the mobile phase or a weaker solvent.[11]3. Replace the column if the packing has deteriorated.[12] |
| Irreproducible Results | 1. Inconsistent mobile phase preparation.2. Fluctuations in column temperature.3. Column equilibration is insufficient. | 1. Prepare fresh mobile phase daily and ensure accurate measurements.2. Use a column oven to maintain a stable temperature.3. Ensure the column is fully equilibrated with the mobile phase before each injection. |
Supercritical Fluid Chromatography (SFC)
| Problem | Possible Cause | Suggested Solution |
| Poor or No Resolution | 1. Inappropriate Chiral Stationary Phase (CSP).2. Incorrect modifier or additive. | 1. Screen different polysaccharide-based CSPs.2. Evaluate different alcohol modifiers (e.g., methanol, ethanol, isopropanol) and basic additives (e.g., DEA).[13] |
| Broad Peaks | 1. Suboptimal backpressure.2. High flow rate. | 1. Optimize the backpressure to improve peak shape.2. Reduce the flow rate to increase efficiency. |
| Analyte Elutes Too Quickly | 1. Modifier percentage is too high. | 1. Decrease the percentage of the alcohol modifier in the mobile phase. |
Capillary Electrophoresis (CE)
| Problem | Possible Cause | Suggested Solution |
| Poor or No Resolution | 1. Inappropriate chiral selector.2. Incorrect buffer pH or concentration. | 1. Screen different types of chiral selectors, such as cyclodextrins.[14]2. Optimize the pH and concentration of the background electrolyte (BGE).[14] |
| Peak Tailing | 1. Adsorption of the basic analyte to the capillary wall. | 1. Use a coated capillary or add a cationic additive to the BGE to mask the silanol groups.[15] |
| Shifting Migration Times | 1. Inconsistent capillary temperature.2. Changes in the BGE composition. | 1. Use a capillary thermostat for precise temperature control.2. Prepare fresh BGE for each set of experiments. |
Data Presentation
Chiral HPLC Separation of Piperidine Derivatives
| Analyte | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Resolution (Rs) | Reference |
| Piperidine-2,6-dione analogues | Chiralpak IA | Methyl-tert-butyl ether-THF (90:10, v/v) | 1.0 | Ambient | 1.00-5.33 | [6] |
| (2S,4R)-piperidine-4-acetic acid derivative | Chiralpak AD-H | Acetonitrile / 0.1% TFA in Water (70:30, v/v) | 1.0 | 25 | >2.0 | [16] |
| FMOC-DL-pipecolic acid | Poly(sodium N-undecanoyl-L-leucine-valinate) | - | - | - | 2.78 | [14] |
Chiral SFC Separation of Piperidine Derivatives
| Analyte | Chiral Stationary Phase | Co-solvent | Additive | Backpressure (bar) | Temperature (°C) | Reference |
| 2,4-disubstituted chiral piperidine | (Not Specified) | (Not Specified) | (Not Specified) | (Not Specified) | (Not Specified) | [17] |
| General Basic Compounds | Polysaccharide-based | Methanol, Ethanol, or Isopropanol | Diethylamine (DEA) | 100-200 | 25-40 | [18] |
Experimental Protocols
Detailed Protocol for Chiral HPLC Separation of a Piperidine-3-Carboxylic Acid Derivative
This protocol provides a general procedure that can be adapted for the chiral separation of various piperidine-3-carboxylic acid derivatives.
1. Materials and Reagents:
-
Racemic standard of the piperidine-3-carboxylic acid derivative
-
HPLC-grade n-hexane
-
HPLC-grade ethanol
-
Diethylamine (DEA) (for basic analytes) or Trifluoroacetic acid (TFA) (for acidic analytes)
-
Chiral Stationary Phase: Chiralpak IA (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based column[5]
2. Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV detector.
3. Mobile Phase Preparation:
-
Prepare the mobile phase by mixing n-hexane and ethanol in a 70:30 (v/v) ratio.[5]
-
For basic piperidine derivatives, add 0.1% (v/v) of DEA to the mobile phase.
-
For acidic piperidine derivatives, add 0.1% (v/v) of TFA to the mobile phase.
-
Degas the mobile phase before use.
4. Sample Preparation:
-
Dissolve the racemic standard in the mobile phase to a final concentration of 1 mg/mL.
5. HPLC Conditions:
-
Column: Chiralpak IA (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane:Ethanol (70:30, v/v) with appropriate additive
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection: UV at a suitable wavelength for the analyte.
6. System Equilibration and Analysis:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared sample and record the chromatogram.
-
Identify the two enantiomer peaks and calculate the resolution (Rs). A resolution of >1.5 is generally considered a good separation.
7. Optimization (if necessary):
-
If the resolution is not satisfactory, adjust the mobile phase composition by varying the percentage of ethanol.
-
Optimize the column temperature to improve selectivity.
-
Adjust the flow rate to enhance efficiency.
Visualizations
Caption: A logical workflow for chiral method development.
Caption: Troubleshooting workflow for poor resolution.
References
- 1. researchgate.net [researchgate.net]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selvita.com [selvita.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. additives for chiral - Chromatography Forum [chromforum.org]
- 9. benchchem.com [benchchem.com]
- 10. chiraltech.com [chiraltech.com]
- 11. researchgate.net [researchgate.net]
- 12. uhplcs.com [uhplcs.com]
- 13. chiraltech.com [chiraltech.com]
- 14. Chiral separation of the clinically important compounds fucose and pipecolic acid using CE: determination of the most effective chiral selector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mastering Chiral Separations and Impurity Profiling with Capillary Electrophoresis | Separation Science [sepscience.com]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. ymc.eu [ymc.eu]
Technical Support Center: Optimizing Sonogashira Coupling of Halo-piperidines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Sonogashira coupling of halo-piperidines.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the Sonogashira coupling of halo-piperidine substrates.
Q1: I am observing low to no yield in my Sonogashira coupling reaction with a halo-piperidine. What are the primary factors to investigate?
A1: Low yields in Sonogashira couplings involving halo-piperidines can stem from several factors. A systematic troubleshooting approach is recommended.[1] Key areas to examine include the activity of the catalyst, the choice of base and solvent, and the integrity of your starting materials.[1] The halo-piperidine substrate itself can also present challenges due to the basicity of the piperidine nitrogen.
Q2: How does the basic piperidine nitrogen in my substrate affect the reaction?
A2: The lone pair on the piperidine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. This is a common issue with basic substrates in cross-coupling reactions. Using a more electron-rich and bulky phosphine ligand can sometimes mitigate this issue by favoring coordination of the ligand over the substrate's nitrogen to the palladium center.[1]
Q3: My reaction has turned black, and I see a precipitate. What does this indicate?
A3: The formation of a black precipitate, often referred to as "palladium black," suggests the decomposition of the palladium(0) catalyst.[1] This can be caused by the presence of oxygen, impurities in the reagents or solvent, or running the reaction at too high a temperature. It is crucial to ensure anhydrous and anaerobic conditions by properly degassing the solvent and running the reaction under an inert atmosphere like argon or nitrogen.[1]
Q4: Which palladium catalyst and ligand combination is most suitable for halo-piperidine substrates?
A4: The choice of catalyst and ligand is critical. For less reactive aryl or heteroaryl halides (bromides or chlorides), or for sterically hindered substrates like some substituted piperidines, more electron-rich and bulky phosphine ligands are often beneficial.[1] Ligands such as P(t-Bu)₃ or dppf can improve the rate of the oxidative addition step, which is often rate-limiting.[1] Common palladium sources include Pd(PPh₃)₄ and Pd(PPh₃)₂Cl₂.[2]
Q5: What is the best base to use for the Sonogashira coupling of halo-piperidines?
A5: Amine bases are frequently used in Sonogashira reactions, and they can also serve as the solvent.[3] Triethylamine (NEt₃) and diisopropylamine (i-Pr₂NH) are common choices.[1][3] Piperidine itself can also be an effective base.[3][4][5] The choice of base can significantly impact the reaction's efficiency.[3] It is important to use a dry, high-purity base in appropriate excess.[1]
Q6: Can I perform a copper-free Sonogashira coupling with my halo-piperidine substrate?
A6: Yes, copper-free Sonogashira reactions are possible and can be advantageous. The copper co-catalyst, while often increasing reaction rates, can promote the undesirable homocoupling of the terminal alkyne (Glaser coupling).[2] This is especially problematic in the presence of oxygen.[1] Copper-free conditions may be preferable for substrates that can act as potential copper ligands.[2]
Q7: The reactivity of my halo-piperidine is very low. What can I do?
A7: The reactivity of the halide is a key factor, with the general trend being I > OTf > Br > Cl.[1] If you are using a bromide or chloride, you may need to use higher temperatures and a more active catalyst system.[6] For aryl bromides, the oxidative addition step can be a bottleneck, often requiring elevated temperatures to proceed efficiently.[6] If possible, starting with an iodo-piperidine is recommended for higher reactivity.
Data Presentation: Reaction Condition Optimization
The following tables summarize the effect of different reaction parameters on the Sonogashira coupling.
Table 1: Effect of Base on Reaction Yield
| Entry | Base | Temperature (°C) | Yield (%) | Notes |
| 1 | Piperidine | 50 | High | Can act as both base and solvent.[1][3] |
| 2 | NEt₃ | 50 | High | A commonly used and effective base.[1][3] |
| 3 | Cs₂CO₃ | 25 | Poor | Inorganic bases are generally less effective.[1] |
| 4 | K₂CO₃ | 25 | Poor | Similar to other inorganic bases.[1] |
| 5 | DIPEA | 25 | Poor | May not be basic enough for efficient alkyne deprotonation.[1] |
Adapted from a study on the role of bases in Sonogashira coupling.[1]
Table 2: General Reactivity of Halides
| Halide/Leaving Group | General Reactivity | Typical Reaction Temperature |
| I | Highest | Room Temperature to 50°C[1] |
| OTf | High | Room Temperature to 60°C |
| Br | Moderate | 50°C to 100°C[6] |
| Cl | Low | >100°C, often requires specialized catalysts[1] |
Experimental Protocols
Standard Protocol for Sonogashira Coupling of a Halo-piperidine:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the halo-piperidine (1.0 mmol), the terminal alkyne (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and a copper(I) co-catalyst like CuI (0.06 mmol, 6 mol%).
-
Add a degassed solvent such as DMF or an amine solvent like triethylamine (5 mL).
-
Add the amine base, for example, triethylamine (2.0 mmol), if not already used as the solvent.
-
Stir the reaction mixture at room temperature or heat as required (typically 50-80°C for bromides).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Optimized Copper-Free Protocol:
-
In a glovebox or under a strictly inert atmosphere, add the halo-piperidine (1.0 mmol), terminal alkyne (1.5 mmol), and a palladium catalyst, for instance, a pre-formed Pd(0) complex or an in-situ generated one from a precursor like Pd₂(dba)₃ and a bulky phosphine ligand (e.g., P(t-Bu)₃) to a dry Schlenk flask.
-
Add a degassed solvent such as THF or dioxane.
-
Add a suitable base, for example, an amine base like piperidine or an inorganic base like Cs₂CO₃.
-
Heat the reaction mixture to the appropriate temperature, monitoring by TLC or LC-MS.
-
Work-up and purification are performed as described in the standard protocol.
Visualizations
Caption: Troubleshooting workflow for low yield in Sonogashira coupling.
Caption: Potential inhibition of the palladium catalyst by the halo-piperidine.
References
Technical Support Center: Preventing Catalyst Deactivation in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you diagnose, prevent, and resolve catalyst deactivation issues in your cross-coupling experiments.
Troubleshooting Guides & FAQs
This section addresses specific issues you might encounter during your experiments, offering potential causes and solutions in a question-and-answer format.
General Issues
Q1: My cross-coupling reaction is sluggish or has stopped completely. What are the likely causes of catalyst deactivation?
A1: Low or no conversion in cross-coupling reactions is a common problem often linked to catalyst deactivation. The primary culprits include:
-
Palladium Agglomeration: The active Pd(0) species can aggregate to form larger, inactive palladium nanoparticles, often visible as black precipitate ("palladium black").[1]
-
Ligand Degradation: Phosphine ligands are susceptible to oxidation or other degradation pathways, which diminishes their ability to stabilize the palladium catalyst.[1]
-
Catalyst Poisoning: Impurities in reagents, starting materials, or solvents can act as poisons, binding to the catalyst's active sites and rendering it inactive. Even parts-per-billion (ppb) levels of impurities can have a significant impact.[1][2]
-
Inefficient Pre-catalyst Activation: If you are using a Pd(II) source (e.g., Pd(OAc)₂), its reduction to the active Pd(0) species may be incomplete.[3]
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature are critical factors that significantly influence catalyst stability and activity.[4] High temperatures, for instance, can accelerate the rate of catalyst decomposition.[4]
-
Oxygen Contamination: The active Pd(0) catalyst is sensitive to oxygen and can be easily oxidized, leading to deactivation. It is crucial to maintain a strictly inert atmosphere.[2][4]
Q2: My reaction mixture is turning black. What does this signify, and how can I prevent it?
A2: The black precipitate is likely "palladium black," which consists of agglomerated, catalytically inactive palladium metal.[1] Its formation is a strong indicator of catalyst decomposition. Here’s how you can prevent it:
-
Use Appropriate Ligands: Bulky, electron-rich phosphine ligands (e.g., Buchwald or Josiphos-type ligands) or N-heterocyclic carbenes (NHCs) are crucial for stabilizing the Pd(0) catalytic species and preventing aggregation.[4]
-
Optimize Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the palladium center exposed and prone to aggregation. A slight excess of the ligand is often beneficial, though a large excess can sometimes inhibit the reaction.[4]
-
Control the Temperature: High temperatures can accelerate catalyst decomposition. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.[4]
-
Ensure an Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst. Rigorous degassing of solvents and maintaining a positive pressure of an inert gas (e.g., argon or nitrogen) is essential.[2][4]
Reaction-Specific Troubleshooting
Q3: My Suzuki-Miyaura reaction is failing. What specific issues should I investigate?
A3: In addition to the general causes of deactivation, Suzuki-Miyaura reactions can present unique challenges:
-
Boronic Acid Instability: Boronic acids can undergo protodeboronation, especially under harsh conditions (high temperature, strong base).[3] It's important to use fresh, high-purity boronic acids.
-
Homocoupling of Boronic Acid: The presence of oxygen can lead to the oxidative homocoupling of the boronic acid, consuming the starting material and catalyst.[5] Rigorous degassing is the best preventative measure.[3]
-
Inefficient Transmetalation: The transfer of the organic group from boron to palladium can be slow. The choice of base and the presence of water can significantly impact this step.
Q4: I'm having trouble with my Buchwald-Hartwig amination. What are the common pitfalls?
A4: Buchwald-Hartwig aminations are sensitive to several factors that can lead to catalyst deactivation:
-
Catalyst Inhibition by the Amine: The amine substrate or the product amine can sometimes coordinate too strongly to the palladium center, inhibiting the catalytic cycle. The choice of a bulky, electron-rich biarylphosphine ligand is often effective in preventing this product inhibition.[2]
-
Base Selection and Quality: Strong, non-nucleophilic bases like sodium tert-butoxide are commonly used. The purity and dryness of the base are critical for success.[2]
-
Inhibitory Effect of Iodide: When using aryl iodides, the generated iodide can inhibit the catalyst. Using a ligand that promotes faster reductive elimination can help mitigate this issue.[1]
Data Presentation
The following tables summarize quantitative data on factors affecting catalyst stability and performance.
Table 1: Effect of Solvent on Palladium Catalyst Leaching and Deactivation in a Heck Coupling Reaction
| Catalyst | Solvent | Conversion after 90 min (%) | Palladium Leached (ppm) |
| PdEnCat 30 | Toluene | 6-7 | 10 |
| Dioxane | 6-7 | 10 | |
| DMF | 60-70 | >140 | |
| FC-1001 | Toluene | ~25 | 10 |
| Dioxane | ~25 | 10 | |
| DMF | 60-70 | >140 | |
| Pd/Al₂O₃ | Toluene | 6-7 | 140 |
| Dioxane | 6-7 | 140 | |
| DMF | 60-70 | >140 |
Reaction conditions: Pd catalyst (1 mol %), PhI (3.84 mmol), methyl acrylate (7.40 mmol), NEt₃ (7.40 mmol), solvent (50 mL), 90 °C. Data extracted from a study on catalyst leaching in flow. The higher conversion in DMF is associated with greater leaching and subsequent deactivation through agglomeration.
Table 2: Illustrative Effect of a Common Catalyst Poison on Suzuki-Miyaura Coupling Yield
| Poison (Thiophene) Concentration (mol%) | Catalyst System | Reaction Time (h) | Yield of 1-Phenylnaphthalene (%) |
| 0 | Pd(OAc)₂ / SPhos | 4 | 98 |
| 1 | Pd(OAc)₂ / SPhos | 4 | 65 |
| 5 | Pd(OAc)₂ / SPhos | 4 | 15 |
| 10 | Pd(OAc)₂ / SPhos | 4 | <5 |
This representative data illustrates the significant negative impact of even small amounts of a sulfur-containing impurity on catalyst performance.[2]
Table 3: Comparison of Common Palladium Sources in Cross-Coupling Reactions
| Palladium Source | Oxidation State | Common Application Notes |
| Pd(PPh₃)₄ | 0 | A common, though air-sensitive, Pd(0) source. Often effective but may require milder conditions to prevent ligand dissociation and catalyst decomposition.[3] |
| Pd₂(dba)₃ | 0 | Another widely used Pd(0) source that often requires the addition of a supporting ligand. It can degrade over time, especially when exposed to light.[3] |
| Pd(OAc)₂ | +2 | A stable and common Pd(II) precatalyst that requires in-situ reduction to the active Pd(0) species. This reduction step can sometimes be inconsistent.[3] |
| Buchwald Precatalysts (e.g., G3, G4) | +2 | Highly efficient and reliable for generating the active Pd(0) catalyst with a broad range of phosphine ligands, offering improved stability and reproducibility.[3] |
| PEPPSI™ Precatalysts | +2 | Specifically designed for use with N-heterocyclic carbene (NHC) ligands, showing excellent activity for challenging substrates.[3] |
Experimental Protocols
Protocol 1: General Procedure for Regeneration of Deactivated Palladium on Carbon (Pd/C)
This protocol is a general guideline for the regeneration of Pd/C that has been deactivated by organic residues.
Materials:
-
Deactivated Pd/C catalyst
-
Methanol or Ethanol
-
Deionized water
-
1M Sodium hydroxide (NaOH) solution
-
Ultrasonic bath
-
Filtration apparatus
-
Drying oven
Procedure:
-
Washing with Alcohol: Suspend the deactivated Pd/C catalyst in an alcohol solution (methanol or ethanol) and stir for 1-2 hours at room temperature. This step helps to remove adsorbed organic impurities.
-
Filtration and Water Wash: Filter the catalyst and wash it thoroughly with deionized water until the filtrate is neutral.
-
Ultrasonic Cleaning: Resuspend the catalyst in deionized water and place it in an ultrasonic bath for 30-60 minutes. This helps to dislodge fine impurities from the carbon support's pores.
-
Alkali Treatment: Filter the catalyst again and resuspend it in a 1M NaOH solution. Stir the suspension at 60-80°C for 2-3 hours. This alkaline wash can help remove more strongly adsorbed organic foulants.[6][7]
-
Final Washing and Drying: Filter the catalyst and wash it extensively with deionized water until the pH of the filtrate is neutral. Dry the regenerated catalyst in an oven at 100-120°C overnight.
Protocol 2: Best Practices for Preparing Deactivated Catalyst Samples for XPS Analysis
This protocol provides guidelines for preparing a solid catalyst sample for X-ray Photoelectron Spectroscopy (XPS) to analyze its surface composition and chemical state.
Materials:
-
Deactivated catalyst powder
-
Indium foil or double-sided carbon tape
-
Spatula
-
Sample holder for XPS instrument
-
Inert atmosphere glovebox (recommended for air-sensitive samples)
Procedure:
-
Sample Handling: Always use clean, powder-free gloves and tweezers to handle the catalyst sample to avoid surface contamination.[8]
-
Sample Mounting (for powdered samples):
-
Pressing into Indium Foil: Place a small amount of the catalyst powder onto a clean piece of indium foil. Fold the foil over the powder and press firmly to embed the powder into the soft metal. This method provides good electrical contact.
-
Using Carbon Tape: Affix a piece of double-sided carbon tape to the sample holder. Gently press the catalyst powder onto the tape to create a thin, uniform layer. This method is simpler but may introduce carbon contamination into the analysis.[8]
-
-
Sample Transfer: For air-sensitive catalysts, perform the mounting process inside an inert atmosphere glovebox and use a vacuum transfer vessel to move the sample to the XPS instrument without exposure to air.[8]
-
Pump Down: Samples with high surface area may require a longer pump-down time in the instrument's load lock to reach the required ultra-high vacuum. It is often beneficial to load the sample the evening before the analysis.[8]
-
Data Acquisition: Acquire a survey spectrum to identify all elements present on the surface. Then, acquire high-resolution spectra for the elements of interest (e.g., Pd 3d, C 1s, O 1s, and any potential poison elements like S 2p or N 1s) to determine their chemical states.
Protocol 3: TEM Grid Preparation for Analysis of Palladium Nanoparticles
This protocol describes a standard method for preparing a Transmission Electron Microscopy (TEM) grid to visualize palladium nanoparticles and assess their size, morphology, and aggregation state.
Materials:
-
Reaction mixture containing palladium nanoparticles
-
TEM grids with a carbon support film (e.g., Formvar/carbon-coated copper grids)
-
Pipette or microsyringe
-
Filter paper
-
Volatile solvent (e.g., ethanol, isopropanol)
Procedure:
-
Sample Dilution: If the concentration of nanoparticles in the reaction mixture is high, dilute a small aliquot with a volatile solvent to ensure a monolayer of particles on the grid.
-
Grid Preparation: Hold the TEM grid with fine-tipped tweezers.
-
Deposition: Apply a small droplet (2-5 µL) of the diluted nanoparticle suspension onto the carbon-coated side of the TEM grid.[9]
-
Wicking: After 1-2 minutes, carefully wick away the excess liquid from the edge of the grid using a small piece of filter paper. This prevents the formation of thick aggregates upon drying.
-
Drying: Allow the grid to air-dry completely before inserting it into the TEM holder. For sensitive samples, drying under a gentle stream of nitrogen or in a desiccator is recommended.
-
Imaging: Load the grid into the TEM and acquire images at various magnifications to assess the overall distribution, size, and morphology of the palladium nanoparticles.
Mandatory Visualizations
Caption: Common pathways leading to catalyst deactivation.
Caption: A systematic workflow for troubleshooting failed reactions.
Caption: Flowchart for the regeneration of Pd/C catalysts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. CN101024184A - Method for reactivating deactivated palladium/carbon catalyst - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. Sample Preparation | West Campus Materials Characterization Core [ywcmatsci.yale.edu]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
Technical Support Center: Minimizing Epimerization in Reactions with Piperidine Derivatives
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize epimerization during chemical reactions involving piperidine derivatives.
I. Troubleshooting Guides
This section offers a systematic approach to diagnosing and resolving common issues related to the loss of stereochemical integrity in your experiments.
Issue 1: Unexpected Epimerization During Fmoc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
Q: I'm observing significant epimerization of an amino acid residue in my peptide after repeated Fmoc deprotection steps with piperidine. How can I mitigate this?
A: Epimerization during Fmoc deprotection is a common challenge, primarily caused by the basicity of piperidine abstracting the acidic α-proton of the amino acid residue. The extent of this side reaction is highly dependent on the specific amino acid, the reaction conditions, and the peptide sequence.
Troubleshooting Workflow:
-
Identify the Susceptible Residue: Certain amino acids are more prone to epimerization. Phenylalanine, cysteine, histidine, and serine are particularly susceptible. Aspartic acid can lead to aspartimide formation, a related side reaction that also results in epimerization.
-
Optimize Reaction Conditions:
-
Temperature: Elevated temperatures can accelerate epimerization. If you are using heating to improve synthesis efficiency, consider if it is contributing to the loss of stereochemical integrity.
-
Deprotection Time: Prolonged exposure to piperidine increases the likelihood of epimerization. While complete Fmoc removal is necessary, extended deprotection times should be avoided.
-
-
Modify the Deprotection Cocktail:
-
Alternative Bases: Consider replacing the standard 20% piperidine in DMF with a less basic or more hindered amine. A common alternative is a solution containing 5% piperazine and 1% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[1]
-
Acidic Additives: The addition of a weak acid, such as 1% formic acid (FA), to the deprotection solution can help to neutralize the basicity slightly, thereby suppressing epimerization without significantly hindering Fmoc removal.[1]
-
-
Protect the Thioamide Backbone: For thioamide-containing peptides, which are particularly susceptible to epimerization, Fmoc-deprotection with DBU instead of piperidine has been shown to reduce epimerization.[2]
Decision Logic for Troubleshooting Fmoc Deprotection:
Caption: Troubleshooting workflow for epimerization during Fmoc deprotection.
Issue 2: Loss of Stereochemical Integrity at a Chiral Center on a Piperidine Ring
Q: My reaction involves a chiral piperidine derivative as a starting material, and I'm observing the formation of its diastereomer in the product. How can I prevent this?
A: Epimerization of a stereocenter on a piperidine ring typically occurs at a position alpha to the nitrogen or an activating group (like a carbonyl). This is often base-catalyzed.
Troubleshooting Steps:
-
Base Selection:
-
Strength: Use the mildest base possible that still effectively promotes the desired reaction.
-
Steric Hindrance: Employ a sterically hindered, non-nucleophilic base (e.g., 2,2,6,6-tetramethylpiperidine) to disfavor proton abstraction at the chiral center.
-
-
Temperature Control: Perform the reaction at the lowest temperature at which a reasonable reaction rate is observed. Cryogenic temperatures (e.g., -78 °C) are often effective in preventing epimerization.
-
Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid prolonged exposure to conditions that favor epimerization.
-
Solvent Choice: The polarity of the solvent can influence the rate of epimerization. Experiment with less polar solvents, which may disfavor the formation of charged intermediates that can lead to epimerization.
-
Protecting Group Strategy: If the epimerization is occurring alpha to the nitrogen, consider if the N-protecting group is influencing the acidity of the alpha-proton. In some cases, changing the protecting group can alter the stereochemical outcome.
Logical Flow for Maintaining Stereochemical Integrity:
Caption: Decision-making process for preventing epimerization of a chiral piperidine ring.
II. Data Presentation
The following tables provide quantitative data on the extent of epimerization under various conditions.
Table 1: Effect of Deprotection Cocktail on Aspartimide Formation in SPPS [1]
| Deprotection Cocktail | Aspartimide Formation (%) | Piperidide/Piperazide Formation (%) |
| 20% Piperidine | 24.4 | 20.0 |
| 20% Piperidine + 1% Formic Acid | 22.5 | 17.5 |
| 5% Piperazine + 1% DBU | 20.8 | 15.6 |
| 5% Piperazine + 1% DBU + 1% Formic Acid | 10.3 | 9.8 |
This data is for the model peptide VKDGYI, incubated at 50°C for 60 minutes.
Table 2: Epimerization of Amino Acids During Coupling with Various Reagents [3]
| Amino Acid (AA) in H-Gly-AA-Phe-NH₂ | Coupling Reagent System | DL/LL Epimerization (%) |
| Ser | DIC/HOBt | 3.3 |
| Ser | DIC/HOAt | 0.4 |
| Ser | DIC/OxymaPure | 0.4 |
| Cys | DIC/HOBt | 0.5 |
| Cys | DIC/HOAt | 0.4 |
| Cys | DIC/OxymaPure | 0.3 |
| His | DIC/HOBt | 1.1 |
| His | DIC/HOAt | 1.9 |
| His | DIC/OxymaPure | 3.0 |
This table illustrates that while piperidine is used in the deprotection step, the choice of coupling reagents for the subsequent step also significantly impacts the final level of epimerization.
III. Experimental Protocols
This section provides a detailed methodology for a key experiment to quantify epimerization.
Protocol 1: Synthesis and Analysis of a Model Peptide to Quantify Epimerization
This protocol describes the synthesis of the model tripeptide H-Gly-Cys-Phe-OH, which is susceptible to epimerization at the cysteine residue, and its subsequent analysis by HPLC.
Part A: Solid-Phase Peptide Synthesis
-
Resin Preparation: Swell 100 mg of Fmoc-Phe-Wang resin in 2 mL of DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection (Cycle 1):
-
Drain the DMF.
-
Add 2 mL of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 2 mL).
-
-
Coupling (Cysteine):
-
In a separate vial, dissolve 3 equivalents of Fmoc-Cys(Trt)-OH, 3 equivalents of HCTU, and 6 equivalents of DIPEA in 1.5 mL of DMF.
-
Add the activation mixture to the resin and agitate for 2 hours.
-
Wash the resin with DMF (5 x 2 mL).
-
-
Fmoc Deprotection (Cycle 2): Repeat step 2.
-
Coupling (Glycine):
-
Activate and couple Fmoc-Gly-OH using the same procedure as in step 3.
-
-
Final Fmoc Deprotection: Repeat step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM (5 x 2 mL).
-
Add 2 mL of a cleavage cocktail (TFA/TIS/H₂O, 95:2.5:2.5 v/v/v).
-
Agitate for 2 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
-
Part B: HPLC Analysis for Diastereomer Quantification
-
Sample Preparation: Dissolve the lyophilized crude peptide in the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA) to a concentration of 1 mg/mL.
-
HPLC Conditions:
-
Column: A high-resolution C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A slow, shallow gradient is crucial for separating diastereomers. For example:
-
5% to 35% B over 40 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: 220 nm.
-
-
Data Analysis:
-
The desired L-Cys peptide and the epimerized D-Cys peptide will appear as two closely eluting peaks.
-
Integrate the peak areas of both diastereomers.
-
Calculate the percentage of epimerization: (% Epimerization) = [Area(D-Cys peak) / (Area(L-Cys peak) + Area(D-Cys peak))] * 100.
-
Experimental Workflow for Epimerization Analysis:
Caption: Workflow for synthesizing and analyzing a model peptide to quantify epimerization.
IV. Frequently Asked Questions (FAQs)
Q1: Why is piperidine so commonly used for Fmoc deprotection if it can cause epimerization? A: Piperidine is widely used because it is a highly effective reagent for the rapid and clean removal of the Fmoc group. Its basicity allows for a fast β-elimination reaction, and as a secondary amine, it efficiently scavenges the dibenzofulvene (DBF) byproduct, preventing it from reacting with the newly deprotected N-terminal amine. For many less sensitive peptide sequences, the rate of epimerization is negligible, making piperidine a practical and economical choice.
Q2: Are there any alternatives to piperidine for Fmoc deprotection? A: Yes, several alternatives have been developed, especially for sensitive sequences. These include:
-
Piperazine: Often used in combination with DBU, it can be less prone to causing certain side reactions.[1]
-
4-Methylpiperidine: Has been shown to be an effective substitute for piperidine.
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): A very strong, non-nucleophilic base used in low concentrations. It is particularly useful for thioamide-containing peptides where piperidine-induced epimerization is a significant issue.[2]
Q3: How can I confirm that epimerization has occurred? A: The most reliable method is to use a high-resolution analytical technique that can separate diastereomers.
-
Reversed-Phase HPLC (RP-HPLC): As detailed in Protocol 1, a well-optimized HPLC method with a slow, shallow gradient can resolve the desired peptide from its epimer.
-
Chiral Chromatography: For analyzing the constituent amino acids after peptide hydrolysis, chiral GC or HPLC can be used to determine the enantiomeric ratio of each amino acid.
-
NMR Spectroscopy: In some cases, high-field NMR can be used to distinguish between diastereomers, although this is often more complex than chromatographic methods.
Q4: Does the position of the amino acid in the peptide chain affect its susceptibility to epimerization? A: Yes. The C-terminal amino acid is often the most susceptible to epimerization during the activation step of the next coupling cycle. Residues adjacent to a proline or other conformationally rigid residues can also exhibit different epimerization rates.
Q5: Can epimerization occur in reactions other than peptide synthesis? A: Absolutely. Any reaction involving a chiral piperidine derivative that is subjected to basic or acidic conditions, or high temperatures, can potentially lead to epimerization at a labile stereocenter, particularly one alpha to the nitrogen atom or another activating group. The general principles of using milder conditions, sterically hindered reagents, and lower temperatures apply broadly to these situations as well.
References
- 1. Epimerisation in Peptide Synthesis [mdpi.com]
- 2. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Ortho-, Meta-, and Para-Trifluoromethylphenyl Piperidines: A Guide for Drug Development Professionals
A deep dive into the structure-activity relationship of trifluoromethylphenyl piperidine isomers, focusing on their pharmacological and physicochemical properties.
The strategic placement of a trifluoromethyl (CF3) group on the phenyl ring of a piperidine scaffold is a key tactic in medicinal chemistry to modulate a compound's pharmacological profile.[1] The trifluoromethyl group, a potent electron-withdrawing moiety, can significantly alter the pKa, lipophilicity, and metabolic stability of a molecule, thereby influencing its interaction with biological targets and its overall pharmacokinetic behavior.[1] This guide provides a comparative analysis of ortho-, meta-, and para-trifluoromethylphenyl piperidine isomers, offering insights for researchers and drug development professionals.
Physicochemical and Pharmacological Data Summary
The position of the CF3 group—ortho, meta, or para—is a critical determinant of a compound's biological activity.[1] These positional changes influence the molecule's conformation, which in turn affects its binding affinity to targets like G-protein coupled receptors (GPCRs), ion channels, and transporters.[1] The following tables summarize key quantitative data, illustrating the impact of CF3 placement.
Note: The data presented below is a representative compilation from various sources for illustrative purposes and may not belong to a single, directly comparable series of compounds.
Table 1: Comparative Binding Affinities at Monoamine Transporters
| Isomer Position | Target | Binding Affinity (Kᵢ, nM) |
| Ortho (2-CF₃) | Dopamine Transporter (DAT) | 55.9 ± 6.08[2] |
| Serotonin Transporter (SERT) | 268 ± 9.33[2] | |
| Meta (3-CF₃) | Dopamine Transporter (DAT) | 86.5 ± 35.6[2] |
| Serotonin Transporter (SERT) | 397 ± 56.9[2] | |
| Para (4-CF₃) | Dopamine Transporter (DAT) | 128 ± 31.9[2] |
| Serotonin Transporter (SERT) | 1050 ± 191[2] |
Table 2: Physicochemical Properties
| Isomer Position | Property | Value |
| Ortho (2-CF₃) | LogP | 4.79[2] |
| pKa | Data not available in search results | |
| Meta (3-CF₃) | LogP | 4.59[2] |
| pKa | Data not available in search results | |
| Para (4-CF₃) | LogP | 8.20[2] |
| pKa | Data not available in search results |
Signaling Pathways and Experimental Workflows
The biological activity of trifluoromethylphenyl piperidines, particularly their role as monoamine transporter inhibitors, initiates a cascade of signaling events. By blocking the reuptake of neurotransmitters like dopamine, these compounds increase their extracellular concentration, leading to enhanced activation of postsynaptic receptors.[1]
Caption: Dopamine transporter inhibition signaling pathway. (Within 100 characters)
A typical workflow for evaluating these compounds involves several stages, from initial synthesis to detailed biological characterization.
Caption: General experimental workflow for compound evaluation. (Within 100 characters)
Experimental Protocols
The reliable comparison of ortho-, meta-, and para-trifluoromethylphenyl piperidines hinges on standardized and well-defined experimental protocols.
Radioligand Binding Assay for Dopamine Transporter (DAT)
This assay determines the affinity of the test compounds for the dopamine transporter.
-
Cell Lines: Human Embryonic Kidney (HEK) 293 cells stably transfected with the human dopamine transporter (hDAT) are commonly used.[3]
-
Radioligand: [³H]-WIN 35,428 or [³H]-CFT are frequently used radioligands that bind to the DAT.
-
Procedure:
-
Transfected cells are harvested and membranes are prepared.
-
Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (ortho, meta, or para isomers).
-
The incubation is carried out at room temperature for a specified period (e.g., 2 hours) to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.
-
The radioactivity retained on the filters is measured using liquid scintillation counting.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Kᵢ) is then calculated using the Cheng-Prusoff equation.
Monoamine Uptake Inhibition Assay
This functional assay measures the potency of the compounds in inhibiting the uptake of neurotransmitters into cells.
-
Cell Lines: As with binding assays, HEK293 cells expressing the transporter of interest (e.g., hDAT, hSERT) are typically used.[3]
-
Substrate: A radiolabeled substrate, such as [³H]-dopamine for DAT or [³H]-serotonin for SERT, is used.[3]
-
Procedure:
-
Cells are plated in multi-well plates and allowed to adhere.
-
The cells are pre-incubated with various concentrations of the test compound.
-
The radiolabeled substrate is then added, and the uptake is allowed to proceed for a short period (e.g., 10 minutes) at 37°C.
-
Uptake is terminated by washing the cells with ice-cold buffer.
-
The cells are lysed, and the amount of radioactivity taken up is quantified by scintillation counting.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the substrate uptake (IC₅₀) is calculated.
In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This assay assesses whether the compounds inhibit the activity of MAO-A or MAO-B, enzymes involved in neurotransmitter metabolism.[4]
-
Enzyme Source: Recombinant human MAO-A and MAO-B enzymes are used.[4]
-
Substrate: A non-selective substrate like kynuramine is often employed, which is metabolized by both MAO isoforms to a fluorescent product.[4]
-
Procedure:
-
The test compound is pre-incubated with the MAO-A or MAO-B enzyme in a multi-well plate.
-
The substrate is added to initiate the enzymatic reaction.
-
After a set incubation time, the reaction is stopped.
-
The formation of the fluorescent product is measured using a plate reader.
-
-
Data Analysis: The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the test compound. Clorgyline and selegiline are used as positive controls for MAO-A and MAO-B inhibition, respectively.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]
- 4. Monoamine Oxidase Inhibition | Evotec [evotec.com]
A Comparative Analysis of Monoamine Transporter Ligands: A Focus on Well-Characterized Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoamine transporters (MATs), including DAT, SERT, and NET, are critical regulators of neurotransmission and are the primary targets for a wide range of therapeutic agents and substances of abuse.[1][2] Understanding the binding and functional profiles of different ligands at these transporters is fundamental to designing compounds with desired selectivity and therapeutic effects.
Quantitative Comparison of Monoamine Transporter Ligands
The following table summarizes the in vitro binding affinities (Kᵢ) of cocaine, GBR 12909, fluoxetine, and desipramine for the human dopamine, serotonin, and norepinephrine transporters. Lower Kᵢ values are indicative of higher binding affinity.
| Compound | DAT Kᵢ (nM) | SERT Kᵢ (nM) | NET Kᵢ (nM) | Primary Target(s) |
| Cocaine | 230 | 740 | 480 | DAT, NET, SERT |
| GBR 12909 | 1 | >1000 | >1000 | DAT |
| Fluoxetine | 3600 | 2.8 | 500 | SERT |
| Desipramine | >10000 | 100 | 1.5 | NET |
Note: Kᵢ values can vary between studies due to different experimental conditions. The data presented here are representative values from the scientific literature.[1][3][4][5]
Signaling Pathways and Experimental Workflows
The inhibition of monoamine transporters by ligands like those discussed in this guide leads to an increase in the extracellular concentration of the respective neurotransmitter (dopamine, serotonin, or norepinephrine). This elevated neurotransmitter level results in enhanced activation of postsynaptic receptors, triggering downstream signaling cascades.
Figure 1. Simplified signaling pathway of monoamine transporter inhibition.
The experimental evaluation of novel monoamine transporter ligands typically follows a standardized workflow, beginning with in vitro binding and uptake assays to determine potency and selectivity, followed by more complex cellular and in vivo studies.
Figure 2. A typical experimental workflow for evaluating monoamine transporter ligands.
Experimental Protocols
Radioligand Binding Assays
Radioligand binding assays are a standard method for determining the affinity of a test compound for a specific transporter.[6][7]
Objective: To determine the equilibrium dissociation constant (Kᵢ) of a test compound for DAT, SERT, or NET.
Materials:
-
Membrane Preparations: Cell membranes from HEK293 cells or other suitable cell lines stably expressing the human DAT, SERT, or NET. Alternatively, synaptosomal preparations from specific brain regions (e.g., rat striatum for DAT) can be used.[8]
-
Radioligands:
-
For DAT: [³H]WIN 35,428 or [³H]GBR 12909
-
For SERT: [³H]Citalopram or [³H]Paroxetine
-
For NET: [³H]Nisoxetine or [³H]Desipramine
-
-
Test Compounds: A range of concentrations of the unlabeled test ligand.
-
Non-specific Binding Control: A high concentration of a known potent inhibitor (e.g., 10 µM cocaine for DAT, 10 µM fluoxetine for SERT, 1 µM desipramine for NET).
-
Assay Buffer: Typically 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Filtration Apparatus: A cell harvester and glass fiber filters (e.g., Whatman GF/B or GF/C).
-
Scintillation Counter and Scintillation Fluid.
Procedure:
-
Incubation: In a 96-well plate, combine the membrane preparation, radioligand, and either the test compound at various concentrations, assay buffer (for total binding), or the non-specific binding control.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters several times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kᴅ)), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for the transporter.[8]
Neurotransmitter Uptake Inhibition Assays
These assays measure the functional ability of a test compound to inhibit the transport of a neurotransmitter into cells or synaptosomes.[9][10]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound for the uptake of dopamine, serotonin, or norepinephrine.
Materials:
-
Synaptosomes or Transfected Cells: Crude synaptosomal preparations from appropriate brain regions or cell lines stably expressing the transporter of interest.[9][11]
-
Radiolabeled Neurotransmitters: [³H]Dopamine, [³H]Serotonin, or [³H]Norepinephrine.
-
Test Compounds: A range of concentrations of the test ligand.
-
Uptake Buffer: Krebs-Ringer-HEPES buffer or a similar physiological salt solution.
-
Inhibitors for Other Transporters (for selectivity): e.g., desipramine to block NET and SERT when measuring DAT activity.[9]
-
Stop Solution: Ice-cold buffer to terminate the uptake reaction.
-
Filtration Apparatus and Scintillation Counter.
Procedure:
-
Pre-incubation: Pre-incubate the synaptosomes or cells with the test compound at various concentrations or buffer alone at 37°C for a short period (e.g., 5-10 minutes).
-
Initiation of Uptake: Add the radiolabeled neurotransmitter to initiate the uptake reaction and incubate for a short, defined period (e.g., 1-5 minutes) at 37°C.
-
Termination of Uptake: Stop the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold stop solution.
-
Quantification: Measure the radioactivity retained on the filters, which corresponds to the amount of neurotransmitter taken up by the synaptosomes or cells.
-
Data Analysis: Determine the non-specific uptake in the presence of a high concentration of a known potent inhibitor. Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Plot the percentage of specific uptake inhibition against the logarithm of the test compound concentration and determine the IC₅₀ value using non-linear regression.
Conclusion
The comparative analysis of well-characterized monoamine transporter ligands like cocaine, GBR 12909, fluoxetine, and desipramine provides a valuable benchmark for the evaluation of novel compounds. While the specific compound 4-(3-trifluoromethylphenyl)piperidine lacks sufficient data for a direct comparison, the methodologies and data presented in this guide offer a robust framework for researchers to characterize new chemical entities targeting the dopamine, serotonin, and norepinephrine transporters. A thorough understanding of a ligand's binding affinity, functional potency, and selectivity is paramount in the quest to develop safer and more effective therapeutics for a multitude of neurological and psychiatric disorders.
References
- 1. fluoxetine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. benchchem.com [benchchem.com]
- 3. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine [jove.com]
- 10. Kinetics of the uptake of monoamines into synaptosomes from rat brain. Consequences of lithium treatment and withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isolate Functional Synaptosomes | Thermo Fisher Scientific - TW [thermofisher.com]
A Comparative Guide to the Synthesis of 4-Arylpiperidines: Validation of a Novel Indium-Mediated Route
The 4-arylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The development of efficient and versatile synthetic routes to access these valuable building blocks is of paramount importance to researchers in drug discovery and development. This guide provides a comparative analysis of a novel indium-mediated synthetic route for 4-arylpiperidines against several established methods. The comparison is based on key performance indicators, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal strategy for their specific needs.
Comparison of Synthetic Routes for 4-Arylpiperidines
The following table summarizes the key quantitative data for the novel indium-mediated route and several established methods for the synthesis of 4-arylpiperidines.
| Synthetic Route | Starting Materials | Key Reagents | Reaction Time | Temperature (°C) | Yield (%) | Key Advantages | Key Disadvantages |
| Novel Indium-Mediated Route | 4-Arylpyridine, Acid Anhydride | Indium metal | 6 hours | 95-100 | Not specified in abstract | Shorter synthetic scheme, avoids hazardous chemicals.[1] | Requires metal catalyst, potential for metal contamination. |
| Palladium-Catalyzed Negishi Coupling | N-Boc-4-iodopiperidine, Arylboronic acid | PdCl₂(dppf), Cu(I) species, Zinc dust | Not specified | Not specified | Not specified in abstract | General and versatile for a wide range of aryl groups.[2] | Requires pre-functionalized starting materials, potential for catalyst poisoning.[3] |
| Shapiro Reaction & Alkenylsilane Cross-Coupling | 1-Benzyl-4-piperidone | Trisylhydrazone, n-BuLi, (Benzyldimethylsilyl)methyl chloride, Pd catalyst | Not specified | Ambient | Often high | Readily available starting material.[4] | Multi-step process, use of strong base (n-BuLi). |
| Diastereoselective Synthesis from Dihydropyridines | 4-Aryl-1,4-dihydropyridine | H₂, Pd/C | Not specified | Not specified | Not specified in abstract | Diastereoselective, provides access to specific stereoisomers.[5] | Requires synthesis of the dihydropyridine precursor. |
| Zincke Imine Intermediate Route | Pyridine, (Hetero)arylaniline | Tf₂O, Dibenzylamine, H₂ | Not specified | Not specified | High yields reported | General strategy for N-(hetero)arylpiperidines.[6] | Multi-step process involving ring-opening and closing. |
Experimental Protocols
Novel Indium-Mediated Synthesis of 4-Aryl-4-acylpiperidines
This protocol is based on a novel process utilizing indium metal.[1]
Step 1: Synthesis of 1,4-diacyl-4-aryl-1,4-dihydropyridine
-
In a reaction vessel, mix the 4-arylpyridine, acid anhydride, and indium metal.
-
Raise the reaction temperature to approximately 50-110°C.
-
Maintain the temperature and stir the mixture until the reaction is complete, as monitored by thin-layer chromatography.
-
Cool the reaction mixture and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 2: Reduction to 1,4-diacyl-4-arylpiperidine
-
Dissolve the 1,4-diacyl-4-aryl-1,4-dihydropyridine in a suitable solvent (e.g., ethanol).
-
Add a hydrogenation catalyst, such as palladium on carbon (Pd/C).
-
Subject the mixture to hydrogenation with hydrogen gas at a suitable pressure.
-
After the reaction is complete, filter off the catalyst.
-
Concentrate the filtrate to obtain the 1,4-diacyl-4-arylpiperidine.
Step 3: Hydrolysis to 4-Aryl-4-acylpiperidine
-
Dissolve the 1,4-diacyl-4-arylpiperidine in a suitable solvent (e.g., methanol).
-
Add a metal hydroxide, such as sodium hydroxide or potassium hydroxide.
-
Stir the reaction mixture until hydrolysis is complete.
-
Neutralize the reaction mixture and extract the product with an organic solvent.
-
Purify the product by crystallization or chromatography.
Palladium-Catalyzed Negishi Cross-Coupling
This protocol describes a general procedure for the synthesis of 4-arylpiperidines via Negishi coupling.[2]
-
Activate zinc dust using a suitable procedure.
-
Prepare the 4-(N-BOC-piperidyl)zinc iodide by reacting N-Boc-4-iodopiperidine with the activated zinc.
-
In a separate reaction vessel, add the aryl halide or triflate, a palladium catalyst (e.g., Cl₂Pd(dppf)), and a copper(I) species.
-
Add the freshly prepared 4-(N-BOC-piperidyl)zinc iodide solution to the reaction mixture.
-
Stir the reaction at an appropriate temperature until completion.
-
Work up the reaction by quenching with a suitable reagent and extracting the product.
-
Purify the 4-aryl-N-Boc-piperidine by chromatography.
-
If required, deprotect the Boc group using standard conditions (e.g., trifluoroacetic acid).
Synthesis via Shapiro Reaction and Alkenylsilane Cross-Coupling
This route utilizes the Shapiro reaction to generate a vinyl lithium species followed by a palladium-catalyzed cross-coupling.[4]
Step 1: Formation of Trisylhydrazone
-
React 1-benzyl-4-piperidone with trisylhydrazide in a suitable solvent to form the corresponding trisylhydrazone.
Step 2: Shapiro Reaction and Silylation
-
Treat the trisylhydrazone with a strong base, such as n-butyllithium (n-BuLi), at low temperature to generate the vinyllithium intermediate.
-
Quench the reaction with an appropriate electrophile, such as (benzyldimethylsilyl)methyl chloride, to form the alkenylsilane.
Step 3: Palladium-Catalyzed Cross-Coupling
-
Couple the alkenylsilane with an aryl halide in the presence of a palladium catalyst to yield the 4-aryl-1-benzyl-1,2,3,6-tetrahydropyridine.
Step 4: Reduction
-
Reduce the double bond of the tetrahydropyridine, for example, by catalytic hydrogenation, to obtain the final 4-arylpiperidine.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical workflows of the described synthetic routes.
References
- 1. A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates (2023) | Jake D. Selingo | 2 Citations [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
A Guide to Cross-Validation of Analytical Results from Different Spectroscopic Techniques in Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the accuracy and reliability of analytical data are paramount. Spectroscopic techniques are indispensable tools for characterizing molecules, quantifying active pharmaceutical ingredients (APIs), and ensuring product quality.[1][2] However, each technique possesses unique strengths and limitations.[3][4] Cross-validation of results from different spectroscopic methods is a critical step to ensure data integrity, providing a more comprehensive and robust understanding of a drug substance or product.[5][6] This guide offers a comparative overview of commonly employed spectroscopic techniques, details experimental protocols for cross-validation, and provides a logical workflow for this process.
Comparing the Titans: A Head-to-Head Look at Key Spectroscopic Techniques
The choice of spectroscopic technique is dictated by the specific analytical challenge, including the nature of the analyte, the required sensitivity, and the sample matrix.[7] Below is a comparison of four widely used techniques in the pharmaceutical industry: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Table 1: Quantitative Performance Characteristics of Common Spectroscopic Techniques
| Performance Characteristic | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) | Fourier-Transform Infrared (FTIR) | Ultraviolet-Visible (UV-Vis) |
| Principle | Analysis of the magnetic properties of atomic nuclei to provide detailed structural information.[8] | Measurement of the mass-to-charge ratio of ionized molecules.[8] | Measurement of the absorption of infrared radiation by molecular vibrations.[1] | Measurement of the absorbance of UV or visible light by chromophores.[9] |
| Selectivity | Very High | Very High[7] | Moderate (functional group specific)[10] | Low to Moderate[7] |
| Sensitivity | Low (millimolar range)[8][11] | Very High (femtomole to attomole levels)[4][8] | Moderate | Low (µg/mL range)[7] |
| Sample Preparation | Minimal, non-destructive.[8][12] | More complex, often requires extraction and chromatography.[12] | Minimal, can analyze solids, liquids, and gases directly.[1] | Simple, requires dissolution in a suitable solvent. |
| Analysis Time | Fast (per sample)[12] | Longer (requires chromatography)[12] | Very Fast (~1-5 minutes per sample)[10] | Fast |
| Cost (Instrument) | High[12] | Moderate to High | Low to Moderate | Low |
| Typical Application | Structural elucidation, quantification, impurity profiling.[9] | Impurity profiling, metabolite identification, trace-level analysis.[7] | Raw material identification, functional group analysis, polymorphism screening.[9] | Routine quality control, concentration checks, stability studies.[7][9] |
A Practical Workflow for Cross-Validation
A systematic approach to cross-validation ensures that the comparison between different analytical techniques is both fair and meaningful. The following workflow outlines the key steps involved in this process.
Detailed Experimental Protocols
Reproducibility is the cornerstone of valid scientific inquiry. The following protocols provide a starting point for the analysis of a hypothetical small molecule API using four different spectroscopic techniques.
Sample Preparation (Common for all techniques)
-
Stock Solution: Accurately weigh and dissolve the API in a suitable solvent (e.g., methanol, acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range to assess accuracy and precision.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Instrumentation: A standard HPLC system equipped with a UV detector.[7]
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[5]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (containing 0.1% formic acid).[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection Wavelength: The wavelength of maximum absorbance (λmax) of the API, determined by a UV scan.
-
Injection Volume: 10 µL.
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the calibration standards, QC samples, and test samples.
-
Integrate the peak area of the analyte.
-
Construct a calibration curve by plotting peak area against concentration for the standards.
-
Determine the concentration of the API in the test samples from the calibration curve.
-
Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Instrumentation: An LC system coupled to a mass spectrometer (e.g., quadrupole or time-of-flight).
-
LC Conditions: Similar to HPLC-UV, but may require optimization for MS compatibility (e.g., using volatile mobile phase additives).
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification or full scan for identification.[6]
-
Procedure:
-
Optimize MS parameters (e.g., capillary voltage, cone voltage, gas flow rates) by infusing a standard solution of the API.
-
Perform LC-MS analysis of the calibration standards, QC samples, and test samples.
-
Extract the ion chromatogram for the specific mass-to-charge ratio (m/z) of the API.
-
Integrate the peak area and quantify using a calibration curve as described for HPLC-UV.
-
Method 3: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation: An FTIR spectrometer, often with an Attenuated Total Reflection (ATR) accessory.[1]
-
Sample Preparation:
-
Solid: Place a small amount of the powdered API directly onto the ATR crystal.
-
Liquid: Deposit a drop of the sample solution onto the ATR crystal and allow the solvent to evaporate.
-
-
Procedure:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the spectrum of the sample. The spectrum is typically an average of multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.
-
The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).
-
For qualitative comparison, overlay the spectra from different batches or compare against a reference spectrum. Key functional group peaks should be present at the expected wavenumbers.[3]
-
For quantitative analysis, a calibration model can be built using Partial Least Squares (PLS) regression, correlating spectral features with known concentrations.[13]
-
Method 4: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: An NMR spectrometer (e.g., 400 or 500 MHz).
-
Sample Preparation: Dissolve a precisely weighed amount of the API in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a known amount of an internal standard for quantification.
-
Procedure:
-
Acquire a proton (¹H) NMR spectrum.
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate the signals corresponding to the API and the internal standard.
-
Calculate the concentration of the API based on the ratio of the integrals and the known concentration of the internal standard.
-
For structural confirmation, the chemical shifts, coupling patterns, and integration values should be consistent with the expected molecular structure.
-
Data Analysis and Interpretation: A Chemometric Approach
When comparing large spectral datasets, visual inspection can be subjective and insufficient.[14] Chemometric methods provide objective statistical tools to compare and classify spectra.
-
Principal Component Analysis (PCA): An unsupervised method that reduces the dimensionality of the data, revealing clusters, trends, and outliers.[15] A scores plot from PCA can quickly show if the results from two different techniques group the same samples together.[15]
-
Partial Least Squares Discriminant Analysis (PLS-DA): A supervised method used to build a model that distinguishes between predefined classes of samples (e.g., "pass" vs. "fail").
By employing a multi-technique approach and a robust cross-validation strategy, researchers, scientists, and drug development professionals can build a comprehensive and reliable data package, ultimately ensuring the quality, safety, and efficacy of pharmaceutical products.
References
- 1. rroij.com [rroij.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis? | Lab Manager [labmanager.com]
- 4. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Differences in NMR vs Mass Spectrometry for Identification [eureka.patsnap.com]
- 9. paulrpalmer.com [paulrpalmer.com]
- 10. benchchem.com [benchchem.com]
- 11. MS vs. NMR: Which One Is a Better Pick for Bio-fluids Analysis? — Nanalysis [nanalysis.com]
- 12. Comparison of NMR and MS | Metabolomics [ebi.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. americanlaboratory.com [americanlaboratory.com]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
A Comparative Guide to Protecting Groups for the Piperidine Nitrogen: Efficacy of Boc, Cbz, and Fmoc
For researchers, scientists, and drug development professionals, the selective protection of the piperidine nitrogen is a critical step in the synthesis of a vast array of pharmaceuticals and complex molecules. The choice of protecting group significantly impacts reaction yields, purification strategies, and the overall efficiency of a synthetic route. This guide provides an objective comparison of three widely used protecting groups for the piperidine nitrogen: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc), supported by experimental data and detailed protocols to inform the selection of the optimal protecting group for specific synthetic needs.
The ideal protecting group should be introduced in high yield, remain stable throughout various reaction conditions, and be cleaved selectively in high yield under mild conditions that do not affect other functional groups within the molecule. The concept of orthogonality, the ability to remove one protecting group in the presence of others, is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures.[1][2] This guide will delve into the key performance indicators of Boc, Cbz, and Fmoc protecting groups when applied to the piperidine scaffold.
Comparison of Protecting Group Efficacy
The selection of a protecting group is a strategic decision based on its stability profile and the conditions required for its removal. The Boc group is known for its acid lability, the Cbz group for its removal by catalytic hydrogenolysis, and the Fmoc group for its base lability.[3] This fundamental difference in their cleavage mechanisms forms the basis of their orthogonality.[2]
Data Presentation
The following tables summarize the key characteristics and experimental data for the introduction and removal of the Boc, Cbz, and Fmoc protecting groups on the piperidine nitrogen.
Table 1: Comparison of Protection Reaction Efficacy for the Piperidine Nitrogen
| Protecting Group | Reagent | Base | Solvent | Time | Yield (%) | Reference |
| Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Triethylamine (TEA) | Dichloromethane (CH₂Cl₂) | 6 h | 92 | |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Triethylamine (TEA) | Dichloromethane (CH₂Cl₂) | 3-5 h | >90 | [4] |
| Fmoc | 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) | Sodium bicarbonate (NaHCO₃) | 1,4-Dioxane/Water | 2-4 h | >95 (general) | [4] |
Table 2: Comparison of Deprotection Reaction Efficacy for N-Protected Piperidines
| Protecting Group | Reagent(s) | Solvent | Time | Yield (%) | Reference |
| Boc | Trifluoroacetic acid (TFA) | Dichloromethane (CH₂Cl₂) | 30-60 min | >95 | [5] |
| Cbz | H₂, 10% Pd/C | Methanol (MeOH) | 4-16 h | >90 | [4][5] |
| Fmoc | 20% Piperidine | N,N-Dimethylformamide (DMF) | 30 min | >98 | [4][5] |
Table 3: Stability Profile of N-Protected Piperidines
| Protecting Group | Stable Towards | Labile Towards |
| Boc | Basic conditions, Catalytic hydrogenolysis | Strong acids (e.g., TFA, HCl) |
| Cbz | Mild acidic and basic conditions | Catalytic hydrogenolysis, Strong acids |
| Fmoc | Acidic conditions, Catalytic hydrogenolysis | Basic conditions (e.g., Piperidine) |
Experimental Protocols
The following are detailed methodologies for the protection and deprotection of the piperidine nitrogen with Boc, Cbz, and Fmoc groups.
Protection of Piperidine
Protocol 1: N-Boc Protection of Piperidine
-
Materials: Piperidine, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (TEA), Dichloromethane (CH₂Cl₂).
-
Procedure:
-
Dissolve piperidine (1.0 equivalent) in dichloromethane.
-
Add triethylamine (1.2 equivalents).
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dichloromethane.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-piperidine.
-
Protocol 2: N-Cbz Protection of Piperidine
-
Materials: Piperidine, Benzyl chloroformate (Cbz-Cl), Triethylamine (TEA), Dichloromethane (CH₂Cl₂).
-
Procedure:
-
Dissolve piperidine (1.0 equivalent) in dichloromethane.
-
Add triethylamine (1.2 equivalents).
-
Cool the solution to 0 °C and add benzyl chloroformate (1.1 equivalents) dropwise.
-
Stir the reaction at room temperature for 3-5 hours, monitoring by TLC.
-
Wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Cbz-piperidine.[4]
-
Protocol 3: N-Fmoc Protection of Piperidine
-
Materials: Piperidine, 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl), Sodium bicarbonate (NaHCO₃), 1,4-Dioxane, Water.
-
Procedure:
-
Dissolve piperidine (1.0 equivalent) in a mixture of 1,4-dioxane and water.
-
Add sodium bicarbonate (2.0 equivalents).
-
Cool the solution to 0 °C and add a solution of 9-fluorenylmethoxycarbonyl chloride (1.05 equivalents) in 1,4-dioxane dropwise.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Extract the product with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give N-Fmoc-piperidine.[4]
-
Deprotection of N-Protected Piperidine
Protocol 4: Deprotection of N-Boc-Piperidine
-
Materials: N-Boc-piperidine, Trifluoroacetic acid (TFA), Dichloromethane (CH₂Cl₂).
-
Procedure:
-
Dissolve N-Boc-piperidine in dichloromethane.
-
Add trifluoroacetic acid (typically 20-50% v/v) and stir at room temperature for 30-60 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the mixture under reduced pressure and co-evaporate with a suitable solvent to remove excess TFA.[4][5]
-
Protocol 5: Deprotection of N-Cbz-Piperidine
-
Materials: N-Cbz-piperidine, Palladium on carbon (10% Pd/C), Methanol, Hydrogen gas (H₂).
-
Procedure:
-
Dissolve N-Cbz-piperidine in methanol.
-
Add 10% Pd/C (5-10 mol%).
-
Stir the reaction under a hydrogen atmosphere (e.g., using a balloon) for 4-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected piperidine.[4][5]
-
Protocol 6: Deprotection of N-Fmoc-Piperidine
-
Materials: N-Fmoc-piperidine, Piperidine, N,N-Dimethylformamide (DMF).
-
Procedure:
-
Dissolve N-Fmoc-piperidine in DMF.
-
Add piperidine to a final concentration of 20% (v/v).
-
Stir the reaction at room temperature for 30 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent and piperidine under reduced pressure.[4]
-
Visualization of Synthetic Strategies
The selection of a protecting group strategy is often visualized as a workflow or a decision tree to guide the synthetic process.
Caption: General workflow for the protection and deprotection of the piperidine nitrogen in a multi-step synthesis.
The orthogonality of these protecting groups is a key advantage in complex syntheses, allowing for selective deprotection.
Caption: Orthogonal deprotection strategy for a piperidine derivative protected with Boc, Cbz, and Fmoc groups.
Conclusion
The choice between Boc, Cbz, and Fmoc for the protection of the piperidine nitrogen depends heavily on the overall synthetic strategy.
-
Boc is a robust and widely used protecting group that is ideal for general use, provided that subsequent reaction steps are not strongly acidic. Its ease of removal with TFA makes it a convenient choice for many applications.
-
Cbz offers excellent stability to both mild acidic and basic conditions, making it a valuable option for multi-step syntheses where orthogonality to Boc and Fmoc is required. However, its removal via catalytic hydrogenolysis may not be compatible with other functional groups sensitive to reduction, such as alkenes or alkynes.
-
Fmoc is the protecting group of choice when mild basic deprotection is necessary, particularly in solid-phase peptide synthesis (SPPS). Its stability to acidic conditions makes it orthogonal to the Boc group.
By carefully considering the stability, ease of introduction and removal, and orthogonality of these protecting groups, researchers can devise more efficient and successful synthetic strategies for the construction of complex molecules containing the piperidine scaffold.
References
A Comparative Guide to the Biological Evaluation of 4-(3-Trifluoromethylphenyl)Piperidine Analogs
For Researchers, Scientists, and Drug Development Professionals
The 4-(3-trifluoromethylphenyl)piperidine scaffold is a privileged structure in medicinal chemistry, recognized for its potential to modulate various biological targets. The incorporation of the trifluoromethylphenyl group significantly influences the pharmacological properties of these analogs, including their potency, selectivity, and metabolic stability. This guide provides a comparative overview of the biological evaluation of these compounds, supported by quantitative data and detailed experimental protocols.
Structure-Activity Relationship Data
The biological activity of 4-(3-trifluoromethylphenyl)piperidine analogs is highly dependent on the substitution pattern on both the piperidine ring and the phenyl ring. The position of the trifluoromethyl group (ortho, meta, or para) is a critical determinant of target affinity and selectivity.
Monoamine Transporter Ligands
A primary area of investigation for this class of compounds is their interaction with monoamine transporters, particularly the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). The trifluoromethyl group enhances metabolic stability and lipophilicity, which can improve blood-brain barrier permeability and binding affinity.[1]
Table 1: In Vitro Binding Affinities (Ki, nM) of 4-(Aryl)piperidine Analogs at Monoamine Transporters
| Compound ID | R1 | R2 | Phenyl Substitution | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | SERT/DAT Selectivity |
| 1a | H | COOCH₃ | 4-CF₃ | 15.2 | 250.6 | 89.3 | 16.5 |
| 1b | H | COOCH₃ | 3-CF₃ | 28.9 | 180.4 | 150.7 | 6.2 |
| 1c | H | COOCH₃ | 2-CF₃ | 45.1 | 310.2 | 210.5 | 6.9 |
| 2a | CH₃ | H | 4-CF₃ | 8.5 | 150.8 | 45.2 | 17.7 |
| 2b | CH₃ | H | 3-CF₃ | 15.3 | 120.1 | 98.6 | 7.8 |
| 2c | CH₃ | H | 2-CF₃ | 32.7 | 215.7 | 175.4 | 6.6 |
Data compiled from a technical guide on trifluoromethylphenyl piperidines.[1]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate biological evaluation of novel compounds. Below are methodologies for key in vitro and in vivo assays.
In Vitro Dopamine Transporter (DAT) Radioligand Binding Assay
This assay determines the binding affinity of test compounds for the dopamine transporter.
Materials:
-
Cell Membranes: Membranes prepared from cells expressing the human dopamine transporter (hDAT).
-
Radioligand: [³H]WIN 35,428 (specific activity ~80-87 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.
-
Non-specific Binding Control: 10 µM GBR 12909 or 10 µM Cocaine.
-
Test Compounds: 4-(3-Trifluoromethylphenyl)piperidine analogs dissolved in a suitable solvent (e.g., DMSO).
-
Glass Fiber Filters (e.g., Whatman GF/B).
-
Scintillation Cocktail and a Scintillation Counter.
Procedure:
-
Thaw the hDAT-expressing cell membranes on ice.
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add in triplicate:
-
50 µL of assay buffer (for total binding).
-
50 µL of non-specific binding control (for non-specific binding).
-
50 µL of test compound at various concentrations.
-
-
Add 50 µL of [³H]WIN 35,428 to all wells.
-
Add 150 µL of the cell membrane preparation to all wells.
-
Incubate the plate at room temperature for 2 hours with gentle agitation.
-
Terminate the binding by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate in the dark for at least 4 hours.
-
Measure the radioactivity using a liquid scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ values for each test compound by performing a non-linear regression analysis of the competition binding data.
-
Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]
In Vivo Dosing in Rodent Models
The following are generalized protocols for common administration routes in mice and rats. These should be adapted based on the specific compound's properties and institutional guidelines.
Table 2: Recommended Administration Volumes and Needle Sizes for Rodents
| Route of Administration | Maximum Volume (Adult Mouse) | Recommended Needle Size (Gauge) | Maximum Volume (Adult Rat) | Recommended Needle Size (Gauge) |
| Intravenous (IV) | < 0.2 mL | 27-30 | < 0.5 mL | 25-27 |
| Intraperitoneal (IP) | < 2-3 mL | 25-27 | < 5-10 mL | 21-23 |
| Oral (PO) - Gavage | < 10 mL/kg | 20-22 (with ball tip) | < 20 mL/kg | 16-18 (with ball tip) |
Data compiled from established guidelines for animal experimentation.[2]
Oral Gavage (PO) Protocol:
-
Gently restrain the animal, ensuring the head and body are in a straight line.
-
Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the correct insertion depth.
-
Gently insert the ball-tipped gavage needle into the mouth and advance it along the esophagus into the stomach. Do not apply force.
-
Slowly administer the compound solution.
-
Carefully withdraw the needle and return the animal to its cage.
Visualizations
Signaling Pathway of DAT Inhibition
The binding of 4-(3-trifluoromethylphenyl)piperidine analogs to the dopamine transporter inhibits the reuptake of dopamine from the synaptic cleft, leading to an increase in extracellular dopamine levels and prolonged activation of postsynaptic dopamine receptors.
Experimental Workflow for Compound Evaluation
The evaluation of novel 4-(3-trifluoromethylphenyl)piperidine analogs typically follows a structured workflow from initial screening to in vivo testing.
References
Head-to-Head Comparison of Piperidine-Based CCR2 Antagonists: A Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of piperidine-based C-C chemokine receptor type 2 (CCR2) antagonists. By summarizing key experimental data, detailing methodologies, and visualizing the underlying signaling pathway and experimental workflows, this document aims to facilitate informed decisions in the pursuit of novel therapeutics targeting the CCR2 pathway.
The C-C chemokine receptor 2 (CCR2) and its primary ligand, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1), are key mediators in the recruitment of monocytes and macrophages to sites of inflammation. This signaling axis is implicated in a wide range of inflammatory and autoimmune diseases, making it a prime target for therapeutic intervention. Several small molecule CCR2 antagonists with a piperidine core structure have been developed and evaluated in preclinical and clinical studies. This guide provides a head-to-head comparison of three such antagonists: PF-04634817 (Pfizer), JNJ-41443532 (Janssen), and CCX872 (ChemoCentryx).
Quantitative Data Comparison
The following tables summarize the available quantitative data for PF-04634817, JNJ-41443532, and CCX872, focusing on their in vitro potency, in vivo efficacy, and pharmacokinetic profiles.
Table 1: In Vitro Potency of Piperidine-Based CCR2 Antagonists
| Compound | Target(s) | Assay Type | Species | IC50 / Ki | Reference(s) |
| PF-04634817 | CCR2/CCR5 | Radioligand Binding | Rat | IC50 = 20.8 nM (CCR2) | [1][2] |
| JNJ-41443532 | CCR2 | Radioligand Binding | Human | IC50 = 37 nM | [3][4] |
| CCR2 | Radioligand Binding | Mouse | Ki = 9.6 µM | [3][4] | |
| CCR2 | Chemotaxis Assay | Human | IC50 = 30 nM | [3][4] | |
| CCX872 | CCR2 | Radioligand Binding | Human | IC50 = 3 nM | [5] |
| CCR2 | Chemotaxis Assay | Human | IC50 = 32 nM | [5] | |
| CCR2 | Chemotaxis Assay | Mouse | IC50 = 69 nM | [5] |
Table 2: In Vivo Efficacy of Piperidine-Based CCR2 Antagonists
| Compound | Disease Model | Animal Model | Key Findings | Reference(s) |
| PF-04634817 | Diabetic Nephropathy | Nos3-deficient mice | Inhibited kidney inflammation, glomerulosclerosis, and renal dysfunction.[6] | [6] |
| JNJ-41443532 | Thioglycollate-induced Peritonitis | Mouse | Dose-dependently inhibited the influx of leukocytes, monocytes/macrophages, and T-lymphocytes with an ED50 of 3 mg/kg (p.o., bid).[3] | [3] |
| CCX872 | Pancreatic Cancer | Mouse | One week of treatment resulted in a 42% decrease in tumor size and a 45% decrease in monocytic myeloid-derived suppressor cells (M-MDSCs).[5] | [5] |
Table 3: Pharmacokinetic Properties of Piperidine-Based CCR2 Antagonists
| Compound | Species | Key Parameters | Reference(s) |
| PF-04634817 | Human | Development for diabetic nephropathy and macular edema was discontinued due to modest efficacy.[7] | [7] |
| JNJ-41443532 | Human | In patients with T2DM (250 mg or 1000 mg twice daily): Median Tmax ≈ 2 hours, Mean t½ ≈ 8 hours.[8] | [8] |
| CCX872 | Human | In pancreatic cancer patients (150 mg single dose): Mean Cmax = 8580 ng/mL, AUClast = 164,000 hr*ng/mL, Terminal t½ = 35 hours.[5] | [5] |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanism of action and the methods used to evaluate these antagonists, the following diagrams illustrate the CCR2 signaling pathway and a typical experimental workflow.
Caption: Simplified CCR2 signaling pathway and the inhibitory action of a piperidine-based CCR2 antagonist.
Caption: A generalized experimental workflow for the preclinical evaluation of a CCR2 antagonist.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of compound performance. Below are representative methodologies for key assays used in the evaluation of CCR2 antagonists.
Radioligand Binding Assay
Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [¹²⁵I]-CCL2) for binding to the CCR2 receptor expressed on cell membranes. A reduction in the binding of the radioligand in the presence of the test compound indicates antagonist activity, from which the inhibitor constant (Ki) can be determined.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from a cell line stably expressing human CCR2 (e.g., HEK293 or CHO cells).
-
Binding Reaction: In a multi-well plate, cell membranes are incubated with a fixed concentration of [¹²⁵I]-CCL2 and varying concentrations of the unlabeled test compound.
-
Incubation: The reaction is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filter is measured using a gamma counter.
-
Data Analysis: The percentage of specific binding is plotted against the antagonist concentration to determine the IC50 value (the concentration that inhibits 50% of specific binding). The Ki value is then calculated using the Cheng-Prusoff equation.
Chemotaxis Assay
Principle: This functional assay assesses the ability of a CCR2 antagonist to block the directed migration of cells towards a chemoattractant, CCL2.
Methodology:
-
Cell Preparation: A CCR2-expressing cell line (e.g., THP-1 monocytes) or primary monocytes are used. Cells are pre-incubated with various concentrations of the CCR2 antagonist.
-
Assay Setup: A chemotaxis chamber (e.g., a Transwell® plate) with a porous membrane is used. The lower chamber contains CCL2 as the chemoattractant, and the pre-incubated cells are added to the upper chamber.
-
Incubation: The plate is incubated to allow for cell migration through the membrane.
-
Quantification: The number of cells that have migrated to the lower chamber is quantified using various methods, such as manual counting with a microscope, a plate reader-based fluorescence assay after cell labeling, or flow cytometry.
-
Data Analysis: The percentage of inhibition of chemotaxis for each antagonist concentration is calculated relative to the control (CCL2 alone), and the IC50 value is determined.[9][10]
Calcium Mobilization Assay
Principle: This functional assay measures the ability of a CCR2 antagonist to block the transient increase in intracellular calcium concentration ([Ca²⁺]i) induced by CCL2 binding to its G protein-coupled receptor.
Methodology:
-
Cell Preparation: CCR2-expressing cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[11]
-
Antagonist Pre-incubation: The dye-loaded cells are pre-incubated with varying concentrations of the CCR2 antagonist.
-
Stimulation and Measurement: A baseline fluorescence reading is established. CCL2 is then added to the cells to stimulate a calcium response, and the change in fluorescence intensity is measured over time using a fluorescence plate reader.[11]
-
Data Analysis: The inhibition of the CCL2-induced calcium response by the antagonist is calculated, and the IC50 value is determined from the concentration-response curve.
Conclusion
The piperidine-based CCR2 antagonists PF-04634817, JNJ-41443532, and CCX872 have demonstrated potent in vitro activity and in vivo efficacy in various preclinical models. JNJ-41443532 and CCX872 show high affinity for human CCR2 in the low nanomolar range. While PF-04634817 also exhibits potent CCR2 antagonism, its development was halted due to modest clinical efficacy in specific indications. JNJ-41443532 has undergone clinical evaluation for type 2 diabetes, and CCX872 has been investigated in pancreatic cancer.
Direct comparison of these compounds is limited by the variability in reported assays and preclinical models. However, the available data suggest that all three are potent CCR2 antagonists with distinct development histories and therapeutic targets. For a definitive head-to-head comparison, further studies employing standardized assays and side-by-side evaluation in the same in vivo models would be necessary. The experimental protocols and visualizations provided in this guide offer a framework for such future investigations and a valuable resource for researchers in the field of CCR2-targeted drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CCR2 antagonist 5 | CCR | TargetMol [targetmol.com]
- 5. ascopubs.org [ascopubs.org]
- 6. Combined inhibition of CCR2 and ACE provides added protection against progression of diabetic nephropathy in Nos3-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of PF-04634817, an Oral CCR2/5 Chemokine Receptor Antagonist, on Albuminuria in Adults with Overt Diabetic Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prediction of Oral Bioavailability in Rats: Transferring Insights from in Vitro Correlations to (Deep) Machine Learning Models Using in Silico Model Outputs and Chemical Structure Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemotaxis Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. timothyspringer.org [timothyspringer.org]
- 11. researchgate.net [researchgate.net]
Inter-Laboratory Validation of a Bioassay for a Novel Piperidine Compound: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a novel cell-based bioassay for a fictional novel piperidine compound, "Pipredinil," with established analytical methods. The aim is to support the inter-laboratory validation of this bioassay by presenting supporting experimental data and detailed protocols. Pipredinil is a synthetic piperidine derivative under development for its potential anti-inflammatory properties. The primary mechanism of action is the inhibition of the NF-κB signaling pathway.
Overview of Analytical Methods
The potency and purity of Pipredinil can be assessed using various methods. This guide focuses on a newly developed cell-based bioassay and compares its performance with traditional analytical techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
| Method | Principle | Primary Use | Key Advantages | Key Limitations |
| Cell-Based Bioassay | Measures the biological activity of Pipredinil by quantifying its inhibitory effect on the NF-κB signaling pathway in a relevant cell line. | Potency testing, mechanism of action studies. | Biologically relevant, high sensitivity. | Higher variability, more complex protocol. |
| HPLC-UV | Separates Pipredinil from impurities based on its physicochemical properties and quantifies it using UV detection. | Purity testing, quantification of active pharmaceutical ingredient (API). | High precision, robustness, well-established. | Does not measure biological activity. May require derivatization if the compound lacks a chromophore.[1] |
| GC-MS | Separates volatile compounds and identifies them based on their mass-to-charge ratio. | Impurity profiling, identification of volatile and semi-volatile related substances. | High specificity, excellent for identifying unknown impurities. | Requires derivatization for non-volatile compounds, potential for thermal degradation.[2][3] |
Inter-Laboratory Validation of the Pipredinil Bioassay
An inter-laboratory study was conducted to validate the cell-based bioassay for Pipredinil. Three independent laboratories (Lab A, Lab B, and Lab C) participated in the study. The validation was performed in accordance with the International Council for Harmonisation (ICH) and United States Pharmacopeia (USP) guidelines for bioassay validation.[4]
Validation Parameters and Acceptance Criteria
The following parameters were evaluated to ensure the bioassay is fit for its intended purpose[5][6]:
| Parameter | Acceptance Criteria |
| Accuracy | The mean % recovery of the nominal concentration should be between 80% and 120%.[7] |
| Precision | - Repeatability (Intra-assay): %CV ≤ 15%- Intermediate Precision (Inter-assay & Inter-laboratory): %CV ≤ 20% |
| Linearity | Coefficient of determination (R²) ≥ 0.98 for the dose-response curve. |
| Range | The range where the assay is linear, accurate, and precise. |
| Specificity | The assay should demonstrate a dose-dependent inhibition of the target pathway by Pipredinil, with no significant effect from a placebo or a structurally similar but inactive compound. |
Summary of Inter-Laboratory Validation Data
The following tables summarize the quantitative data obtained from the inter-laboratory validation study.
Table 1: Accuracy
| Nominal Concentration (nM) | Lab A (% Recovery) | Lab B (% Recovery) | Lab C (% Recovery) | Mean (% Recovery) |
| 5 | 95.2 | 98.1 | 93.5 | 95.6 |
| 10 | 102.3 | 105.0 | 99.8 | 102.4 |
| 25 | 98.7 | 101.2 | 97.5 | 99.1 |
| 50 | 105.1 | 103.8 | 106.5 | 105.1 |
| 100 | 99.5 | 97.9 | 101.3 | 99.6 |
Table 2: Precision
| Parameter | Lab A (%CV) | Lab B (%CV) | Lab C (%CV) | Overall (%CV) |
| Repeatability | 7.8 | 8.5 | 8.1 | 8.1 |
| Intermediate Precision (Inter-assay) | 11.2 | 12.5 | 11.8 | 11.8 |
| Intermediate Precision (Inter-laboratory) | - | - | - | 14.5 |
Table 3: Linearity
| Laboratory | Coefficient of Determination (R²) |
| Lab A | 0.995 |
| Lab B | 0.992 |
| Lab C | 0.996 |
Experimental Protocols
Cell-Based Bioassay for Pipredinil
This protocol describes a cell-based assay to measure the anti-inflammatory activity of Pipredinil by quantifying its inhibitory effect on lipopolysaccharide (LPS)-induced Tumor Necrosis Factor-alpha (TNF-α) production in RAW 264.7 macrophage cells.[8]
Materials:
-
RAW 264.7 cells
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Pipredinil reference standard and test samples
-
Lipopolysaccharide (LPS) from E. coli
-
TNF-α ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of Pipredinil (e.g., 1-100 nM) in cell culture medium. Add the diluted compound to the cells and incubate for 2 hours.
-
LPS Stimulation: Add LPS to each well to a final concentration of 1 µg/mL to induce an inflammatory response.[8] Include wells with cells and medium only (negative control) and cells with LPS only (positive control).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α production for each concentration of Pipredinil and determine the IC₅₀ value.
Alternative Method: HPLC-UV Analysis
This protocol is for the quantification of Pipredinil in a drug substance.
Materials:
-
HPLC system with UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Pipredinil reference standard
Chromatographic Conditions:
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of Pipredinil reference standard in the mobile phase and create a series of calibration standards.
-
Sample Preparation: Accurately weigh and dissolve the Pipredinil drug substance in the mobile phase to a known concentration.
-
Analysis: Inject the standards and samples into the HPLC system.
-
Quantification: Create a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of Pipredinil in the sample from the calibration curve.
Visualizations
Signaling Pathway
The following diagram illustrates the simplified NF-κB signaling pathway, which is inhibited by Pipredinil.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents [patents.google.com]
- 4. marinbio.com [marinbio.com]
- 5. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 6. bioprocessintl.com [bioprocessintl.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
The Fluorine Advantage: A Comparative Guide to Pharmacokinetic Profiles of Fluorinated and Non-Fluorinated Analogs
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of the Impact of Fluorination on Drug Performance, Supported by Experimental Data.
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. This powerful tool can significantly alter the physicochemical properties of a molecule, leading to profound improvements in its pharmacokinetic profile. This guide provides a comprehensive comparison of fluorinated and non-fluorinated drug analogs, presenting key experimental data, detailed methodologies for crucial assays, and visual representations of relevant biological pathways and experimental workflows. By understanding the nuanced effects of fluorination, researchers can make more informed decisions in the design and development of novel therapeutics with enhanced efficacy and safety.
The Impact of Fluorination on ADME Properties
The introduction of one or more fluorine atoms into a drug molecule can dramatically influence its absorption, distribution, metabolism, and excretion (ADME) profile. The high electronegativity of fluorine, the strength of the carbon-fluorine bond, and its relatively small size allow for subtle yet significant modifications to a compound's properties.
One of the most well-documented benefits of fluorination is the enhancement of metabolic stability . The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP450) superfamily. By strategically replacing a hydrogen atom at a metabolically vulnerable position with fluorine, medicinal chemists can effectively block or slow down oxidative metabolism. This "metabolic blocking" often results in a longer drug half-life, increased systemic exposure, and improved oral bioavailability.
Furthermore, fluorination can modulate a molecule's lipophilicity , a critical factor influencing its absorption and distribution. The effect of fluorine on lipophilicity is context-dependent; a single fluorine atom can either increase or decrease this property, while polyfluorination often leads to a decrease. This modulation allows for the fine-tuning of a drug's ability to cross biological membranes, including the blood-brain barrier.
The electronic effects of fluorine can also alter the pKa of nearby functional groups. This can influence a molecule's ionization state at physiological pH, which in turn affects its solubility, permeability, and ability to bind to its target.
Quantitative Comparison of Pharmacokinetic Parameters
The following tables provide a summary of key pharmacokinetic parameters for representative pairs of fluorinated and non-fluorinated drug analogs. This quantitative data, compiled from various preclinical and clinical studies, highlights the tangible impact of fluorination on drug performance.
Table 1: Comparative Pharmacokinetic Data of Fluorinated vs. Non-Fluorinated Kinase Inhibitors
| Compound Class | Analog | Fluorine Substitution | Cmax (ng/mL) | AUC (ng·h/mL) | t1/2 (h) | Oral Bioavailability (%) | Species |
| BTK Inhibitor | Ibrutinib | Yes (on phenoxy group) | 680 ± 517 | 993 ± 593 | 4-6 | Not explicitly stated, but orally active | Human |
| BTK Inhibitor | Non-fluorinated analog | No | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | - |
| MK2 Inhibitor | Analog 1 | No | - | 121 | - | - | Rat |
| MK2 Inhibitor | Analog 19 | Yes (on pyridine ring) | - | 3486 | - | - | Rat |
Table 2: Comparative Physicochemical and Biological Data of Fluorinated vs. Non-Fluorinated Isoquinoline-based PARP Inhibitors
| Compound | Substitution (R) | pKa (Predicted) | clogP (Predicted) | PARP1 IC50 (nM) | PARP2 IC50 (nM) |
| 1a | H | 6.8 | 2.5 | >10,000 | 1,200 |
| 1b | 7-F | 6.5 | 2.7 | >10,000 | 800 |
Data adapted from a study on PARP inhibitors. The introduction of a fluorine atom at the 7-position of the isoquinoline core leads to a modest increase in potency against PARP2[7].
Table 3: Pharmacokinetic Parameters of Sitagliptin (a Fluorinated DPP-4 Inhibitor) in Humans
| Parameter | Value |
| Cmax | 950 nM |
| Tmax | 1-4 hours |
| AUC | 8.52 µM·hr |
| t1/2 | 12.4 hours |
| Absolute Bioavailability | ~87% |
| Protein Binding | 38% |
Sitagliptin is a trifluorinated compound. Direct comparative data for a non-fluorinated analog is not publicly available. The provided data demonstrates the favorable pharmacokinetic profile of this fluorinated drug[8][9][10][11].
Experimental Protocols
To ensure the reproducibility and validity of comparative pharmacokinetic studies, the use of standardized and detailed experimental protocols is essential. Below are methodologies for key assays used to evaluate the properties of fluorinated and non-fluorinated drug analogs.
In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of a test compound in rats following oral or intravenous administration.
Materials:
-
Sprague-Dawley rats (male, specific weight range, e.g., 250-300g)
-
Test compound (fluorinated or non-fluorinated analog)
-
Vehicle for dosing (e.g., 0.5% methylcellulose in water)
-
Dosing gavage needles and syringes
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)
-
Anesthesia (if required for blood collection)
-
Centrifuge
-
Analytical instrumentation (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimatization: House rats in a controlled environment for at least one week prior to the study with free access to food and water.
-
Dosing: Fast animals overnight before oral dosing. Administer the test compound at a specific dose (e.g., 10 mg/kg) via oral gavage or intravenous injection.
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2 using non-compartmental analysis software.
In Vitro Metabolic Stability Assay (Liver Microsomes)
Objective: To determine the in vitro metabolic stability of a compound using liver microsomes.
Materials:
-
Liver microsomes (human, rat, or other species)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer
-
Test compound stock solution (in DMSO)
-
Positive control compound with known metabolic stability
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
96-well plates
-
Incubator
-
LC-MS/MS system
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes and the NADPH regenerating system in phosphate buffer.
-
Incubation: Pre-incubate the reaction mixture at 37°C. Initiate the reaction by adding the test compound.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: Stop the reaction at each time point by adding a cold quenching solution.
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to determine the remaining concentration of the parent compound.
-
Data Analysis: Calculate the metabolic half-life (t½) and intrinsic clearance (CLint).
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a compound using a Caco-2 cell monolayer model.
Materials:
-
Caco-2 cells
-
Cell culture medium and supplements
-
Transwell® inserts (e.g., 24-well format)
-
Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES)
-
Test compound
-
Lucifer yellow (as a monolayer integrity marker)
-
LC-MS/MS system
Procedure:
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts for approximately 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. Perform a Lucifer yellow leakage test.
-
Permeability Assay:
-
Apical to Basolateral (A-B) Transport: Add the test compound to the apical (donor) side and collect samples from the basolateral (receiver) side at specified time intervals.
-
Basolateral to Apical (B-A) Transport: Add the test compound to the basolateral (donor) side and collect samples from the apical (receiver) side to assess efflux.
-
-
Sample Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can also be determined.
Plasma Protein Binding Assay (Equilibrium Dialysis)
Objective: To determine the extent to which a compound binds to plasma proteins.
Materials:
-
Plasma (human, rat, or other species)
-
Phosphate buffered saline (PBS)
-
Equilibrium dialysis device (e.g., RED device)
-
Test compound
-
LC-MS/MS system
Procedure:
-
Sample Preparation: Add the test compound to plasma.
-
Dialysis: Load the plasma sample into one chamber of the equilibrium dialysis device and PBS into the other chamber, separated by a semi-permeable membrane.
-
Incubation: Incubate the device at 37°C with shaking until equilibrium is reached (typically 4-6 hours).
-
Sample Collection: Collect samples from both the plasma and buffer chambers.
-
Analysis: Determine the concentration of the compound in both samples using LC-MS/MS.
-
Calculation: Calculate the percentage of the compound that is bound to plasma proteins.
Visualizing the Impact: Pathways and Workflows
Diagrams generated using Graphviz provide a clear visual representation of complex biological pathways and experimental processes, aiding in the understanding of the comparative effects of fluorinated and non-fluorinated analogs.
Caption: A generalized workflow for an in vivo pharmacokinetic study.
Caption: Major metabolic pathways of the fluorinated drug Sitagliptin.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by isoquinoline derivatives.
Conclusion
The strategic incorporation of fluorine is a highly effective and versatile strategy in modern drug discovery for enhancing the pharmacokinetic properties of therapeutic candidates. As demonstrated by the comparative data, fluorination can lead to significant improvements in metabolic stability, systemic exposure, and target potency. However, the effects of fluorination are highly dependent on the specific molecular scaffold and the position of the fluorine atom(s). Therefore, a thorough and systematic evaluation of fluorinated and non-fluorinated analogs, guided by the detailed experimental protocols outlined in this guide, is crucial for the rational design of next-generation therapeutics with optimized pharmacokinetic profiles and enhanced clinical outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. verification.fda.gov.ph [verification.fda.gov.ph]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Pharmacokinetics and pharmacodynamics of sitagliptin, an inhibitor of dipeptidyl peptidase IV, in healthy subjects: results from two randomized, double-blind, placebo-controlled studies with single oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of a single cyclosporine dose on the single-dose pharmacokinetics of sitagliptin (MK-0431), a dipeptidyl peptidase-4 inhibitor, in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics and relative bioavailability of sitagliptin hydrochloride and sitagliptin phosphate tablets formulations: a randomized, open-label, crossover study in healthy male volunteers - GaBIJ [gabi-journal.net]
- 8. Pharmacokinetics and Bioequivalence of Sitagliptin Phosphate/Metformin Hydrochloride Tablets in Healthy Chinese Subjects: A Randomized, Open-Label, Crossover Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sitagliptin: a dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 4-(3-Trifluoromethylphenyl)Piperidine HCl, focusing on its selectivity profile against related receptors. The information herein is intended to offer an objective evaluation of this compound's performance relative to other alternatives, supported by experimental data and detailed methodologies.
Introduction
4-(3-Trifluoromethylphenyl)piperidine HCl is a synthetic compound belonging to a class of phenylpiperidine derivatives that have garnered significant interest in medicinal chemistry. The incorporation of a trifluoromethyl group on the phenyl ring can significantly influence the pharmacological properties of these molecules, including their potency, selectivity, and metabolic stability. This guide delves into the selectivity of 4-(3-Trifluoromethylphenyl)Piperidine HCl, with a primary focus on its interaction with monoamine transporters, which are key targets in the development of therapeutics for neurological and psychiatric disorders.
Data Presentation: Receptor Binding Affinity
| Receptor/Transporter | Binding Affinity (Ki, nM) |
| Dopamine Transporter (DAT) | 15 |
| Serotonin Transporter (SERT) | 250 |
| Norepinephrine Transporter (NET) | 500 |
| Sigma1 Receptor | 150 |
| Sigma2 Receptor | 300 |
Note: The data presented in this table is for a representative 4-substituted piperidine derivative and not for 4-(3-Trifluoromethylphenyl)Piperidine HCl itself. This data is for illustrative purposes to demonstrate a potential selectivity profile.
Experimental Protocols
To assess the selectivity of 4-(3-Trifluoromethylphenyl)Piperidine HCl, standardized in vitro assays are employed. The following are detailed methodologies for key experiments.
Radioligand Binding Assays for Monoamine Transporters (DAT, SERT, NET)
This experimental protocol is designed to determine the binding affinity of a test compound for the dopamine, serotonin, and norepinephrine transporters.
1. Materials:
-
Cell Membranes: Membranes from HEK293 cells stably expressing human DAT, SERT, or NET.
-
Radioligands:
-
For DAT: [³H]WIN 35,428 (specific activity ~80-87 Ci/mmol)
-
For SERT: [³H]Paroxetine (specific activity ~20-30 Ci/mmol)
-
For NET: [³H]Nisoxetine (specific activity ~70-90 Ci/mmol)
-
-
Test Compound: 4-(3-Trifluoromethylphenyl)Piperidine HCl dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a known inhibitor for each transporter (e.g., 10 µM GBR 12909 for DAT, 10 µM Fluoxetine for SERT, 10 µM Desipramine for NET).
-
Instrumentation: Scintillation counter, cell harvester, 96-well plates, glass fiber filters.
2. Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the following in order:
-
50 µL of assay buffer (for total binding) or non-specific binding control.
-
50 µL of the test compound dilution.
-
50 µL of the respective radioligand (final concentration typically at or below its Kd).
-
50 µL of the cell membrane preparation (10-20 µg protein per well).
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Experimental Workflow for Assessing Receptor Selectivity
Caption: Workflow for determining the in vitro selectivity of a test compound.
Simplified Dopamine Transporter Signaling Pathway
The primary pharmacological target of many phenylpiperidine derivatives is the dopamine transporter (DAT). Inhibition of DAT leads to an increase in extracellular dopamine levels, which in turn modulates downstream signaling pathways.
Caption: Inhibition of DAT by 4-(3-Trifluoromethylphenyl)Piperidine HCl.
New Frontiers in EGFR Inhibition: A Comparative Potency Analysis of Novel Derivatives
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of newly developed Epidermal Growth Factor Receptor (EGFR) inhibitors against established reference compounds. This report summarizes key potency data, details the experimental methodologies used for these assessments, and visualizes the relevant biological pathways and workflows.
The Epidermal Growth Factor Receptor, a receptor tyrosine kinase, is a critical target in oncology. While several generations of EGFR inhibitors have been successfully developed, the emergence of drug resistance necessitates the continued development of novel derivatives. This guide benchmarks the potency of two such novel derivatives, a pyrido[3,4-d]pyrimidine-based compound (Compound 25h) and an allosteric inhibitor (EAI045), against first, second, and third-generation reference compounds.
Potency Comparison of EGFR Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of the new derivatives and reference compounds against wild-type EGFR and various clinically relevant mutant forms. Lower IC50 values indicate higher potency.
| Compound Class | Compound | EGFR wt IC50 (nM) | EGFR L858R IC50 (nM) | EGFR L858R/T790M IC50 (nM) | EGFR del19/T790M IC50 (nM) |
| First-Generation | Gefitinib | 37 | - | - | - |
| Erlotinib | 2 | - | >10,000 | >10,000 | |
| Second-Generation | Afatinib | 0.5 | 0.4 | 10 | - |
| Third-Generation | Osimertinib | - | - | 15 | 13 |
| New Derivative | Compound 25h | - | 1.7 | 23.3 | - |
| New Derivative | EAI045 | 1900 | 19 | 2 | - |
Experimental Protocols
The determination of inhibitor potency was conducted through biochemical and cell-based assays. The detailed methodologies for these key experiments are outlined below.
Biochemical Kinase Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified EGFR protein.
-
Reagent Preparation : Recombinant human EGFR kinase domains (wild-type and mutant variants) are diluted in a kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT). A stock solution of the test compound is prepared in 100% DMSO. ATP and a peptide substrate, such as Poly(Glu, Tyr), are also prepared in the kinase assay buffer.
-
Assay Plate Setup : Serial dilutions of the test compound are added to the wells of a 96-well or 384-well plate. Controls for no inhibitor (positive control) and no enzyme (blank) are included.
-
Kinase Reaction : The kinase reaction is initiated by adding a master mix containing the EGFR enzyme, ATP, and the peptide substrate to each well. The plate is then incubated at room temperature for a defined period (e.g., 60 minutes).
-
Signal Detection : The amount of ADP produced, which is proportional to kinase activity, is measured. This is commonly done using a luminescence-based assay, such as the ADP-Glo™ Kinase Assay. In this method, a reagent is added to deplete the remaining ATP, and then a detection reagent is added to convert the generated ADP back to ATP, which then drives a luciferase reaction, producing a luminescent signal.
-
Data Analysis : The luminescent signal is measured using a plate reader. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Proliferation Assay (MTT Assay)
This assay assesses the ability of a compound to inhibit the proliferation of cancer cell lines that are dependent on EGFR signaling.
-
Cell Seeding : Human non-small cell lung cancer (NSCLC) cell lines with known EGFR mutations (e.g., HCC827 for del19, H1975 for L858R/T790M) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment : The cell culture medium is replaced with fresh medium containing serial dilutions of the test compound. A vehicle control (e.g., DMSO) is also included. The cells are then incubated for 48-72 hours.
-
MTT Addition : A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the water-soluble MTT to an insoluble formazan.
-
Formazan Solubilization : The medium is removed, and a solubilization solution (e.g., DMSO or a solution of isopropanol with HCl) is added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement : The absorbance of the solution, which is proportional to the number of viable cells, is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis : The percentage of cell viability relative to the vehicle-treated control is calculated. The IC50 value is determined by plotting the percent viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing the Mechanisms
To better understand the context of EGFR inhibition, the following diagrams illustrate the experimental workflow for determining compound potency and the EGFR signaling pathway.
Caption: Experimental workflow for determining EGFR inhibitor potency.
Caption: Simplified EGFR signaling pathway and point of inhibition.
Comparative Analysis of Piperidine-Based Enzyme Inhibitors: A Statistical and Mechanistic Overview
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative statistical analysis of the dose-response relationships for two classes of piperidine-based enzyme inhibitors: acetylcholinesterase (AChE) inhibitors and monoamine oxidase B (MAO-B) inhibitors. The piperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into potent and selective enzyme inhibitors.[1] This document summarizes their inhibitory activities, details the experimental protocols for their evaluation, and visualizes the relevant biological pathways and experimental workflows.
Performance Comparison of Piperidine-Based Inhibitors
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%.[2] A lower IC50 value indicates a more potent inhibitor. The following tables present a comparative analysis of the IC50 values for several piperidine-based inhibitors against their respective targets.
Acetylcholinesterase (AChE) Inhibitors
Donepezil, a well-known piperidine-based AChE inhibitor, serves as a benchmark for the development of new anti-Alzheimer's agents.[3] The data below showcases a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives and their inhibitory activities against AChE.
| Compound | Substitution on Benzamide | IC50 (nM) for AChE | Reference |
| Derivative 1 | H | >10,000 | [4] |
| Derivative 2 | 4'-benzylsulfonyl | 0.56 | [4] |
| Donepezil (E2020) | Indanone moiety | 5.7 | [3] |
Table 1: Comparative IC50 values of selected piperidine-based acetylcholinesterase inhibitors. The data highlights the significant impact of substitutions on the benzamide moiety on inhibitory potency.
Monoamine Oxidase B (MAO-B) Inhibitors
MAO-B is a key enzyme in the metabolism of dopamine and a target for the treatment of Parkinson's disease.[5][6] The following table compares the inhibitory activity and selectivity of a series of pyridazinobenzylpiperidine derivatives against MAO-A and MAO-B.
| Compound | Substitution on Benzyl Ring | MAO-B IC50 (µM) | MAO-A IC50 (µM) | Selectivity Index (MAO-A/MAO-B) | Reference |
| S5 | 3-Cl | 0.203 | 3.857 | 19.00 | [5][6] |
| S16 | 2-CN | 0.979 | >20 | >20.43 | [5][6] |
| S15 | 4-CN | 4.312 | 3.691 | 0.86 | [5][6] |
Table 2: Comparative IC50 values and selectivity of pyridazinobenzylpiperidine derivatives for MAO-A and MAO-B. A higher selectivity index indicates a greater preference for inhibiting MAO-B over MAO-A.
Experimental Protocols
The determination of dose-response curves and subsequent IC50 values relies on robust and reproducible experimental assays. Below are the detailed methodologies for the two primary assays cited in this guide.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to measure AChE activity.[7][8]
Principle: The assay is based on the hydrolysis of acetylthiocholine by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to yield 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm.[7][9]
Materials:
-
96-well microplate
-
Microplate reader
-
Acetylcholinesterase (AChE) solution
-
Acetylthiocholine iodide (ATCI) solution (substrate)
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) solution
-
Phosphate buffer (pH 8.0)
-
Test compounds (piperidine-based inhibitors) dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Preparation: Prepare working solutions of all reagents in phosphate buffer.
-
Assay Mixture: In each well of the microplate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.
-
Enzyme Addition: Add the AChE solution to each well, excluding the blank.
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Reaction Initiation: Start the reaction by adding the ATCI substrate solution to all wells.
-
Kinetic Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set duration (e.g., 5 minutes).
-
Data Analysis: The rate of the reaction is determined from the slope of the absorbance versus time plot. The percentage of inhibition for each concentration of the test compound is calculated relative to the control (enzyme activity without inhibitor). The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[10]
Monoamine Oxidase B (MAO-B) Inhibition Assay (Kynuramine-Based)
This is a common fluorometric assay for measuring MAO activity.[11][12]
Principle: Kynuramine is a non-fluorescent substrate that is oxidized by MAO to an unstable aldehyde intermediate. This intermediate spontaneously cyclizes to form 4-hydroxyquinoline, a highly fluorescent product. The rate of fluorescence increase is directly proportional to MAO activity.[11][12]
Materials:
-
96-well black microplate
-
Fluorescence microplate reader
-
MAO-B enzyme preparation
-
Kynuramine dihydrobromide solution (substrate)
-
Potassium phosphate buffer (pH 7.4)
-
Test compounds (piperidine-based inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
Selegiline (a known selective MAO-B inhibitor) as a positive control
Procedure:
-
Preparation: Prepare working solutions of the enzyme, substrate, and test compounds in potassium phosphate buffer.
-
Assay Mixture: To the wells of the black microplate, add the buffer and the test compounds at various concentrations.
-
Enzyme Addition: Add the MAO-B enzyme solution to each well.
-
Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.
-
Reaction Initiation: Add the kynuramine substrate solution to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes), protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~310 nm and an emission wavelength of ~400 nm.
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration relative to the control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: General experimental workflow for determining IC50 values of piperidine-based inhibitors.
Caption: The cholinergic signaling pathway and the mechanism of action for piperidine-based AChE inhibitors.
Caption: Dopamine metabolism pathway highlighting the role of MAO-B and its inhibition by piperidine-based compounds.
References
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dopamine - Wikipedia [en.wikipedia.org]
- 6. nps.org.au [nps.org.au]
- 7. benchchem.com [benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 4-(3-Trifluoromethylphenyl)Piperidine Hydrochloride: A Safety and Operations Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 4-(3-Trifluoromethylphenyl)piperidine hydrochloride are paramount for ensuring laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the safe management of this compound.
Essential Safety and Handling Information
Before disposal, it is crucial to understand the hazards associated with this compound. This compound is categorized as harmful if swallowed, causes skin and serious eye irritation, and may lead to respiratory irritation.[1] Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE) and Spill Response:
Proper PPE and a clear spill response plan are critical for the safe handling of this compound. The following table summarizes the recommended equipment and procedures.
| Aspect | Recommendation | Source |
| Eye/Face Protection | Wear safety glasses with side-shields or a face shield. Equipment should be tested and approved under government standards such as NIOSH (US) or EN 166 (EU). | [1][2] |
| Skin Protection | Handle with gloves. Use proper glove removal technique. Wear a complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace. | [1][2] |
| Respiratory Protection | Use a particle respirator (type P95 - US or P1 - EU EN 143) for nuisance exposures. For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges. Respirators and their components must be tested and approved under appropriate government standards. | [1] |
| Spill Containment | Prevent the product from entering drains.[1][2] | [1][2] |
| Spill Cleanup | For solid spills, sweep up and shovel the material.[1][3] Avoid creating dust.[1][2] Place the collected material into a suitable, closed container for disposal.[1][3] For liquid spills, cover with a non-flammable absorbent material (e.g., sand, diatomaceous earth) and place in a closed container for disposal. | [4] |
| Workplace Practices | Ensure adequate ventilation.[1] An eyewash station and safety shower should be close to the workstation.[3] Wash hands thoroughly after handling.[3] | [1][3] |
Disposal Procedures
The primary and mandated method for the disposal of this compound is through a licensed professional waste disposal service.[1] This ensures that the compound and its container are managed in an environmentally safe and compliant manner.
Key Disposal Steps:
-
Surplus and Non-Recyclable Solutions: Offer any surplus or non-recyclable amounts of the chemical to a licensed disposal company.[1]
-
Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.[1]
-
Prohibited Actions: Do not let the product enter drains or dispose of it with municipal waste.[1][4]
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 4-(3-Trifluoromethylphenyl)Piperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of 4-(3-Trifluoromethylphenyl)piperidine hydrochloride (CAS No. 6652-16-0).
This document provides crucial safety and logistical information to ensure the proper handling and management of this compound in a laboratory setting. Adherence to these guidelines is essential for personnel safety and regulatory compliance.
Immediate Safety and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield worn over safety glasses. | Protects against dust particles and potential splashes. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile rubber). | Prevents direct skin contact with the compound. |
| Respiratory Protection | NIOSH/MSHA approved respirator. | Recommended when handling the powder outside of a certified chemical fume hood to avoid inhalation of dust. |
| Skin and Body Protection | Laboratory coat. | Provides a barrier against accidental skin exposure. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound will minimize exposure risks and ensure a safe laboratory environment.
1. Engineering Controls:
-
Always handle this compound within a certified chemical fume hood to control airborne dust and vapors.
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.
2. Personal Preparation:
-
Don the appropriate PPE as outlined in the table above before handling the chemical.
3. Handling the Compound:
-
Avoid the formation of dust when handling the solid material.
-
Use spark-proof tools and explosion-proof equipment if the compound is handled in a solvent.
-
Do not breathe dust, vapor, mist, or gas.
-
Avoid contact with eyes, skin, and clothing.
4. Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
Emergency Procedures
In the event of accidental exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Unused Material: Dispose of the chemical as hazardous waste through a licensed disposal company. Do not dispose of it down the drain.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, filter paper, and containers, should be considered contaminated. These materials must also be disposed of as hazardous waste.
-
Regulatory Compliance: All disposal activities must be conducted in accordance with local, state, and federal regulations.
Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.
Caption: Logical workflow for handling the chemical.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
